Product packaging for Furagin(Cat. No.:CAS No. 1672-88-4)

Furagin

Cat. No.: B1674188
CAS No.: 1672-88-4
M. Wt: 264.19 g/mol
InChI Key: DECBQELQORZLLP-UAIOPKHMSA-N
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Description

FURAZIDIN is a small molecule drug and has 1 investigational indication.
Nitrofuran derivative anti-infective agent used for urinary tract infections.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N4O5 B1674188 Furagin CAS No. 1672-88-4

Properties

IUPAC Name

1-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O5/c15-8-6-13(10(16)12-8)11-5-1-2-7-3-4-9(19-7)14(17)18/h1-5H,6H2,(H,12,15,16)/b2-1+,11-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECBQELQORZLLP-UAIOPKHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1N=CC=CC2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)NC(=O)N1/N=C/C=C/C2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101030908
Record name Furagin
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Molecular Weight

264.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1672-88-4
Record name Furagin
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Record name Furazidin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13475
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Furagin
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Record name 1-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]imidazolidine-2,4-dione
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Record name FURAZIDINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Furagin Against Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of furagin (also known as furazidin), a nitrofuran antibiotic, against gram-negative bacteria. It details the bioactivation, molecular targets, and quantitative measures of its efficacy, supplemented with detailed experimental protocols and pathway visualizations to support research and development efforts.

Executive Summary

This compound is a synthetic prodrug with broad-spectrum activity against common gram-negative and gram-positive bacteria, particularly those implicated in urinary tract infections (UTIs).[1][2] Its efficacy stems from a multi-targeted mechanism that is initiated by intracellular reduction of its 5-nitro group by bacterial nitroreductases.[2] This activation process generates highly reactive electrophilic intermediates that indiscriminately damage a range of critical cellular macromolecules, including DNA, ribosomal components, and metabolic enzymes.[1][2] This multifaceted assault disrupts DNA replication, inhibits protein synthesis, and interferes with essential metabolic pathways, leading to bacterial cell death.[1][2][3] The requirement for bacterial-specific enzymes for activation confers selectivity and the multi-targeted nature of the damage presents a high barrier to the development of bacterial resistance.[1][2]

Mechanism of Action: From Prodrug to Bactericide

The antibacterial effect of this compound is not inherent to the parent molecule but is a consequence of its transformation within the bacterial cell. This process can be described in two main stages:

Bioactivation by Bacterial Nitroreductases

This compound, a nitrofuran derivative, is a prodrug that requires intracellular activation to exert its antibacterial effects.[2][4] Upon diffusing into a gram-negative bacterium, the 5-nitro group of this compound is reduced by bacterial flavoproteins, specifically NAD(P)H-dependent nitroreductases (e.g., NfsA and NfsB in E. coli).[1][4] This enzymatic reduction, a process much more efficient in bacteria than in mammalian cells, transforms the stable parent molecule into a cascade of short-lived, highly reactive intermediates, including nitroso, hydroxylamino, and other radical species.[1][2][4] The generation of these cytotoxic intermediates is the pivotal step in this compound's mechanism of action.[1]

Multi-Targeted Cellular Damage

Once formed, the reactive electrophiles produced from this compound's activation can attack multiple cellular targets simultaneously:

  • DNA Damage: The primary and most lethal action is the extensive damage to bacterial DNA.[1][5] The reactive intermediates can covalently bind to DNA, causing strand breakage, cross-linking, and the formation of adducts, which ultimately leads to lethal mutations and the inhibition of DNA replication and repair.[1][6] This genotoxic effect triggers the bacterial SOS response, a cellular alarm system for DNA damage.[7]

  • Inhibition of Protein Synthesis: this compound's intermediates also target the bacterial ribosome. They can inhibit the synthesis of ribosomal proteins and RNA, and bind to ribosomal subunits, thereby impairing their function in protein translation.[3] This leads to a halt in the production of essential proteins required for bacterial survival.

  • Enzyme and Metabolic Disruption: The reactive metabolites can inhibit various bacterial enzymes involved in crucial metabolic pathways, such as carbohydrate metabolism and cell wall synthesis.[1][2] This disruption of core cellular processes further contributes to the overall bactericidal effect.

The following diagram illustrates the activation and subsequent multi-targeted action of this compound.

Furagin_Mechanism cluster_cell Gram-Negative Bacterium cluster_targets Cellular Targets cluster_damage Cellular Damage Prodrug This compound (Prodrug) Activation Bacterial Nitroreductases (e.g., NfsA, NfsB) Prodrug->Activation Reduction Intermediates Reactive Electrophilic Intermediates Activation->Intermediates DNA Bacterial DNA Intermediates->DNA Ribosomes Ribosomes Intermediates->Ribosomes Enzymes Metabolic Enzymes Intermediates->Enzymes DNAdamage Strand Breaks, Lethal Mutations, SOS Response DNA->DNAdamage ProteinDamage Inhibition of Protein Synthesis Ribosomes->ProteinDamage MetabolicDamage Disruption of Metabolism Enzymes->MetabolicDamage

Caption: this compound activation and multi-target mechanism of action.

Quantitative Data: In Vitro Susceptibility

The efficacy of this compound and its close analog, nitrofurantoin, is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The tables below summarize MIC data for this compound (furazidin) and nitrofurantoin against key gram-negative uropathogens.

Table 1: this compound (Furazidin) MIC Data for Escherichia coli

StatisticMIC (mg/L)Reference
MIC₅₀8[8]
MIC₉₀64[8]

Table 2: Nitrofurantoin MIC Data for Gram-Negative Bacteria

OrganismMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Escherichia coli1 - 1281616[9]
Escherichia coliN/A≤1632[10]
Klebsiella spp.N/A64>128[10]
Acinetobacter spp.N/A>128>128[10]

Note: N/A indicates data not available in the cited source. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution

This protocol determines the MIC of this compound based on the EUCAST (European Committee on Antimicrobial Susceptibility Testing) reference method.[1][5]

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a gram-negative bacterium.

Materials:

  • 96-well U-shaped microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (of known concentration)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluents (e.g., saline or broth)

  • Incubator (35 ± 1°C)

  • Inverted mirror or microplate reader

Procedure:

  • Preparation of this compound Dilutions: Prepare a serial two-fold dilution of this compound in CAMHB directly in the microtiter plate. Typically, 50 µL of broth is added to wells 2-12. 100 µL of the starting this compound concentration is added to well 1, and then 50 µL is serially transferred from well 1 to well 11, discarding the final 50 µL from well 11. Well 12 serves as a positive growth control (no drug).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) in saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of this diluted inoculum to each well (wells 1-12) of the microtiter plate, bringing the total volume to 100 µL.

  • Incubation: Cover the plate with a lid to prevent evaporation and incubate at 35 ± 1°C for 18-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (no turbidity) when observed from the bottom using an inverted mirror. The growth control well must show distinct turbidity.

The following diagram outlines the workflow for this protocol.

MIC_Workflow start Start prep_plates Prepare this compound Serial Dilutions in 96-Well Plate start->prep_plates prep_inoculum Prepare 0.5 McFarland Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Plate Wells with Standardized Bacterial Suspension (Final Conc. ~5x10^5 CFU/mL) prep_plates->inoculate prep_inoculum->inoculate incubate Incubate Plate at 35°C for 18-20 hours inoculate->incubate read_results Read Plate for Visible Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.
Genotoxicity Assessment: SOS Chromotest

This colorimetric assay quantifies the DNA-damaging potential of this compound by measuring the induction of the SOS response in a genetically engineered E. coli strain.[2][11][12]

Objective: To determine if this compound causes DNA damage, leading to the induction of the SOS gene pathway.

Materials:

  • E. coli PQ37 tester strain (contains a sfiA::lacZ gene fusion)

  • Growth medium (e.g., LB broth)

  • 96-well microtiter plate

  • This compound solutions of varying concentrations

  • Positive control (e.g., 4-nitroquinoline 1-oxide) and negative control (solvent)

  • S9 fraction for metabolic activation (optional)

  • Reagents for β-galactosidase assay (e.g., ONPG or CPRG substrate) and alkaline phosphatase assay

  • Stop solution (e.g., sodium carbonate)

  • Spectrophotometer (microplate reader)

Procedure:

  • Culture Preparation: Grow an overnight culture of the E. coli PQ37 tester strain. The next day, dilute the culture into fresh medium and grow to an early exponential phase (e.g., OD₆₀₀ ≈ 0.2).

  • Assay Setup: In a 96-well plate, mix the bacterial culture with increasing concentrations of this compound (and controls). If metabolic activation is required, include the S9 mix. The total volume is typically 100 µL per well.

  • Incubation: Incubate the plate for approximately 2 hours at 37°C with shaking. This allows for the expression of the SOS genes if DNA damage occurs.

  • Enzyme Assay: After incubation, add the substrate for β-galactosidase (which indicates SOS induction) and alkaline phosphatase (which serves as a measure of cytotoxicity). Incubate until a visible color develops (e.g., yellow for ONPG).

  • Stopping the Reaction: Add a stop solution to halt the enzymatic reactions.

  • Data Acquisition and Analysis: Measure the absorbance at the appropriate wavelengths for the colorimetric products (e.g., 420 nm for β-galactosidase with ONPG). Calculate the induction factor (IF) as the ratio of β-galactosidase activity to alkaline phosphatase activity for each concentration. A dose-dependent increase in the IF, typically above 1.5-2.0, indicates a positive genotoxic response.

Conclusion

This compound's mechanism of action against gram-negative bacteria is robust and complex, relying on intracellular activation to produce reactive species that cause widespread, lethal damage to multiple cellular systems. Its primary assault on bacterial DNA, coupled with the inhibition of protein synthesis and metabolic disruption, makes it a potent bactericidal agent. The quantitative data underscores its effectiveness against key uropathogens like E. coli. The detailed protocols provided herein offer a standardized framework for further investigation into the nuanced interactions of this compound and for the development of novel antibacterial agents that may leverage similar multi-targeted strategies to combat the growing threat of antibiotic resistance.

References

A Technical Guide to the Synthesis and Structural Characterization of Novel Furagin Derivatives as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structural elucidation, and biological evaluation of a novel series of Furagin derivatives. This compound, a nitrofuran derivative, is a known antibacterial agent.[1] Recent research has explored its potential in other therapeutic areas, including as a carbonic anhydrase inhibitor, with some derivatives showing isoform-selective inhibition of human carbonic anhydrases (hCA) that are highly expressed in various malignancies.[2][3][4][5][6] This guide is intended to provide researchers and drug development professionals with detailed methodologies and data to support further investigation and development of these promising compounds.

The synthesis of these novel derivatives involves the reaction of 1-aminoimidazolidine-2,4-dione hydrochloride with various aldehydes.[3] The resulting compounds have been characterized using a suite of spectroscopic techniques, and their biological activity has been assessed against several isoforms of human carbonic anhydrase.[3]

Experimental Protocols

General Procedure for the Synthesis of this compound Derivatives (2-17)

This protocol outlines the synthesis of novel this compound derivatives through the reaction of 1-aminoimidazolidine-2,4-dione hydrochloride with a variety of aldehydes.[3]

Materials:

  • 1-aminoimidazolidine-2,4-dione hydrochloride (1)

  • Appropriate aldehyde (1.05 eq.)

  • Ethanol (EtOH)

Procedure:

  • A solution of 1-aminoimidazolidine-2,4-dione hydrochloride (1) (1.0 eq.) is prepared in ethanol (15 ml per 1 mmol of compound 1).

  • The appropriate aldehyde (1.05 eq.) is added to the solution.

  • The resulting mixture is stirred at room temperature overnight.

  • The solvent is removed under vacuum.

  • The crude product is recrystallized from ethanol to afford the final pure product.[3]

The purity of all synthesized compounds was determined to be greater than 95% by UPLC analysis.[3]

Structural Characterization

The structures of the newly synthesized this compound derivatives were confirmed using a combination of spectroscopic methods, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).[3]

Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of the novel this compound derivatives.

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction cluster_products Products & Purification reactant1 1-Aminoimidazolidine-2,4-dione hydrochloride (1) conditions EtOH, Room Temperature, Overnight Stirring reactant1->conditions reactant2 Appropriate Aldehyde reactant2->conditions intermediate Crude Product conditions->intermediate Reaction product This compound Derivatives (2-17) intermediate->product Recrystallization from EtOH SignalingPathway cluster_compounds Inhibitors cluster_targets Biological Targets cluster_effects Biological Effects This compound This compound & Novel Derivatives inhibition_ix Inhibition This compound->inhibition_ix inhibition_xii Inhibition This compound->inhibition_xii poor_inhibition_i Weak/No Inhibition This compound->poor_inhibition_i poor_inhibition_ii Weak Inhibition This compound->poor_inhibition_ii ca_ix hCA IX ca_xii hCA XII ca_i hCA I (Off-target) ca_ii hCA II (Off-target) inhibition_ix->ca_ix inhibition_xii->ca_xii poor_inhibition_i->ca_i poor_inhibition_ii->ca_ii

References

Furagin's Mode of Action and Its Effect on Bacterial DNA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furagin, a nitrofuran antibiotic, serves as a critical therapeutic agent for uncomplicated urinary tract infections. Its efficacy is rooted in a multi-targeted mechanism of action that circumvents the common pathways of antibiotic resistance. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's antibacterial activity, with a specific focus on its profound impact on bacterial DNA synthesis. The document details the enzymatic activation of this prodrug, the generation of cytotoxic reactive intermediates, and the subsequent damage inflicted upon bacterial DNA and other vital cellular components. Furthermore, it outlines the key experimental protocols for investigating these mechanisms and presents quantitative data on this compound's activity against prevalent uropathogens.

Introduction

This compound, also known as furazidin, is a synthetic nitrofuran derivative with a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] Its primary clinical application is in the treatment and prophylaxis of lower urinary tract infections.[2] A key advantage of this compound is its unique mode of action, which involves intracellular activation to highly reactive intermediates that attack multiple targets within the bacterial cell.[3][4] This multifaceted attack strategy is believed to be the reason for the remarkably low incidence of acquired bacterial resistance to nitrofurans, making this compound a valuable tool in an era of increasing antibiotic resistance.[5] This guide will dissect the core mechanisms of this compound, from its activation to its ultimate bactericidal effects, with a particular emphasis on the inhibition of bacterial DNA synthesis.

Mechanism of Action

Prodrug Activation

This compound is a prodrug, meaning it is administered in an inactive form and requires enzymatic activation within the bacterial cell to exert its antimicrobial effects.[6] This activation is a reductive process primarily carried out by bacterial flavoproteins known as nitroreductases, specifically the oxygen-insensitive nitroreductases NfsA and NfsB.[4][6] Mammalian cells lack these specific enzymes, which contributes to the selective toxicity of this compound towards bacteria.[3]

The activation pathway begins with the transfer of electrons from cellular reducing cofactors, such as NADPH, to the nitro group of the furan ring. This process generates a series of highly reactive, short-lived intermediates, including nitro-anion radicals and hydroxylamine derivatives.[4]

Diagram of this compound Activation Pathway

Furagin_Activation cluster_extracellular Extracellular Space cluster_intracellular Bacterial Cytoplasm Furagin_inactive This compound (Inactive Prodrug) Nitroreductases Bacterial Nitroreductases (NfsA, NfsB) Furagin_inactive->Nitroreductases Uptake Furagin_active_intermediates Reactive Intermediates (Nitro-anion radicals, etc.) Nitroreductases->Furagin_active_intermediates Reduction NADP NADP+ Nitroreductases->NADP NADPH NADPH NADPH->Nitroreductases

Caption: this compound is activated within the bacterial cytoplasm by nitroreductases.

Generation of Reactive Oxygen Species (ROS)

In addition to the direct reduction of the nitro group, the reactive intermediates of this compound can participate in redox cycling. This process involves the transfer of an electron from the nitro-anion radical to molecular oxygen, regenerating the parent this compound molecule and producing superoxide radicals (O₂⁻). These superoxide radicals can be further converted to other reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and highly damaging hydroxyl radicals (•OH).[3] This cascade of ROS generation contributes significantly to the oxidative stress imposed on the bacterial cell, leading to widespread damage to cellular macromolecules.[7]

Multi-Target Effects

The highly reactive intermediates and ROS generated from this compound activation do not have a single target. Instead, they indiscriminately attack a variety of essential cellular components:

  • Ribosomal Proteins: Damage to ribosomal proteins disrupts protein synthesis, a critical process for bacterial viability.[3]

  • Metabolic Enzymes: Key enzymes in metabolic pathways, such as the citric acid cycle, are inhibited, leading to a shutdown of cellular energy production.[6]

  • Bacterial DNA: As will be discussed in detail, bacterial DNA is a primary target of this compound's cytotoxic effects.[5]

  • Cell Wall Synthesis: There is also evidence to suggest that this compound can interfere with bacterial cell wall synthesis.[3]

This multi-pronged attack makes it difficult for bacteria to develop resistance through a single mutation, contributing to this compound's sustained efficacy.[5]

Effect on Bacterial DNA Synthesis

The damage to bacterial DNA is a cornerstone of this compound's bactericidal activity. The reactive intermediates generated from its activation can directly interact with DNA in several ways:

  • Strand Breakage: The electrophilic intermediates can cause both single- and double-strand breaks in the DNA backbone.[3] This physical disruption of the DNA molecule is a potent trigger for cell death.

  • Covalent Adduct Formation: The reactive species can form covalent bonds with DNA bases, creating adducts that distort the DNA helix. These adducts can block the progression of DNA polymerase and RNA polymerase, thereby inhibiting DNA replication and transcription.

Induction of the SOS Response

The extensive DNA damage caused by this compound triggers the bacterial SOS response, a global regulatory network that is activated to repair DNA and enhance cell survival.[6] The key players in this pathway are the RecA and LexA proteins. In the presence of single-stranded DNA, which is generated as a result of DNA damage and stalled replication forks, RecA becomes activated. Activated RecA then facilitates the autocatalytic cleavage of the LexA repressor. The cleavage of LexA leads to the derepression of a suite of genes involved in DNA repair, including those for nucleotide excision repair, recombination repair, and translesion synthesis. While the SOS response is a survival mechanism, the translesion synthesis polymerases are error-prone and can introduce mutations.

Diagram of the Bacterial SOS Response Pathway

SOS_Response This compound This compound-induced DNA Damage ssDNA Single-stranded DNA (ssDNA) Formation This compound->ssDNA RecA_active Activated RecA* ssDNA->RecA_active RecA_inactive Inactive RecA RecA_inactive->RecA_active binds to ssDNA LexA LexA Repressor RecA_active->LexA stimulates autocleavage SOS_genes SOS Genes LexA->SOS_genes represses Repair_proteins DNA Repair Proteins SOS_genes->Repair_proteins expression Repair_proteins->ssDNA repairs damage

Caption: this compound-induced DNA damage activates the bacterial SOS response.

Quantitative Data

The in vitro activity of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Bacterial SpeciesThis compound MIC Range (mg/L)Nitrofurantoin MIC Range (mg/L)
Escherichia coli4 - 6416 - 64
Staphylococcus aureus2 - 48 - 64
Enterococcus faecalisNot specifiedSusceptibility at ≤32
Klebsiella pneumoniae4 - 6416 - 64

Note: Data compiled from multiple sources.[8][9][10][11][12][13] MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

A comprehensive investigation into this compound's mechanism of action involves a series of in vitro assays.

Experimental Workflow for Investigating this compound's Mechanism of Action

Experimental_Workflow Start Start: Isolate Bacterial Strain MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC Nitroreductase Nitroreductase Activity Assay MIC->Nitroreductase ROS Reactive Oxygen Species (ROS) Production Assay MIC->ROS DNA_Damage Quantify DNA Strand Breaks (e.g., Comet Assay) MIC->DNA_Damage DNA_Synthesis Assess Inhibition of DNA Synthesis MIC->DNA_Synthesis Data_Analysis Data Analysis and Mechanism Elucidation Nitroreductase->Data_Analysis ROS->Data_Analysis DNA_Damage->Data_Analysis DNA_Synthesis->Data_Analysis

Caption: A logical workflow for studying this compound's antibacterial mechanism.

Nitroreductase Activity Assay

This assay quantifies the activity of the enzymes responsible for activating this compound.

  • Principle: A chromogenic or fluorogenic substrate that is a substrate for nitroreductase is used. The reduction of this substrate by bacterial cell lysates results in a colorimetric or fluorescent product that can be measured.

  • Methodology:

    • Bacterial Culture: Grow the bacterial strain of interest to mid-log phase.

    • Cell Lysis: Harvest the cells by centrifugation, wash with a suitable buffer, and lyse the cells using sonication or enzymatic methods.

    • Reaction Setup: In a microplate, combine the cell lysate with a reaction buffer containing a nitroreductase substrate (e.g., a luciferin derivative) and a reducing cofactor (e.g., NADH or NADPH).[14][15]

    • Incubation: Incubate the plate at 37°C for a specified period.

    • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

    • Quantification: Determine the nitroreductase activity by comparing the results to a standard curve generated with purified nitroreductase.

Quantification of DNA Strand Breaks (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[16][17]

  • Principle: Individual cells are embedded in an agarose gel on a microscope slide and then lysed. Electrophoresis under alkaline conditions causes fragmented DNA to migrate away from the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[18]

  • Methodology:

    • Cell Preparation: Treat the bacterial culture with varying concentrations of this compound.

    • Embedding in Agarose: Mix the treated bacterial cells with low-melting-point agarose and cast a thin layer on a microscope slide.

    • Lysis: Immerse the slides in a lysis solution to break down the cell walls and membranes, leaving the DNA as nucleoids.

    • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer to unwind the DNA and then apply an electric field.

    • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide) and visualize the comets using a fluorescence microscope.

    • Analysis: Use image analysis software to quantify the percentage of DNA in the comet tail, providing a measure of DNA damage.

Assessment of DNA Synthesis Inhibition (Radiolabeled Thymidine Incorporation)

This assay directly measures the rate of DNA synthesis in bacterial cells.

  • Principle: Radiolabeled thymidine (e.g., ³H-thymidine) is a precursor for DNA synthesis. The amount of radiolabeled thymidine incorporated into the DNA of bacterial cells is directly proportional to the rate of DNA synthesis.[19]

  • Methodology:

    • Bacterial Culture: Grow the bacterial strain in the presence of varying concentrations of this compound.

    • Radiolabeling: Add ³H-thymidine to the cultures and incubate for a defined period to allow for its incorporation into newly synthesized DNA.

    • Harvesting: Stop the incorporation by adding a cold, unlabeled thymidine solution and harvest the cells by filtration.

    • DNA Precipitation and Washing: Precipitate the DNA using trichloroacetic acid (TCA) and wash the precipitate to remove unincorporated ³H-thymidine.

    • Scintillation Counting: Measure the radioactivity of the precipitated DNA using a liquid scintillation counter.[20]

    • Analysis: Compare the amount of incorporated radioactivity in this compound-treated cells to that in untreated control cells to determine the percentage of inhibition of DNA synthesis.

Note: Due to the use of radioactive materials, appropriate safety precautions and licensing are required. Non-radioactive alternatives, such as those using BrdU or EdU incorporation, are also available.[21]

Measurement of Reactive Oxygen Species (ROS) Production

This assay detects the generation of ROS, a key component of this compound's mechanism.

  • Principle: A cell-permeable, non-fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is used. Inside the cell, esterases cleave the acetate groups, and the resulting DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.[22][23]

  • Methodology:

    • Bacterial Culture and Treatment: Treat the bacterial culture with this compound.

    • Loading with Probe: Incubate the treated and control cells with DCFH-DA.

    • Washing: Wash the cells to remove the extracellular probe.

    • Measurement: Measure the fluorescence intensity using a fluorometer, fluorescence microscope, or flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[24]

    • Analysis: Compare the fluorescence intensity of the treated cells to the untreated controls to determine the increase in ROS production.

Conclusion

This compound's enduring clinical utility is a direct result of its sophisticated and multi-targeted mode of action. By undergoing intracellular activation to form a cascade of reactive intermediates and ROS, this compound instigates widespread damage to essential bacterial components. Its profound effect on bacterial DNA, leading to strand breaks and the inhibition of synthesis, is a critical aspect of its bactericidal properties. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of novel antimicrobial agents that employ similar multi-targeted strategies to combat the growing threat of antibiotic resistance.

References

The Genesis of a Genitourinary Game-Changer: A Technical History of Furagin's Discovery as an Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing battle against microbial resistance, the re-examination of established antimicrobial agents offers a potent strategy. Furagin, a nitrofuran derivative, stands as a testament to this approach. Developed in the mid-20th century, it has maintained its efficacy, particularly in the treatment of urinary tract infections (UTIs), a common and often recurrent ailment. This technical guide delves into the history and discovery of this compound as an antimicrobial agent, presenting key data, experimental protocols, and the scientific journey from its synthesis to its clinical application.

A Legacy of Latvian Innovation: The Birth of this compound

The story of this compound begins at the Latvian Institute of Organic Synthesis, a hub of pharmaceutical innovation established in 1957.[1][2] Under the leadership of its founder and director, Academician Solomon Hiller, a prominent figure in heterocyclic chemistry, the institute fostered an environment of groundbreaking research in drug development.[1] It was within this fertile scientific landscape that this compound, also known as furazidin, was first synthesized.

While the precise date of its initial synthesis remains documented primarily in patent literature, a key patent filed in 1955 describes a method for its preparation, indicating its existence in the early to mid-1950s.[3] This places the discovery of this compound squarely within the "golden age" of antibiotic discovery, a period that saw the introduction of many foundational antimicrobial agents.[4]

Mechanism of Action: A Multi-Pronged Attack

This compound's enduring efficacy can be attributed to its multifaceted mechanism of action. Like other nitrofurans, it is a prodrug that is activated within the bacterial cell. Bacterial nitroreductases reduce the nitro group of this compound, generating highly reactive electrophilic intermediates.[5] These intermediates then wreak havoc on multiple cellular targets, inhibiting DNA and RNA synthesis, protein synthesis, and other vital metabolic processes.[5][6] This broad-based attack is believed to be a key reason for the slow development of bacterial resistance to this compound.

The following diagram illustrates the proposed activation and mechanism of action of this compound.

Furagin_Mechanism cluster_bacterial_cell Bacterial Cell cluster_targets Cellular Targets Furagin_ext This compound Furagin_int This compound Furagin_ext->Furagin_int Uptake Nitroreductases Bacterial Nitroreductases Furagin_int->Nitroreductases Reactive_Intermediates Reactive Intermediates Nitroreductases->Reactive_Intermediates Reduction DNA_RNA DNA/RNA Synthesis Reactive_Intermediates->DNA_RNA Inhibition Protein_Synthesis Protein Synthesis Reactive_Intermediates->Protein_Synthesis Inhibition Metabolic_Enzymes Metabolic Enzymes Reactive_Intermediates->Metabolic_Enzymes Inhibition Bacterial_Cell_Death Bacterial Cell Death DNA_RNA->Bacterial_Cell_Death Protein_Synthesis->Bacterial_Cell_Death Metabolic_Enzymes->Bacterial_Cell_Death

Caption: Proposed mechanism of action of this compound.

Antimicrobial Spectrum and Efficacy

Early and subsequent studies have consistently demonstrated this compound's potent activity against a wide range of Gram-positive and Gram-negative bacteria, particularly those implicated in UTIs.

In Vitro Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against common uropathogens as reported in various studies.

Table 1: MIC Values of this compound against Gram-Negative Bacteria

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference(s)
Escherichia coli8644 - 64[5]
Klebsiella pneumoniae--4 - 64[5]
Enterobacter spp.--4 - 64[5]
Proteus mirabilis--4 - 64[5]

Table 2: MIC Values of this compound against Gram-Positive Bacteria

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference(s)
Staphylococcus aureus--2 - 4[5]
Staphylococcus saprophyticus--2 - 4[5]
Enterococcus faecalis--2 - 4[5]

Experimental Protocols

Synthesis of this compound (Furazidin)

The synthesis of this compound has been described in patent literature and scientific publications. A general method involves the condensation of 1-amino-hydantoin with 3-(5-nitro-2-furyl)acrolein.

General Procedure:

  • Reaction Setup: A mixture of 3-(5-nitro-2-furyl)propenal and an aminohydantoin derivative (such as benzylidene-1-aminohydantoin) is prepared in an aqueous solution or a mixture of water and a water-miscible organic solvent.[7]

  • Acid Catalysis: A mineral acid (e.g., hydrochloric acid or sulfuric acid) or a sulphonic acid is added to the reaction mixture.[7]

  • Reflux: The mixture is heated to reflux temperature with stirring.[7]

  • By-product Removal (Optional): The carbonyl by-product formed during the reaction (e.g., benzaldehyde) can be removed by distillation to drive the equilibrium towards product formation.[7]

  • Isolation and Purification: After cooling, the precipitated this compound is collected by filtration, washed to neutrality, and dried. Further purification can be achieved by recrystallization from a suitable solvent like dimethylformamide.[7]

The following diagram outlines the general workflow for the synthesis of this compound.

Furagin_Synthesis Start Starting Materials: - 3-(5-nitro-2-furyl)propenal - Aminohydantoin derivative Reaction Reaction in aqueous/organic solvent with acid catalyst Start->Reaction Reflux Heating at Reflux Temperature Reaction->Reflux Distillation Optional: Distillation of by-product Reflux->Distillation Cooling Cooling of Reaction Mixture Reflux->Cooling If no distillation Distillation->Cooling Filtration Filtration to isolate crude product Cooling->Filtration Washing Washing with water Filtration->Washing Drying Drying of the product Washing->Drying Purification Recrystallization (e.g., from DMF) Drying->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Antimicrobial Susceptibility Testing

The in vitro antimicrobial activity of this compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial strains. Standardized methods, such as those outlined by the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are now commonly used.

Broth Microdilution Method (General Protocol):

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a defined turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilutions: A series of two-fold dilutions of this compound are prepared in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Clinical Development and Application

Following its initial discovery and in vitro characterization, this compound underwent preclinical and clinical development, primarily in Eastern Europe. It was established as an effective treatment for acute and chronic UTIs. Clinical trials have compared its efficacy to other antibiotics, such as ciprofloxacin, demonstrating comparable cure rates.[4] The typical dosage for treating acute cystitis is 100 mg three times a day for seven days.[4]

Conclusion

The history of this compound is a compelling example of enduring antimicrobial innovation. From its origins in the Latvian Institute of Organic Synthesis to its continued use in the clinic, this compound has proven to be a valuable tool in the management of urinary tract infections. Its multi-targeted mechanism of action has likely contributed to its sustained efficacy and the low incidence of resistance development. As the challenge of antimicrobial resistance continues to grow, the story of this compound underscores the importance of both new drug discovery and the re-evaluation of established agents in our therapeutic arsenal.

References

Initial Studies on the Pharmacokinetics and Metabolism of Furagin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furagin, also known as furazidin, is a nitrofuran antibiotic primarily used in the treatment of urinary tract infections. Its efficacy is attributed to its broad-spectrum activity against various Gram-positive and Gram-negative bacteria. Understanding the pharmacokinetic and metabolic profile of this compound is crucial for optimizing its therapeutic use and for the development of novel derivatives. This technical guide provides an in-depth overview of the initial studies on the pharmacokinetics and metabolism of this compound, with a focus on data presentation, experimental protocols, and visual representations of key processes.

Pharmacokinetics of this compound

The primary human pharmacokinetic data for this compound comes from a key study conducted by Männistö and Karttunen in 1979. This study laid the groundwork for understanding how this compound is absorbed, distributed, and eliminated in the body.

Absorption

This compound is administered orally. The absorption of this compound is significantly influenced by the presence of food. In a study with human volunteers, food was found to greatly speed up the absorption of this compound[1][2]. Conversely, the co-administration of atropine, an anticholinergic agent that slows gastric emptying, was observed to somewhat retard its absorption[1][2]. Despite these effects on the rate of absorption, the total absorption, as estimated by the area under the curve (AUC), remained largely unchanged[1][2].

Distribution

Following absorption, this compound is distributed throughout the body. The serum concentrations of this compound have been observed to remain above the minimum inhibitory concentrations (MICs) for many pathogenic bacteria for several hours after administration, suggesting adequate systemic exposure to exert its antibacterial effects[1][2].

Excretion

The primary route of excretion for this compound is renal. However, the urinary recovery of unchanged this compound is relatively low. In a 24-hour period, only 8-13% of the administered dose was recovered in the urine[1][2]. This is in contrast to nitrofurantoin, a related nitrofuran, which has a urinary recovery of about 36%[1][2]. Despite the lower urinary levels compared to nitrofurantoin, the concentrations of this compound in the urine have been found to be consistently above the MIC values for most susceptible bacteria[1][2].

Pharmacokinetic Parameters

While the seminal 1979 study by Männistö and Karttunen provides a qualitative description of this compound's pharmacokinetics, specific quantitative parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and detailed AUC values were not available in the accessed abstract. The following table summarizes the key pharmacokinetic findings from this study.

ParameterObservationCitation
Route of Administration Oral[1][2]
Effect of Food on Absorption Greatly speeded up absorption rate[1][2]
Effect of Atropine on Absorption Somewhat retarded absorption rate[1][2]
Total Absorption (AUC) Virtually unchanged by food or atropine[1][2]
Serum Concentration Remains above MIC for many pathogenic bacteria for several hours[1][2]
Urinary Excretion (24h) 8-13% of the administered dose[1][2]

Metabolism of this compound

The metabolism of this compound, like other nitrofurans, is not a conventional detoxification process leading to inactive, excretable metabolites. Instead, it is a bioactivation pathway that is intrinsically linked to its mechanism of action.

The core of this compound's metabolism involves the reduction of its 5-nitrofuran group. This process is catalyzed by bacterial nitroreductases within the target pathogens[3]. The reduction leads to the formation of highly reactive, short-lived intermediates, including nitro-anion-free radicals and hydroxylamine derivatives[4]. These reactive metabolites are cytotoxic and are responsible for the antibacterial effect of this compound. They are known to damage bacterial DNA, ribosomal proteins, and other essential macromolecules, leading to the inhibition of DNA, RNA, and protein synthesis, as well as interference with cellular metabolic pathways[3][4].

Due to their high reactivity and transient nature, these metabolic intermediates are not typically isolated or quantified in standard pharmacokinetic studies. The metabolic process is primarily an intracellular event within the bacterial cells.

Experimental Protocols

This section outlines the methodologies that would be employed in initial pharmacokinetic and metabolism studies of this compound, based on the available literature and general practices in the field.

Pharmacokinetic Study Protocol

A typical pharmacokinetic study of this compound in humans would involve the following steps:

  • Subject Recruitment: A cohort of healthy adult volunteers would be recruited. Ethical approval and informed consent are mandatory.

  • Study Design: A crossover study design is often employed. For instance, subjects would receive a single oral dose of this compound under different conditions (e.g., fasting, with food, with a co-administered drug like atropine) with a washout period between each treatment arm[1][2].

  • Dosing: A standardized oral dose of this compound (e.g., 200 mg) would be administered[1][2].

  • Sample Collection: Blood and urine samples would be collected at predefined time points over a 24-hour period.

  • Sample Processing: Blood samples would be centrifuged to obtain plasma, which would then be stored frozen until analysis. Urine samples would have their volume recorded and an aliquot stored frozen.

  • Bioanalytical Method: The concentration of this compound in plasma and urine samples would be determined using a validated analytical method. High-performance liquid chromatography (HPLC) with UV detection is a suitable method for the quantification of nitrofurans in biological fluids[5][6]. An HPLC method for nitrofurantoin, a similar compound, has been described with a limit of quantification of 0.010 µg/mL in plasma and 0.380 µg/mL in urine, using UV detection at 370 nm[5]. A more modern and sensitive approach would be Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[7].

  • Pharmacokinetic Analysis: The plasma concentration-time data would be used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life using appropriate software. Urinary excretion data would be used to calculate the percentage of the dose excreted unchanged in the urine.

Metabolism Study Protocol

Investigating the metabolism of this compound, which involves reactive intermediates, requires specialized techniques:

  • In Vitro Studies:

    • Bacterial Cell Cultures: Incubating this compound with susceptible bacterial strains and analyzing cell lysates for evidence of DNA or protein adducts.

    • Microsomal Incubations: While the primary activation is bacterial, incubation with liver microsomes could be performed to assess the potential for mammalian enzyme-mediated reduction, although this is expected to be less efficient than in bacteria[3].

  • Analytical Techniques:

    • Mass Spectrometry: LC-MS/MS can be used to detect adducts of the reactive intermediates with trapping agents (e.g., glutathione) or with cellular macromolecules like DNA and proteins.

    • Spectroscopic Methods: Electron spin resonance (ESR) spectroscopy could be employed to detect the formation of free radical intermediates.

Visualizations

Pharmacokinetic Experimental Workflow

Pharmacokinetic_Workflow cluster_study_design Study Design & Dosing cluster_sampling Sample Collection & Processing cluster_analysis Bioanalysis & Data Interpretation Subject_Recruitment Healthy Volunteers Dosing Single Oral Dose of this compound Subject_Recruitment->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Urine_Collection 24h Urine Collection Dosing->Urine_Collection Plasma_Separation Centrifugation to obtain Plasma Blood_Sampling->Plasma_Separation Sample_Storage Freezing of Plasma & Urine Urine_Collection->Sample_Storage Plasma_Separation->Sample_Storage Bioanalysis Quantification of this compound (HPLC or LC-MS/MS) Sample_Storage->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) Bioanalysis->PK_Analysis

Caption: A flowchart illustrating the typical experimental workflow for a human pharmacokinetic study of this compound.

Metabolic Activation Pathway of this compound

Metabolic_Activation cluster_bacterial_cell Bacterial Cell cluster_cellular_targets Cellular Targets This compound This compound (5-nitrofuran derivative) Nitroreductases Bacterial Nitroreductases This compound->Nitroreductases Enters Reactive_Intermediates Reactive Intermediates (e.g., nitro-anion radicals, hydroxylamine derivatives) Nitroreductases->Reactive_Intermediates Reduction DNA Bacterial DNA Reactive_Intermediates->DNA Ribosomes Ribosomal Proteins Reactive_Intermediates->Ribosomes Enzymes Other Macromolecules Reactive_Intermediates->Enzymes Damage Cellular Damage & Inhibition of Synthesis DNA->Damage Ribosomes->Damage Enzymes->Damage Bactericidal_Effect Bactericidal Effect Damage->Bactericidal_Effect

Caption: The metabolic activation pathway of this compound within a bacterial cell, leading to its bactericidal effect.

References

Furagin's Activity Against ESKAPE Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant organisms, particularly the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), presents a formidable challenge to global health. The dwindling pipeline of new antibiotics has necessitated the re-evaluation of older antimicrobial agents. Furagin (also known as furazidin), a nitrofuran derivative, has long been used for the treatment of urinary tract infections. This technical guide provides an in-depth analysis of this compound's antimicrobial activity against the ESKAPE pathogens, presenting quantitative data, experimental methodologies, and the underlying mechanisms of action and resistance.

Antimicrobial Activity of this compound

This compound demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its efficacy is generally comparable, and in some cases superior, to its more widely studied analogue, nitrofurantoin.

Quantitative Susceptibility Data

The in vitro activity of this compound against ESKAPE pathogens is summarized by Minimum Inhibitory Concentration (MIC) values. The following tables present a compilation of available data.

Table 1: MIC of this compound Against Gram-Positive ESKAPE Pathogens

PathogenMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Enterococcus faecium2 - 4Not ReportedNot Reported
Staphylococcus aureus2 - 4Not ReportedNot Reported

Note: Data for E. faecium and S. aureus is based on the general range for Gram-positive cocci as specific MIC₅₀/MIC₉₀ values for this compound are not widely reported in the reviewed literature.

Table 2: MIC of this compound Against Gram-Negative ESKAPE Pathogens

PathogenMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Klebsiella pneumoniae4 - 64Not ReportedNot Reported
Acinetobacter baumannii4 - 64Not ReportedNot Reported
Pseudomonas aeruginosaGenerally ResistantNot ReportedNot Reported
Enterobacter species4 - 64Not ReportedNot Reported

Note: Data for K. pneumoniae, A. baumannii, and Enterobacter species is based on the general range for Enterobacteriaceae. P. aeruginosa is often intrinsically resistant to nitrofurans.

Table 3: Comparative MICs of this compound and Nitrofurantoin Against Select Uropathogens [1][2]

OrganismThis compound MIC Range (mg/L)Nitrofurantoin MIC Range (mg/L)
Enterobacteriaceae4 - 6416 - 64
Gram-positive cocci2 - 48 - 64

One study found that this compound exhibited lower MICs than nitrofurantoin when tested against both gram-negative and gram-positive bacteria, including multidrug-resistant E. coli and methicillin-resistant Staphylococcus aureus (MRSA)[1][2].

Mechanism of Action

The antibacterial effect of this compound, like other nitrofurans, is contingent on its reduction by bacterial nitroreductases into highly reactive electrophilic intermediates.[3][4] These intermediates are cytotoxic and exert their antimicrobial effect through multiple mechanisms:

  • DNA and RNA Damage: The reactive metabolites can cause damage to bacterial DNA and RNA, inhibiting replication, transcription, and translation.[3]

  • Inhibition of Protein Synthesis: These intermediates can react non-specifically with ribosomal proteins and rRNA, leading to the complete inhibition of protein synthesis.[4]

  • Disruption of Metabolic Pathways: this compound has been shown to interfere with crucial metabolic pathways, including the citric acid cycle.[5]

The multi-targeted nature of this compound's action is believed to contribute to the low rate of resistance development.[3]

This compound Mechanism of Action Simplified Mechanism of Action of this compound This compound This compound (extracellular) Furagin_intra This compound (intracellular) This compound->Furagin_intra Uptake Reactive_Intermediates Reactive Intermediates Furagin_intra->Reactive_Intermediates Reduction by Nitroreductases Bacterial Nitroreductases (nfsA, nfsB) Nitroreductases->Reactive_Intermediates DNA_RNA DNA/RNA Damage Reactive_Intermediates->DNA_RNA Ribosomes Ribosomal Protein Damage Reactive_Intermediates->Ribosomes Metabolic_Enzymes Metabolic Enzyme Inhibition Reactive_Intermediates->Metabolic_Enzymes Cell_Death Bacterial Cell Death DNA_RNA->Cell_Death Ribosomes->Cell_Death Metabolic_Enzymes->Cell_Death

Figure 1: Simplified pathway of this compound's mechanism of action.

Mechanisms of Resistance

While resistance to this compound remains relatively uncommon, several mechanisms have been identified, primarily in studies focused on nitrofurantoin, which are considered applicable to this compound due to their structural similarity.

  • Mutations in Nitroreductase Genes: The primary mechanism of resistance involves mutations in the genes encoding nitroreductases, specifically nfsA and nfsB.[3][6][7][8] These mutations lead to the production of inactive or less efficient enzymes, preventing the activation of the nitrofuran pro-drug.

  • Efflux Pumps: Overexpression of efflux pumps, such as the oqxAB system in Klebsiella pneumoniae, can contribute to increased resistance by actively transporting the drug out of the bacterial cell.[7][8] The transcriptional regulator oqxR plays a key role in this process.[8][9]

  • Reduced Permeability: Alterations in bacterial membrane permeability, such as the loss or modification of porin channels like OmpK36 in K. pneumoniae, can limit the intracellular accumulation of the drug.[7][8]

  • Riboflavin Metabolism: Mutations in genes involved in riboflavin biosynthesis, such as ribE, have been associated with nitrofurantoin resistance, as flavin mononucleotide (FMN) is an essential cofactor for the nitroreductases.[3][6]

This compound Resistance Mechanisms Key Mechanisms of Resistance to this compound cluster_0 Drug Inactivation cluster_1 Reduced Intracellular Concentration cluster_2 Altered Cofactor Metabolism Nitroreductase_mutation Mutations in nfsA/nfsB Resistance Bacterial Resistance Nitroreductase_mutation->Resistance Efflux_pump Overexpression of Efflux Pumps (e.g., oqxAB) Efflux_pump->Resistance Porin_loss Loss/Mutation of Porins (e.g., OmpK36) Porin_loss->Resistance Riboflavin_mutation Mutations in Riboflavin Biosynthesis (e.g., ribE) Riboflavin_mutation->Resistance Furagin_action This compound Activation & Intracellular Accumulation

Figure 2: Overview of bacterial resistance mechanisms to this compound.

Synergistic Potential

Limited data is available on the synergistic effects of this compound with other antibiotics against ESKAPE pathogens. However, one study demonstrated a strong synergistic interaction between vancomycin and nitrofurantoin against wild-type E. coli.[10] This suggests a potential area for further research, as combining this compound with other antimicrobial agents could enhance its efficacy and combat resistance.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound can be determined using standardized methods such as broth microdilution or agar dilution, following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Protocol (Simplified)

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration at least 10 times the highest concentration to be tested.

  • Preparation of Dilution Series: Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Broth Microdilution Workflow Workflow for Broth Microdilution MIC Assay start Start prep_antibiotic Prepare this compound Stock Solution start->prep_antibiotic serial_dilute Perform Serial Dilutions in Microtiter Plate prep_antibiotic->serial_dilute inoculate Inoculate Microtiter Plate serial_dilute->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_results Read and Record MIC incubate->read_results end End read_results->end

Figure 3: General workflow for determining MIC by broth microdilution.

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Time-Kill Assay Protocol (Simplified)

  • Preparation: Prepare flasks containing CAMHB with varying concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC).

  • Inoculation: Inoculate each flask with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL. Include a growth control flask without any antibiotic.

  • Incubation and Sampling: Incubate the flasks at 35 ± 2°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Count: Perform serial dilutions of each sample and plate onto appropriate agar plates. Incubate the plates for 18-24 hours.

  • Data Analysis: Count the number of colonies (CFU/mL) at each time point for each concentration and plot the log₁₀ CFU/mL versus time. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal activity.

Conclusion

This compound demonstrates significant in vitro activity against several ESKAPE pathogens, particularly Enterococcus faecium, Staphylococcus aureus, and many Enterobacteriaceae. Its multi-targeted mechanism of action likely contributes to the low prevalence of resistance. However, intrinsic resistance in pathogens like Pseudomonas aeruginosa and the potential for acquired resistance through mechanisms such as nitroreductase mutation and efflux pump overexpression warrant careful consideration. Further research is needed to fully elucidate the synergistic potential of this compound with other antibiotics and to establish a more comprehensive understanding of its activity against a wider range of contemporary, multidrug-resistant ESKAPE isolates. The detailed experimental protocols provided herein serve as a foundation for such future investigations.

References

An In-depth Technical Guide to the Chemical Synthesis of Furagin

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical synthesis pathways for Furagin (also known as Furazidin), an antibacterial agent.[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, quantitative data, and visual representations of the synthesis processes. This compound is chemically identified as 1-[[3-(5-nitro-2-furyl)-2-propenylidene]amino]-2,4-imidazolidinedione.[1]

Core Synthesis Pathway

The primary and most documented method for synthesizing this compound involves the condensation reaction between 3-(5-nitro-2-furyl)propenal and an aminohydantoin derivative.[1] This reaction is typically carried out in an aqueous solution or a mixture of water and a water-miscible organic solvent, under acidic conditions at reflux temperature.[1][2] A key aspect of this process is often the removal of a carbonyl by-product to drive the reaction equilibrium towards the formation of this compound.[1][2]

Reaction Scheme

The general reaction can be depicted as follows:

G reactant1 3-(5-nitro-2-furyl)propenal product This compound reactant1->product reactant2 Aminohydantoin Derivative reactant2->product catalyst Mineral Acid or Sulfonic Acid catalyst->product conditions Reflux Temperature Aqueous Solution conditions->product

Caption: General synthesis pathway of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from various examples of this compound synthesis as described in the literature.[1]

Example3-(5-nitro-2-furyl)propenal (g)Aminohydantoin DerivativeAmount (g)Acid CatalystSolventReaction TimeYield (%)Melting Point (°C)
110Isopropylidene-1-aminohydantoin7.8Conc. H₂SO₄ (5 ml)Water (200 ml)35 min84-
210Benzylidene-1-aminohydantoin10Conc. HCl (20 ml)Water (200 ml)~60 min84265 (decomp.)
310Cyclohexylideneaminohydantoin9.7Toluenesulphonic acid (4 g)--83262 (decomp.)
4--------
5-----30 min72-
6205-nitro-2-furfurylidene-1-aminohydantoin22.5Conc. H₂SO₄ (10 ml)Water (500 ml), Propanol (120 ml)30 min88262 (decomp.)

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Example 1: Synthesis from Isopropylidene-1-aminohydantoin[1]
  • A mixture of 10 g of 3-(5-nitro-2-furyl)propenal and 7.8 g of isopropylidene-1-aminohydantoin in 200 ml of water containing 5 ml of concentrated sulphuric acid was prepared.

  • The mixture was heated and maintained at reflux temperature for 35 minutes.

  • After reflux, the mixture was cooled.

  • The precipitated product was collected by filtration.

  • The precipitate was boiled with 100 ml of ethanol and then filtered. The filtrate was discarded.

  • The final product was dried in the air.

  • This procedure yielded 10.4 g (84%) of this compound.

Example 2: Synthesis from Benzylidene-1-aminohydantoin[1]
  • A mixture of 10 g (0.06 mol) of 3-(5-nitro-2-furyl)propenal and 10 g (0.05 mol) of benzylidene-1-aminohydantoin in 200 ml of water containing 20 ml of concentrated hydrochloric acid was heated with stirring.

  • The benzaldehyde formed as a by-product was distilled off along with water over a period of about 60 minutes.

  • The reaction mixture was then cooled.

  • The resulting precipitate was filtered and washed with water until the filtrate was neutral.

  • The precipitate was heated to 70°C with 50 ml of dimethylformamide and then cooled.

  • The product was collected by filtration and washed with ethanol.

  • After drying, 10.5 g (84%) of this compound was obtained with a melting point of 265°C (decomposition).

Example 6: Synthesis from 5-nitro-2-furfurylidene-1-aminohydantoin (Nitrofurantoin)[1]
  • A mixture of 20 g of 3-(5-nitro-2-furyl)propenal and 22.5 g of 5-nitro-2-furfurylidene-1-aminohydantoin (nitrofurantoin) in 500 ml of water containing 120 ml of propanol and 10 ml of concentrated sulphuric acid was prepared.

  • The mixture was maintained at reflux temperature for 30 minutes.

  • The subsequent workup followed the general procedure of cooling, filtration, washing, and drying.

  • This method yielded the final product with an 88% yield and a melting point of 262°C (decomposition).

Experimental Workflow

The general experimental workflow for the synthesis of this compound can be visualized as follows:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification and Drying a Mix 3-(5-nitro-2-furyl)propenal, aminohydantoin derivative, solvent, and acid catalyst b Heat to reflux a->b c Maintain reflux for specified time b->c d (Optional) Distill off by-product c->d e Cool the reaction mixture d->e f Filter the precipitate e->f g Wash with water f->g h Boil with ethanol (or other solvent) g->h i Filter the purified product h->i j Dry the final product i->j

Caption: General experimental workflow for this compound synthesis.

Logical Relationship of Reagents and Conditions

The choice of reagents and reaction conditions influences the outcome of the synthesis, particularly the yield and purity of the final product.

G Reagents Starting Materials Outcome Yield & Purity Reagents->Outcome Choice of aminohydantoin Conditions Reaction Conditions Conditions->Outcome Acid type, solvent, time Byproduct By-product Removal Conditions->Byproduct Distillation setup Byproduct->Outcome Shifts equilibrium

Caption: Factors influencing this compound synthesis outcome.

References

Methodological & Application

Application Note: Quantification of Furagin in Biological Samples using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of Furagin (also known as Furazidin) in biological matrices, specifically human plasma and urine. The described protocol offers a reliable and reproducible approach for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development. The method utilizes a simple sample preparation procedure, followed by reversed-phase chromatographic separation and UV detection. All quantitative data and validation parameters are presented in structured tables for clarity and ease of interpretation.

Introduction

This compound is a nitrofuran derivative with broad-spectrum antibacterial activity, primarily used in the treatment of urinary tract infections.[1] Accurate measurement of this compound concentrations in biological fluids is essential for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and assessing patient compliance. This application note provides a detailed protocol for the determination of this compound in human plasma and urine using HPLC-UV, a widely accessible and cost-effective analytical technique. The method is based on established principles of chromatography and has been adapted from methodologies for similar nitrofuran compounds.[2]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for method development.

PropertyValueReference
Molecular Formula C₁₀H₈N₄O₅--INVALID-LINK--
Molar Mass 264.19 g/mol --INVALID-LINK--
Melting Point 267-270°C (decomposes)--INVALID-LINK--
pKa Not explicitly found, but the hydantoin moiety suggests acidic properties.
LogP Not explicitly found.
UV Absorbance (λmax) Expected in the range of 360-380 nm based on related compounds.[2][3]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Internal Standard (IS) (e.g., Nitrofurantoin or a structurally related compound)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid (analytical grade)

  • Ammonium acetate (analytical grade)

  • Ethyl acetate (analytical grade)

  • Water, purified (e.g., Milli-Q or equivalent)

  • Human plasma (drug-free)

  • Human urine (drug-free)

Instrumentation and Chromatographic Conditions
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM ammonium acetate with 0.1% formic acid, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). A starting point could be a mobile phase of 80% 0.1% formic acid in water and 20% acetonitrile.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: Based on the UV spectra of related nitrofurans, a wavelength between 367 nm and 370 nm is a suitable starting point for optimization.[2][3]

Sample Preparation

3.1. Plasma Samples: Liquid-Liquid Extraction (LLE)

This procedure is adapted from a method for the related compound nitrofurantoin.[2]

  • To 500 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 2 mL of ethyl acetate.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Transfer the solution to an HPLC vial for analysis.

3.2. Urine Samples: Dilute-and-Shoot

  • Centrifuge the urine sample at 3000 rpm for 10 minutes to remove particulate matter.

  • To 100 µL of the supernatant, add 900 µL of purified water (or mobile phase).

  • Add 50 µL of the internal standard working solution.

  • Vortex to mix.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The analytical method should be validated according to international guidelines (e.g., FDA or ICH) to ensure its reliability. The following parameters should be assessed:

  • Selectivity and Specificity: Assessed by analyzing blank biological matrices to ensure no endogenous components interfere with the peaks of this compound and the internal standard.

  • Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against the concentration of the analyte. A linear range appropriate for the expected concentrations in biological samples should be established (e.g., 10 - 5000 ng/mL). The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range. The accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification), and the precision (as relative standard deviation, RSD) should be ≤15% (≤20% for LLOQ).

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Recovery: The extraction efficiency of the sample preparation method, determined by comparing the analyte response from extracted samples to that of unextracted standards.

  • Stability: The stability of this compound in the biological matrix should be evaluated under various conditions:

    • Freeze-Thaw Stability: Stability after multiple freeze-thaw cycles (e.g., three cycles from -20°C or -80°C to room temperature).

    • Short-Term (Bench-Top) Stability: Stability at room temperature for a period relevant to sample handling and processing time.

    • Long-Term Stability: Stability when stored at -20°C and/or -80°C for an extended period. For many antibiotics, storage at -80°C is recommended for long-term stability.[4]

    • Post-Preparative (Autosampler) Stability: Stability of the processed samples in the autosampler.

Data Presentation

The quantitative data from the method validation should be summarized in the following tables for clarity.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
This compound[LLOQ] - [ULOQ]y = mx + c>0.99

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
LLOQ[Concentration][Value][Value][Value][Value]
Low[Concentration][Value][Value][Value][Value]
Medium[Concentration][Value][Value][Value][Value]
High[Concentration][Value][Value][Value][Value]

Table 3: Recovery and Matrix Effect

QC LevelRecovery (%)Matrix Effect (%)
Low[Value][Value]
High[Value][Value]

Table 4: Stability Data Summary

Stability ConditionDurationLow QC Stability (%)High QC Stability (%)
Freeze-Thaw (3 cycles)-[Value][Value]
Bench-Top (Room Temp)[Time][Value][Value]
Long-Term (-20°C)[Time][Value][Value]
Long-Term (-80°C)[Time][Value][Value]
Autosampler[Time][Value][Value]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing BiologicalSample Biological Sample (Plasma or Urine) PlasmaPrep Plasma: Liquid-Liquid Extraction BiologicalSample->PlasmaPrep Plasma UrinePrep Urine: Dilution & Filtration BiologicalSample->UrinePrep Urine ExtractedSample Prepared Sample PlasmaPrep->ExtractedSample UrinePrep->ExtractedSample HPLC HPLC-UV Analysis ExtractedSample->HPLC Data Data Acquisition HPLC->Data Quantification Quantification Data->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound quantification.

Method Validation Logic

validation_logic cluster_core_validation Core Validation Parameters cluster_sample_related Sample-Related Parameters cluster_stability_types Stability Assessment Method HPLC-UV Method Selectivity Selectivity Method->Selectivity Linearity Linearity & Range Method->Linearity Accuracy Accuracy & Precision Method->Accuracy LLOQ LLOQ Method->LLOQ Recovery Recovery Method->Recovery MatrixEffect Matrix Effect Method->MatrixEffect Stability Stability Method->Stability FT Freeze-Thaw Stability->FT BT Bench-Top Stability->BT LT Long-Term Stability->LT AS Autosampler Stability->AS

Caption: Logical relationship of method validation parameters.

Conclusion

The HPLC-UV method described in this application note provides a reliable and accessible tool for the quantification of this compound in human plasma and urine. The simple sample preparation techniques and robust chromatographic conditions make it suitable for routine use in clinical and research laboratories. Proper method validation, as outlined, is crucial to ensure the generation of high-quality, reproducible data for pharmacokinetic and therapeutic drug monitoring studies of this compound.

References

In Vitro Antibacterial Susceptibility Testing Protocols for Furagin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro antibacterial susceptibility of Furagin, a nitrofuran antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria, particularly those associated with urinary tract infections (UTIs). The following sections detail the mechanism of action of this compound, standardized testing methodologies, and expected results for common uropathogens.

Mechanism of Action

This compound, like other nitrofurans, acts as a prodrug that requires intracellular activation by bacterial nitroreductases. Once reduced, it generates highly reactive electrophilic intermediates. These intermediates have a multi-targeted mechanism of action, disrupting several vital cellular processes within the bacteria. This includes damage to bacterial DNA, inhibition of ribosomal proteins leading to the cessation of protein synthesis, and interference with the citric acid cycle. This multifaceted attack is believed to contribute to the low incidence of acquired bacterial resistance to nitrofurans.[1][2]

Furagin_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell This compound This compound Nitroreductases Nitroreductases This compound->Nitroreductases Activation Reactive_Intermediates Reactive_Intermediates Nitroreductases->Reactive_Intermediates Reduction DNA_Damage DNA_Damage Reactive_Intermediates->DNA_Damage Causes Ribosomal_Inhibition Ribosomal_Inhibition Reactive_Intermediates->Ribosomal_Inhibition Causes Enzyme_Inhibition Enzyme_Inhibition Reactive_Intermediates->Enzyme_Inhibition Inhibits Citric Acid Cycle Cell_Death Cell_Death DNA_Damage->Cell_Death Ribosomal_Inhibition->Cell_Death Enzyme_Inhibition->Cell_Death

This compound's antibacterial mechanism of action.

Data Presentation: In Vitro Susceptibility of Common Uropathogens to this compound

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against common uropathogens, as determined by broth microdilution methods. Studies have shown that this compound generally exhibits lower MIC values compared to nitrofurantoin against both Gram-negative and Gram-positive bacteria.[1][2][3][4]

Table 1: MIC Data for this compound against Gram-Negative Uropathogens

OrganismMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)
Escherichia coli8644 - 64
Klebsiella pneumoniae32-32 - 64

Data compiled from a study on uropathogenic E. coli isolates and reference strains.[2][4]

Table 2: MIC Data for this compound against Gram-Positive Uropathogens

OrganismMIC (mg/L)
Staphylococcus aureus2 - 4
Enterococcus faecalis2 - 4

Data represents the range of MICs observed in a comparative study.[1][2]

Experimental Protocols

The following are detailed protocols for performing in vitro antibacterial susceptibility testing for this compound based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Protocol 1: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the visible growth of a microorganism in a liquid growth medium.

Broth_Microdilution_Workflow A Prepare this compound Stock Solution B Prepare Serial Dilutions in 96-Well Plate A->B D Inoculate Wells with Bacterial Suspension B->D C Prepare Bacterial Inoculum (0.5 McFarland) C->D E Incubate at 35±1°C for 16-20 hours D->E F Read and Record MIC E->F

Workflow for the Broth Microdilution Method.

Materials:

  • This compound analytical standard

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains to be tested

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35±1°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 5120 mg/L.

    • Dissolve the required amount of this compound powder in a minimal amount of DMSO and then bring to the final volume with sterile distilled water. The final DMSO concentration should not exceed 1% in the highest concentration tested, as higher concentrations may inhibit bacterial growth.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plates.

    • The typical concentration range to test for this compound is 0.5 to 256 mg/L.

    • Each well should contain 50 µL of the diluted this compound solution.

    • Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control well), resulting in a final volume of 100 µL per well.

    • Seal the plates to prevent evaporation.

    • Incubate the plates at 35±1°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

    • Growth is indicated by turbidity or a pellet at the bottom of the well.

    • The growth control well should show distinct turbidity. The sterility control well should remain clear.

Protocol 2: Disk Diffusion Method (Kirby-Bauer)

This method assesses the susceptibility of a bacterial isolate to this compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with a specific concentration of the drug.

Disk_Diffusion_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) B Inoculate Mueller-Hinton Agar Plate A->B C Apply this compound-impregnated Disk B->C D Incubate at 35±1°C for 16-20 hours C->D E Measure Zone of Inhibition D->E F Interpret Results E->F

Workflow for the Disk Diffusion Method.

Materials:

  • This compound-impregnated disks (e.g., 100 µg)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial strains to be tested

  • Sterile saline (0.85% NaCl) or PBS

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Incubator (35±1°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plates:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

  • Application of Disks:

    • Within 15 minutes of inoculating the plate, use sterile forceps to place the this compound-impregnated disk onto the agar surface.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35±1°C for 16-20 hours in ambient air.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.

    • Currently, there are no standardized CLSI or EUCAST interpretive criteria specifically for this compound. However, some studies suggest that the interpretive criteria for nitrofurantoin may be cautiously applied due to the structural and mechanistic similarities and observed cross-resistance.[4] It is recommended that each laboratory validate this approach.

Quality Control

For both methods, it is crucial to perform quality control testing with standard reference strains to ensure the accuracy and reproducibility of the results. Recommended QC strains for Gram-negative and Gram-positive bacteria include:

  • Escherichia coli ATCC® 25922™

  • Staphylococcus aureus ATCC® 29213™ (for broth microdilution) or ATCC® 25923™ (for disk diffusion)

  • Enterococcus faecalis ATCC® 29212™

The resulting MIC values or zone diameters for these QC strains should fall within the established acceptable ranges as defined by CLSI or EUCAST guidelines for similar antimicrobial agents.

References

Application Note & Protocols: Utilizing Cell Culture Models to Assess Furagin Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furagin, a nitrofuran derivative, is a synthetic antibacterial agent with a mechanism of action and chemical structure similar to nitrofurantoin.[1] While its antimicrobial properties are well-established, its potential as a cytotoxic agent against cancer cells is an emerging area of interest. Recent studies have suggested that this compound could be repurposed as an anti-cancer agent due to its inhibitory effects on carbonic anhydrases IX and XII, which are highly expressed in various malignancies.[2][3] Understanding the cytotoxic profile of this compound is crucial for its potential development as a therapeutic agent. This application note provides detailed protocols for assessing the cytotoxicity of this compound in cell culture models using a panel of standard assays: MTT, LDH, and Annexin V/PI for apoptosis detection.

Data Presentation

The following tables summarize hypothetical quantitative data from cytotoxicity and apoptosis assays performed on a human colorectal cancer cell line (e.g., HCT116) treated with various concentrations of this compound for 48 hours.

Table 1: Cell Viability Assessment by MTT Assay

This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Control)1.25 ± 0.08100
101.12 ± 0.0689.6
250.88 ± 0.0570.4
500.63 ± 0.0450.4
1000.31 ± 0.0324.8
2000.15 ± 0.0212.0

Table 2: Membrane Integrity Assessment by LDH Cytotoxicity Assay

This compound Concentration (µM)LDH Activity (OD 490 nm) (Mean ± SD)% Cytotoxicity
0 (Spontaneous Release)0.15 ± 0.020
100.20 ± 0.0310.4
250.35 ± 0.0441.7
500.58 ± 0.0589.6
1000.82 ± 0.06139.6
2000.95 ± 0.07166.7
Maximum Release1.00 ± 0.08100

Table 3: Apoptosis/Necrosis Quantification by Annexin V/PI Staining

This compound Concentration (µM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Control)95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
2575.6 ± 3.515.8 ± 1.25.4 ± 0.83.2 ± 0.6
5048.3 ± 4.235.1 ± 2.812.7 ± 1.53.9 ± 0.7
10020.1 ± 3.848.9 ± 3.125.6 ± 2.25.4 ± 0.9

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Line: Human colorectal carcinoma cell line HCT116.

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells upon reaching 80-90% confluency.

  • This compound Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO. Store at -20°C.

  • Treatment: Seed cells in appropriate well plates and allow them to adhere overnight. The following day, replace the medium with fresh medium containing the desired concentrations of this compound. Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the vehicle control.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[3][4]

  • Seeding: Seed 5 x 10³ HCT116 cells per well in a 96-well plate and incubate overnight.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0-200 µM) for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution in PBS to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[5] Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.[6][7]

  • Seeding: Seed 5 x 10³ HCT116 cells per well in a 96-well plate and incubate overnight.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0-200 µM) for 48 hours. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

  • Seeding: Seed 2 x 10⁵ HCT116 cells per well in a 6-well plate and incubate overnight.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0-100 µM) for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI (as per the manufacturer's instructions).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples immediately using a flow cytometer.

Visualizations

Experimental Workflow

G cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assessment cluster_data Data Analysis seed_cells Seed HCT116 Cells overnight_incubation Overnight Incubation (37°C, 5% CO2) seed_cells->overnight_incubation furagin_treatment This compound Treatment (Various Concentrations) overnight_incubation->furagin_treatment mtt_assay MTT Assay (Cell Viability) furagin_treatment->mtt_assay 48h Incubation ldh_assay LDH Assay (Membrane Integrity) furagin_treatment->ldh_assay 48h Incubation apoptosis_assay Annexin V/PI Assay (Apoptosis/Necrosis) furagin_treatment->apoptosis_assay 48h Incubation plate_reader Plate Reader (Absorbance) mtt_assay->plate_reader ldh_assay->plate_reader flow_cytometer Flow Cytometer apoptosis_assay->flow_cytometer quantification Quantification & Statistical Analysis plate_reader->quantification flow_cytometer->quantification

Caption: Experimental workflow for assessing this compound cytotoxicity.

Hypothesized Signaling Pathway of this compound-Induced Cytotoxicity

Based on the known mechanisms of other nitrofurans, this compound is hypothesized to induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to DNA damage and subsequent apoptosis.

G cluster_cell Cellular Environment cluster_ros ROS Generation cluster_damage Cellular Damage cluster_apoptosis Apoptosis Induction This compound This compound Reductases Cellular Reductases This compound->Reductases ROS Reactive Oxygen Species (ROS) Reductases->ROS DNA_Damage DNA Damage ROS->DNA_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction p53 p53 Activation DNA_Damage->p53 Bax Bax/Bak Activation Mitochondrial_Dysfunction->Bax p53->Bax Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for In Vivo Efficacy Testing of Furagin in Animal Models of Urinary Tract Infection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furagin, a nitrofuran derivative, is an antibacterial agent with demonstrated efficacy against a broad spectrum of Gram-positive and Gram-negative bacteria.[1] It is primarily indicated for the treatment of uncomplicated urinary tract infections (UTIs).[1][2] The mechanism of action involves the inhibition of bacterial enzyme systems crucial for DNA, protein, and carbohydrate synthesis.[1] Upon entering the bacterial cell, this compound is reduced by bacterial nitroreductases, leading to the formation of reactive intermediates that induce cellular damage.[1]

These application notes provide detailed protocols for the development and utilization of animal models to assess the in vivo efficacy of this compound. The primary focus is on murine models of UTI, which are well-established and recapitulate key aspects of human disease.[3][4]

Key Experimental Endpoints

The efficacy of this compound in animal models of UTI can be assessed through various endpoints:

  • Bacterial Burden: Determination of colony-forming units (CFU) in the bladder and kidneys is a primary endpoint to measure the antimicrobial effect.[5]

  • Intracellular Bacterial Communities (IBCs): Quantification of IBCs within the bladder urothelium is a critical measure, especially in models of recurrent and chronic infections.[3]

  • Histopathology: Microscopic examination of bladder and kidney tissues provides insights into the extent of inflammation and tissue damage.[5]

  • Survival Studies: In severe infection models, monitoring animal survival is a crucial efficacy marker.[6]

  • Clinical Signs: Monitoring of clinical symptoms such as weight loss, changes in body temperature, and overall activity can serve as humane endpoints and indicators of disease severity.[7]

Animal Models

Murine models are the most commonly used for studying UTIs due to their cost-effectiveness, well-characterized genetics, and the availability of established protocols.[3][8]

Recommended Mouse Strains:
  • C3H/HeN: This strain is susceptible to developing chronic and recurrent UTIs, making it suitable for modeling these conditions.[3]

  • C57BL/6: In this strain, acute UTI is often self-limiting, making it a good model for studying acute infection and the development of adaptive immunity upon repeated infections.[3]

Experimental Protocols

Preparation of Uropathogenic E. coli (UPEC) Inoculum

This protocol is adapted from established methods for preparing UPEC for infection to ensure the expression of type 1 pili, which are essential for bladder colonization.[8]

  • From a frozen stock, streak the desired UPEC strain (e.g., UTI89) onto a Luria-Bertani (LB) agar plate and incubate overnight at 37°C.

  • Inoculate a single colony into 10 mL of LB broth in a sterile flask.

  • Incubate the culture statically (without shaking) at 37°C for 16-18 hours. This condition promotes the expression of type 1 pili.[8]

  • Measure the optical density (OD) of the culture at 600 nm (OD600) to estimate the bacterial concentration. The relationship between OD600 and CFU/mL should be empirically determined for the specific bacterial strain and spectrophotometer.

  • Centrifuge the bacterial culture to pellet the cells.

  • Resuspend the bacterial pellet in sterile phosphate-buffered saline (PBS) to the desired final concentration for inoculation (typically 107 - 108 CFU in 50 µL for mice).[8]

Murine Model of Urinary Tract Infection: Transurethral Inoculation

This protocol describes the non-invasive transurethral catheterization method for inducing UTI in female mice.[3][8]

  • Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).

  • Place the mouse in a supine position.

  • Gently extrude the bladder by applying light pressure on the lower abdomen to empty any residual urine.

  • Using a sterile, lubricated catheter (a pediatric intravenous cannula can be used), carefully insert the catheter through the urethral opening into the bladder.[8]

  • Slowly instill 50 µL of the prepared UPEC inoculum into the bladder via the catheter.

  • Withdraw the catheter and allow the mouse to recover from anesthesia on a warming pad.

  • House the mice in clean cages with free access to food and water.

This compound Administration

This compound can be formulated for in vivo administration. A general method for preparing a formulation for oral gavage is as follows:

  • Dissolve the required amount of this compound in a suitable vehicle. A common formulation involves dissolving the compound in a small amount of DMSO, then diluting with PEG300, Tween 80, and finally water or saline.[9]

  • The final concentration should be calculated based on the desired dosage (mg/kg) and the average weight of the mice.

  • Administer the this compound formulation to the mice via oral gavage at predetermined time points post-infection. The dosing schedule should be informed by pharmacokinetic and pharmacodynamic (PK/PD) studies.[10][11]

Assessment of this compound Efficacy

a. Determination of Bacterial Burden:

  • At selected time points post-treatment, humanely euthanize the mice.

  • Aseptically remove the bladder and kidneys.

  • Homogenize each organ separately in sterile PBS.

  • Prepare serial dilutions of the tissue homogenates in sterile PBS.

  • Plate the dilutions onto appropriate agar plates (e.g., LB agar or MacConkey agar).

  • Incubate the plates overnight at 37°C.

  • Count the colonies on the plates to determine the number of CFU per organ.

b. Quantification of Intracellular Bacterial Communities (IBCs):

  • After bladder removal, gently wash the bladder with sterile PBS.

  • Cut the bladder in half. One half can be used for CFU enumeration as described above.

  • Fix the other half of the bladder in a suitable fixative (e.g., 4% paraformaldehyde) for histological analysis or use it for IBC enumeration through established protocols involving gentle lysis of the urothelial cells.[3]

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Bacterial Burden in Bladder and Kidneys Following this compound Treatment

Treatment GroupDose (mg/kg)Time Point (hours post-infection)Mean Bladder CFU/g tissue (± SD)Mean Kidney CFU/g tissue (± SD)
Vehicle Control-24
This compoundX24
This compoundY24
Vehicle Control-48
This compoundX48
This compoundY48

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValue (Mean ± SD)
Cmax (µg/mL)
Tmax (h)
AUC0-t (µg·h/mL)
Half-life (t1/2) (h)
Clearance (CL/F) (mL/h/kg)
Volume of distribution (Vd/F) (L/kg)

Visualizations

This compound's Proposed Mechanism of Action

Furagin_Mechanism cluster_bacterium Bacterial Cell cluster_targets Cellular Targets Furagin_ext This compound (extracellular) Furagin_int This compound (intracellular) Furagin_ext->Furagin_int Uptake Nitroreductases Bacterial Nitroreductases Furagin_int->Nitroreductases Reactive_Intermediates Reactive Intermediates Nitroreductases->Reactive_Intermediates Reduction DNA DNA Synthesis Reactive_Intermediates->DNA Protein Protein Synthesis Reactive_Intermediates->Protein Carbohydrate Carbohydrate Metabolism Reactive_Intermediates->Carbohydrate Damage Cellular Damage & Death

Caption: Proposed mechanism of action of this compound in bacterial cells.

Experimental Workflow for In Vivo Efficacy Testing

experimental_workflow cluster_endpoints Efficacy Endpoints prep_bacteria 1. Prepare UPEC Inoculum animal_model 2. Induce UTI in Mice (Transurethral Inoculation) prep_bacteria->animal_model treatment 3. Administer this compound or Vehicle animal_model->treatment monitoring 4. Monitor Clinical Signs treatment->monitoring endpoints 5. Assess Efficacy Endpoints monitoring->endpoints bacterial_burden Bacterial Burden (CFU) histopathology Histopathology pk_pd Pharmacokinetics/Pharmacodynamics pk_pd_workflow animal_studies In Vivo Animal Studies pk_sampling Pharmacokinetic Sampling (Blood, Urine) animal_studies->pk_sampling pd_assessment Pharmacodynamic Assessment (Bacterial Burden) animal_studies->pd_assessment drug_concentration Measure Drug Concentration pk_sampling->drug_concentration pd_modeling Pharmacodynamic Modeling pd_assessment->pd_modeling pk_modeling Pharmacokinetic Modeling drug_concentration->pk_modeling pk_pd_integration PK/PD Integration & Modeling pk_modeling->pk_pd_integration pd_modeling->pk_pd_integration dose_optimization Optimal Dose Regimen Determination pk_pd_integration->dose_optimization

References

Application Note: Sensitive Detection of Furagin and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furagin is a synthetic nitrofuran derivative employed as an antibacterial agent, particularly for the treatment of urinary tract infections.[1] Like other nitrofurans, it is effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1] The mechanism of action of nitrofurans involves the reduction of the nitro group by bacterial nitroreductases to form reactive intermediates that can damage bacterial DNA and inhibit essential cellular processes.[2][3] Due to the rapid in vivo metabolism of the parent drug, monitoring of its metabolites is crucial for pharmacokinetic studies and to ensure therapeutic efficacy and safety. This application note provides a detailed protocol for the sensitive detection and quantification of this compound and its principal metabolite in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The primary metabolic pathway for nitrofurans involves the reduction of the 5-nitro group.[4] For this compound, this leads to the formation of a primary amine metabolite, amino-Furagin. This application note will focus on the detection of the parent drug, this compound, and this key metabolite. As with other nitrofurans, these analytes are often found bound to proteins in biological samples, necessitating a hydrolysis step to release them prior to analysis.[5] Furthermore, derivatization with 2-nitrobenzaldehyde (2-NBA) is a common and effective strategy to improve the chromatographic retention and mass spectrometric detection of the resulting metabolites.[6]

Quantitative Data Summary

While specific quantitative performance data for a validated LC-MS/MS method for this compound and its amino metabolite is not extensively available in the public literature, the following tables summarize typical performance characteristics that can be expected based on validated methods for other structurally similar nitrofuran metabolites in various biological matrices.[6][7][8][9] These values provide a benchmark for the expected sensitivity and reliability of the method described herein.

Table 1: Expected Method Performance for this compound and Amino-Furagin

ParameterExpected Value
Limit of Detection (LOD)0.02 - 0.5 µg/kg
Limit of Quantitation (LOQ)0.07 - 1.0 µg/kg
Recovery85 - 110%
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%

Table 2: Example LC-MS/MS Parameters for Derivatized Nitrofuran Metabolites (for reference)

Analyte (Derivatized)Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
Derivatized Amino-Furazolidone (NPAOZ)236.1134.1104.115
Derivatized Amino-Nitrofurantoin (NPAHD)249.1134.1178.118
Derivatized Amino-Furaltadone (NPAMOZ)335.1291.1134.120
Derivatized Semicarbazide (NPSEM)209.1134.1166.112

Note: The specific precursor and product ions for derivatized amino-Furagin will need to be determined experimentally but can be predicted based on its chemical structure.

Experimental Protocols

This section provides a detailed methodology for the extraction and analysis of this compound and its amino metabolite from a urine matrix. The protocol is based on established methods for other nitrofuran antibiotics and their metabolites.[5][7][10]

Materials and Reagents
  • This compound analytical standard

  • 2-Nitrobenzaldehyde (2-NBA)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Dipotassium hydrogen phosphate (K₂HPO₄)

  • Ethyl acetate (HPLC grade)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or polymeric)

  • Human urine (drug-free) for standards and quality controls

Sample Preparation
  • Sample Collection and Storage: Collect urine samples in sterile containers and store at -20°C or lower until analysis.

  • Hydrolysis and Derivatization:

    • Thaw urine samples to room temperature and vortex to ensure homogeneity.

    • To a 2 mL centrifuge tube, add 1 mL of urine.

    • Add 50 µL of an internal standard solution (e.g., a stable isotope-labeled analog of the derivatized metabolite).

    • Add 100 µL of 1 M HCl.

    • Add 50 µL of 50 mM 2-nitrobenzaldehyde in DMSO.

    • Vortex briefly and incubate at 37°C for 16 hours (overnight) or use a microwave-assisted reaction at 60°C for 2 hours for a more rapid procedure.[10]

    • After incubation, cool the samples to room temperature.

    • Neutralize the sample by adding 100 µL of 1 M NaOH and 500 µL of 0.1 M K₂HPO₄ buffer (pH 7.5). Vortex to mix.

  • Liquid-Liquid Extraction (LLE):

    • Add 1 mL of ethyl acetate to the neutralized sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 x g for 10 minutes.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction with another 1 mL of ethyl acetate and combine the organic layers.

  • Evaporation and Reconstitution:

    • Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for equilibration. The exact gradient should be optimized for the best separation of the parent drug and the derivatized metabolite.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode is typically used for the analysis of derivatized nitrofuran metabolites.

    • Multiple Reaction Monitoring (MRM): The instrument should be operated in MRM mode to monitor the specific precursor-to-product ion transitions for this compound and its derivatized amino metabolite. The exact m/z values will need to be determined by infusing the analytical standards.

    • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum sensitivity for the analytes of interest.

Visualizations

Proposed Metabolic Pathway of this compound

The primary metabolic transformation of this compound is expected to be the reduction of the nitro group to an amino group, a common pathway for nitrofuran antibiotics.[4]

This compound Metabolic Pathway This compound This compound Nitroso_Intermediate Nitroso Intermediate This compound->Nitroso_Intermediate Nitroreductase (+2e-, +2H+) Hydroxylamine_Intermediate Hydroxylamine Intermediate Nitroso_Intermediate->Hydroxylamine_Intermediate Nitroreductase (+2e-, +2H+) Amino_this compound Amino-Furagin (Primary Metabolite) Hydroxylamine_Intermediate->Amino_this compound Nitroreductase (+2e-, +2H+) Excretion Urinary Excretion Amino_this compound->Excretion

Caption: Proposed metabolic pathway of this compound via nitroreduction.

Experimental Workflow for this compound Analysis

The following diagram outlines the key steps in the analytical procedure for the determination of this compound and its metabolite.

Experimental Workflow start Urine Sample Collection hydrolysis_derivatization Acid Hydrolysis & Derivatization with 2-NBA start->hydrolysis_derivatization neutralization Neutralization hydrolysis_derivatization->neutralization lle Liquid-Liquid Extraction (Ethyl Acetate) neutralization->lle evaporation Evaporation to Dryness lle->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms_analysis LC-MS/MS Analysis (MRM Mode) reconstitution->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing

Caption: Workflow for the analysis of this compound and its metabolites.

Conclusion

This application note provides a comprehensive framework for the sensitive and selective analysis of this compound and its primary metabolite using LC-MS/MS. The described protocol, including sample preparation with hydrolysis and derivatization, followed by optimized chromatographic separation and mass spectrometric detection, is expected to yield high-quality quantitative data suitable for pharmacokinetic and other drug metabolism studies. While the provided performance characteristics are based on analogous nitrofuran compounds, they serve as a reliable guide for method validation. The successful implementation of this method will enable researchers to accurately determine the concentrations of this compound and its metabolite in biological samples, contributing to a better understanding of its clinical pharmacology.

References

Application Notes & Protocols: High-Throughput Screening of Furagin Analogs for Enhanced Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The rise of multidrug-resistant bacteria presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents.[1][2][3] Furagin, a nitrofuran antibiotic, has been effectively used for treating urinary tract infections, exhibiting broad-spectrum activity against various Gram-positive and Gram-negative bacteria.[4] Its mechanism of action involves intracellular reduction by bacterial nitroreductases to generate reactive intermediates.[4][5][6] These intermediates are highly reactive and disrupt multiple vital cellular processes, including DNA, RNA, and protein synthesis, making the development of resistance more difficult for bacteria.[4][5][6]

Despite its efficacy, the development of this compound analogs is a promising strategy to enhance its antibacterial spectrum, improve pharmacokinetic properties, and overcome potential resistance. This document provides a comprehensive guide for the high-throughput screening (HTS) of novel this compound analogs to identify candidates with enhanced antibacterial activity. The protocols outlined herein cover primary HTS, hit confirmation, and secondary screening assays, including the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Mechanism of Action: The Nitrofuran Pathway

Nitrofurans like this compound are prodrugs that require activation within the bacterial cell.[7] Bacterial flavin-containing nitroreductases (such as NfsA and NfsB in E. coli) catalyze the reduction of the nitro group on the furan ring.[6][7] This process generates highly reactive electrophilic intermediates, including nitroso and hydroxylamino derivatives.[5][7] These intermediates are non-specific in their targets, attacking a wide range of macromolecules, which is key to their broad-spectrum activity and the low incidence of resistance.[4][5] Key cellular targets include ribosomal proteins, enzymes involved in the citric acid cycle, and bacterial DNA, leading to the inhibition of essential metabolic pathways and ultimately, cell death.[5][6][8]

Furagin_Mechanism_of_Action cluster_cell Bacterial Cell cluster_targets Cellular Targets Furagin_in This compound Analog Nitroreductases Bacterial Nitroreductases (NfsA, NfsB) Furagin_in->Nitroreductases Enters Cell Reactive_Intermediates Reactive Intermediates (e.g., nitroso, hydroxylamino) Nitroreductases->Reactive_Intermediates Reduction DNA DNA Damage Reactive_Intermediates->DNA Ribosomes Ribosomal Protein Inhibition Reactive_Intermediates->Ribosomes Metabolism Metabolic Enzyme Inhibition Reactive_Intermediates->Metabolism Bactericidal_Effect Bactericidal Effect

Caption: this compound's mechanism of action within a bacterial cell.

Experimental Protocols

Protocol 1: General Synthesis of this compound Analogs

This protocol describes a general method for synthesizing a library of this compound analogs based on the condensation reaction between 5-nitro-2-furaldehyde and various carboxylic acid hydrazides.[9]

Materials:

  • 5-nitro-2-furaldehyde

  • A library of diverse carboxylic acid hydrazides

  • Ethanol or appropriate solvent

  • Glacial acetic acid (catalyst)

  • Reflux apparatus

  • Filtration equipment

Procedure:

  • Dissolve an equimolar amount of a selected carboxylic acid hydrazide (e.g., 10 mmol) in ethanol in a round-bottom flask.

  • Add an equimolar amount of 5-nitro-2-furaldehyde (10 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the mixture under reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The resulting precipitate (the this compound analog) is collected by vacuum filtration.

  • Wash the solid product with cold ethanol to remove unreacted starting materials.

  • Dry the product under vacuum.

  • Confirm the structure and purity of the synthesized analogs using techniques such as NMR spectroscopy and mass spectrometry.[10]

  • Create a stock solution library of all purified analogs in DMSO at a concentration of 10 mM, stored in 96- or 384-well plates.

Protocol 2: High-Throughput Screening (HTS) Workflow

This HTS protocol is designed to rapidly screen the synthesized library of this compound analogs for antibacterial activity against target pathogens (e.g., E. coli, S. aureus).[2][11]

HTS_Workflow start 1. Compound Library (this compound Analogs in DMSO) prep 2. Assay Plate Preparation (384-well format) start->prep dispense 3. Robotic Dispensing (Test compounds, Controls) prep->dispense inoculate 4. Bacterial Inoculation (Log-phase culture) dispense->inoculate incubate 5. Incubation (37°C, 18-24 hours) inoculate->incubate readout 6. Readout (OD600 or Viability Dye) incubate->readout analysis 7. Data Analysis (Calculate % Inhibition) readout->analysis hits 8. Primary Hits (>90% Inhibition) analysis->hits hits->analysis Not Confirmed confirm 9. Hit Confirmation (Re-test in triplicate) hits->confirm Confirmed secondary 10. Secondary Assays (MIC, MBC, Cytotoxicity) confirm->secondary lead 11. Lead Candidates secondary->lead

Caption: High-throughput screening workflow for this compound analogs.

Procedure:

  • Assay Plate Preparation: Using a liquid handler, dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 384-well microtiter plate.

  • Compound Dispensing: Transfer a small volume (e.g., 50-100 nL) of each this compound analog from the library stock plate to the assay plates to achieve a final screening concentration (e.g., 10-20 µM). Include positive (e.g., this compound, Ciprofloxacin) and negative (DMSO vehicle) controls on each plate.

  • Bacterial Inoculum Preparation: Culture the target bacterial strain overnight. Dilute the culture in fresh MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.[12]

  • Inoculation: Dispense 50 µL of the bacterial inoculum into each well of the assay plates.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours with shaking.[13]

  • Readout: Measure the optical density at 600 nm (OD600) using a plate reader to determine bacterial growth. Alternatively, a viability dye (e.g., resazurin) can be added and fluorescence measured.[1]

  • Data Analysis: Calculate the percentage of growth inhibition for each compound relative to the positive and negative controls. Compounds showing inhibition above a defined threshold (e.g., >90%) are considered primary hits.

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an analog that prevents visible bacterial growth, using the broth microdilution method.[12][13][14]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Confirmed hit compounds

  • Bacterial inoculum (prepared as in Protocol 2)

  • Multichannel pipette or liquid handler

Procedure:

  • Add 100 µL of MHB to wells 2 through 12 of a 96-well plate.

  • Add 200 µL of the test compound at twice the desired starting concentration to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

  • Well 11 serves as a growth control (inoculum only), and well 12 serves as a sterility control (broth only).

  • Inoculate wells 1 through 11 with 100 µL of the standardized bacterial inoculum (final concentration ~5 x 10⁵ CFU/mL). The final volume in each well will be 200 µL.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[15]

Protocol 4: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest compound concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[14][16]

Procedure:

  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate each aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • Count the number of colonies (CFU) for each concentration.

  • The MBC is the lowest concentration that results in ≤0.1% survival of the initial inoculum (e.g., if the initial inoculum was 1 x 10⁵ CFU/mL, the MBC is the concentration that yields ≤10 colonies from a 10 µL spot).[16]

Data Presentation

Quantitative data from screening should be organized for clear comparison.

Table 1: Hypothetical MIC Values (µg/mL) of this compound and Analogs

Compound E. coli ATCC 25922 S. aureus ATCC 29213 P. aeruginosa ATCC 27853 K. pneumoniae ATCC 13883
This compound (Parent) 16 8 >64 32
Analog F-101 4 2 64 8
Analog F-102 16 16 >64 32
Analog F-205 8 4 32 16
Analog F-208 32 8 >64 64

| Ciprofloxacin | 0.015 | 0.25 | 0.5 | 0.03 |

Table 2: Hypothetical MBC Values (µg/mL) for Lead Compounds

Compound E. coli ATCC 25922 S. aureus ATCC 29213 MBC/MIC Ratio (S. aureus) Interpretation
Analog F-101 8 4 2 Bactericidal
Analog F-205 16 8 2 Bactericidal

| Vancomycin | N/A | 2 | 2 | Bactericidal |

An MBC/MIC ratio of ≤4 is typically considered bactericidal.

Hit-to-Lead Selection Criteria

Following secondary screening, a logical process is required to select the most promising hits for further lead optimization.

Hit_to_Lead_Logic input Confirmed Hits from HTS potency Potency? (e.g., MIC ≤ 8 µg/mL) input->potency spectrum Spectrum? (Activity against Gram+ and Gram-) potency->spectrum Yes discard1 Discard or Deprioritize potency->discard1 No cidal Bactericidal? (MBC/MIC ≤ 4) spectrum->cidal Yes discard2 Discard or Deprioritize spectrum->discard2 No toxicity Low Cytotoxicity? (e.g., CC50 > 50 µM) cidal->toxicity Yes discard3 Discard or Deprioritize cidal->discard3 No (Consider if static is OK) lead Lead Candidate toxicity->lead Yes discard4 Discard or Deprioritize toxicity->discard4 No

Caption: Decision-making workflow for hit-to-lead selection.

References

Troubleshooting & Optimization

Overcoming Furagin solubility issues in aqueous solutions for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common challenges encountered with Furagin (also known as Furazidin) solubility in aqueous solutions for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a challenge?

A1: this compound is a nitrofuran-derived antibacterial agent used in the treatment of urinary tract infections.[1][2] It is also being investigated as an isoform-selective inhibitor of human carbonic anhydrases, particularly tumor-associated isoforms CA IX and CA XII.[3] Structurally, this compound is a crystalline powder that is very slightly soluble in water and ethanol, making it difficult to prepare solutions in physiological buffers and cell culture media for in vitro experiments.[4]

Q2: What is the recommended solvent for preparing a high-concentration this compound stock solution?

A2: The recommended solvent for preparing a stock solution of this compound is 100% dimethyl sulfoxide (DMSO).[1][5] It is crucial to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can significantly decrease this compound's solubility.[1][6]

Q3: My this compound precipitated after I diluted my DMSO stock into my aqueous cell culture medium. Why did this happen?

A3: This is a common phenomenon known as "crashing out" or precipitation. It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is rapidly introduced into an aqueous solution where it is poorly soluble.[7][8] The drastic change in solvent polarity causes the compound to fall out of solution. This can also be exacerbated by interactions with salts (e.g., calcium phosphate) or proteins in the cell culture medium.[9][10]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: The tolerance to DMSO varies significantly between cell lines. Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity. However, concentrations above 1% are often cytotoxic. It is critical to determine the specific tolerance of your cell line by running a vehicle control experiment (medium + DMSO at the highest concentration used) and assessing cell viability.

Q5: How does pH affect this compound's solubility and stability?

A5: The solubility and activity of nitrofuran compounds can be pH-dependent.[11] While specific pH-solubility profile data for this compound is not extensively published, the activity of the related compound nitrofurantoin is known to decrease at a pH above 6.[11] For some poorly soluble drugs, adjusting the pH can increase ionization and improve solubility.[12] However, any pH adjustments must be compatible with the experimental system and cell health.

Q6: How should I store my this compound stock solutions?

A6: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for up to one month.[1][2]

Quantitative Data Summary

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventSolubility (mg/mL)Molar Solubility (mM)Reference
DMSO47 - 52~178 - 197[1][2]
WaterInsoluble / Very Slightly Soluble-[1][2][4]
EthanolInsoluble / Very Slightly Soluble-[1][2][4]
Dimethylformamide (DMF)Hardly Soluble-[4]
AcetoneSlightly Soluble-[4]

Troubleshooting Guide

Problem: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer or medium.

This is the most common issue researchers face. The following workflow can help prevent it.

G cluster_prep Preparation Steps Start Start with high-concentration This compound stock in 100% DMSO Warm Gently warm stock and aqueous medium to 37°C Start->Warm Vortex Place DMSO stock tube on a vortex at low-medium speed Warm->Vortex Add Add warm medium DROP-WISE to the vortexing DMSO stock (Do NOT add stock to medium) Vortex->Add Crucial Step Observe Visually inspect for clarity after each addition Add->Observe Dilute Perform subsequent serial dilutions in aqueous medium as needed Observe->Dilute End Use freshly prepared working solution immediately Dilute->End

Caption: Workflow to prevent this compound precipitation during dilution.

Problem: Solution is initially clear, but a precipitate forms over time in the incubator.

  • Potential Cause 1: Low Kinetic Solubility: The compound is supersaturated and not thermodynamically stable in the aqueous environment.

    • Solution: Prepare working solutions immediately before use. Do not store diluted aqueous solutions of this compound.

  • Potential Cause 2: Interaction with Media Components: this compound may be interacting with salts, proteins, or other components in the medium, which can be exacerbated by temperature changes and CO2 levels in an incubator.[9][13]

    • Solution: For mechanistic studies, consider using a simpler buffer system (e.g., PBS) if compatible with the assay. If serum is used, test for interactions by preparing the solution in serum-free vs. serum-containing media to see if precipitation is affected.

  • Potential Cause 3: Temperature Fluctuation: Repeated warming and cooling can cause compounds to fall out of solution.

    • Solution: Avoid repeated freeze-thaw cycles of stock solutions and prepare only the required amount of working solution for each experiment.[9]

Experimental Protocols

Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 264.19 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance and vortex mixer

Procedure:

  • Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance.

  • Carefully weigh approximately 13.21 mg of this compound powder into the tube. Record the exact weight.

  • Calculate the precise volume of DMSO needed to achieve a 50 mM concentration using the formula: Volume (µL) = (Weight (mg) / 264.19) / 0.05 * 1,000,000

  • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.

  • Cap the tube tightly and vortex at medium-high speed until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. Ensure the solution is a clear, orange-yellow color with no visible particulates.

  • Aliquot the stock solution into smaller volumes in sterile tubes to avoid multiple freeze-thaw cycles.

  • Store aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 1 year) storage.[1][2]

Protocol 2: Serial Dilution of this compound Stock for In Vitro Assays (Anti-Precipitation Method)

Objective: To prepare a final working concentration of 50 µM this compound in cell culture medium with a final DMSO concentration of 0.1%.

Procedure:

  • Thaw one aliquot of the 50 mM this compound stock solution and the required volume of cell culture medium. Gently warm both to 37°C.

  • Create an Intermediate Dilution:

    • Place a sterile tube containing 98 µL of cell culture medium onto a vortex set to a low-medium speed.

    • While vortexing, add 2 µL of the 50 mM this compound stock solution drop-wise into the medium. This creates a 1 mM this compound solution in 2% DMSO. Visually confirm that no precipitate has formed.

  • Create the Final Working Solution:

    • Add 950 µL of pre-warmed cell culture medium to a new sterile tube.

    • Add 50 µL of the 1 mM intermediate this compound dilution to the 950 µL of medium.

    • Mix gently by inverting the tube or pipetting up and down.

  • The final solution now contains 50 µM this compound in 0.1% DMSO. Use this working solution immediately for your assay.

Signaling Pathway Visualization

This compound has been identified as an inhibitor of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[3] These are zinc-containing enzymes. The proposed mechanism involves the hydantoin moiety of this compound binding to the zinc ion in the enzyme's active site, blocking its catalytic activity.

G cluster_pathway Inhibition of Carbonic Anhydrase by this compound This compound This compound CA_Active_Site CA IX / XII Active Site This compound->CA_Active_Site binds to active site, coordinating with Zn(II) Product Product (HCO3- + H+) CA_Active_Site->Product normal catalysis Inhibition Catalysis Blocked CA_Active_Site->Inhibition Zinc Zn(II) Ion Zinc->CA_Active_Site is essential for Substrate Substrate (e.g., CO2) Substrate->CA_Active_Site enters

Caption: Simplified pathway of Carbonic Anhydrase inhibition by this compound.

References

Identifying and characterizing Furagin degradation products in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the identification and characterization of Furagin degradation products in solution. This resource is designed to assist researchers, scientists, and drug development professionals in their experimental endeavors. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions that lead to the degradation of this compound in solution?

A1: Based on regulatory guidelines (ICH Q1A(R2)), forced degradation studies for this compound should investigate its stability under a variety of stress conditions to establish its intrinsic stability and identify potential degradation products.[1][2] These conditions typically include:

  • Acid Hydrolysis: Exposure to acidic conditions (e.g., 0.1 M to 1 M HCl) at elevated temperatures (e.g., 50-80°C).[1]

  • Base Hydrolysis: Exposure to alkaline conditions (e.g., 0.1 M to 1 M NaOH) at various temperatures.[1] this compound has been shown to be particularly susceptible to alkaline hydrolysis.

  • Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), often in the presence of a catalyst like Fe²⁺ (Fenton's reagent).[3]

  • Photolytic Degradation: Exposure to light sources that emit in both the ultraviolet (UV) and visible ranges, as specified by ICH Q1B guidelines.[1][2]

  • Thermal Degradation: Exposure to high temperatures in the solid state or in solution to evaluate the effect of heat on stability.[1]

Q2: What are the known degradation products of this compound?

A2: While comprehensive, publicly available peer-reviewed data on all degradation products of this compound is limited, some key degradants have been proposed based on forced degradation studies. Under alkaline conditions, the degradation of this compound is understood to proceed through a two-step process involving the formation of a 5-hydroxyfuran derivative, followed by the complete hydrolysis of the hydantoin ring.

Unverified reports suggest the formation of several impurities under different stress conditions, including acid- and base-catalyzed hydrolysis. These potential impurities include:

  • 1-{(E)-[(2E,4E)-5-(5-nitrofuran-2-yl)penta-2,4-dien-1-ylidene]amino}-imidazolidine-2,4-dione (Impurity A)

  • 1-[(Z)-3-(5-Nitro-furanyl-2)-propene-2-(Z)-ylidenamino]-imidazolidine-2,4-dione (Impurity B)

  • 5-Nitrofuran-2-carbaldehyde (Impurity C)

  • 3-(5-Nitrofuran-2-yl)prop-2-enal (Impurity D)

  • 1-{(E)-[(5-nitrofuran-2-yl)methylidene]amino}-imidazolidine-2,4-dione (Impurity E)

  • {(2E)-1-carbamoyl-2-[(2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]hydrazinyl}-acetic acid (Impurity F)

It is crucial to note that the formation and structure of these impurities should be confirmed through rigorous analytical characterization in your own studies.

Q3: What analytical techniques are most suitable for identifying and characterizing this compound degradation products?

A3: A multi-technique approach is essential for the comprehensive identification and characterization of degradation products. The most commonly employed and effective techniques include:

  • High-Performance Liquid Chromatography (HPLC) with UV/Diode-Array Detection (DAD): This is the primary technique for separating the parent drug from its degradation products and for quantitative analysis. A stability-indicating HPLC method is crucial.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful hyphenated technique is used for the identification of degradation products by providing accurate mass and fragmentation data, which helps in elucidating their chemical structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H, ¹³C, and 2D NMR) is the definitive technique for the unambiguous structural elucidation of isolated degradation products.[4][5][6]

Troubleshooting Guides

HPLC Method Development and Analysis
Problem Possible Cause(s) Troubleshooting Steps
Poor separation of this compound and degradation peaks. Inappropriate mobile phase composition or pH.Optimize the mobile phase by varying the organic modifier (e.g., acetonitrile, methanol) ratio and the pH of the aqueous phase. A gradient elution may be necessary.
Unsuitable column chemistry.Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity.
Peak tailing for this compound or degradation products. Secondary interactions with the stationary phase.Adjust the mobile phase pH to ensure the analytes are in a single ionic form. Add a competing base (e.g., triethylamine) to the mobile phase for basic analytes.
Column overload.Reduce the injection volume or the concentration of the sample.
Inconsistent retention times. Inadequate column equilibration.Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection.
Fluctuations in mobile phase composition or flow rate.Check the HPLC pump for proper functioning and ensure the mobile phase is well-mixed and degassed.
No degradation observed under stress conditions. Stress conditions are not harsh enough.Increase the concentration of the stressor (acid, base, oxidant), the temperature, or the duration of the stress testing.[1]
This compound is stable under the applied conditions.This is a valid result. Document the stability of the compound under the tested conditions.
LC-MS Analysis
Problem Possible Cause(s) Troubleshooting Steps
Poor ionization of degradation products. Inappropriate ionization source or parameters.Optimize the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source parameters (e.g., capillary voltage, gas flow, temperature). Try both positive and negative ionization modes.
Mobile phase incompatibility with MS.Avoid non-volatile buffers (e.g., phosphate). Use volatile mobile phase additives like formic acid, acetic acid, or ammonium formate.
Complex mass spectra that are difficult to interpret. In-source fragmentation.Reduce the cone voltage or fragmentor voltage to minimize in-source fragmentation.
Presence of multiple co-eluting species.Improve the chromatographic separation to ensure peak purity before MS analysis.
Unable to determine the elemental composition of a degradation product. Insufficient mass accuracy.Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.

Experimental Protocols

Forced Degradation Studies

A general protocol for conducting forced degradation studies on this compound in solution is provided below. The specific concentrations and durations should be optimized to achieve a target degradation of approximately 5-20%.[7]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat the solution at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature for 4 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

  • Photolytic Degradation: Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Thermal Degradation: Heat the stock solution at 80°C for 48 hours in a controlled temperature chamber.

  • Sample Analysis: Before analysis by HPLC, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively, and dilute all samples to a suitable concentration with the mobile phase.

Stability-Indicating HPLC-UV Method (Example)

This is a starting point for method development and must be validated for your specific application.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 90-10% B; 35-40 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 375 nm
Injection Volume 10 µL

Visualizations

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions cluster_analysis Analytical Characterization Acid Acid Hydrolysis Degradation_Products Degradation Products Mixture Acid->Degradation_Products Base Base Hydrolysis Base->Degradation_Products Oxidation Oxidative Stress Oxidation->Degradation_Products Photolysis Photolytic Stress Photolysis->Degradation_Products Thermal Thermal Stress Thermal->Degradation_Products HPLC HPLC-UV/DAD (Separation & Quantitation) LCMS LC-MS/MS (Identification) HPLC->LCMS NMR NMR (Structure Elucidation) LCMS->NMR Identified_Products Identified Degradation Products NMR->Identified_Products This compound This compound Drug Substance This compound->Acid This compound->Base This compound->Oxidation This compound->Photolysis This compound->Thermal Degradation_Products->HPLC

Caption: Experimental workflow for forced degradation and analysis.

Degradation_Pathway_Logic This compound This compound Intermediate 5-Hydroxyfuran Derivative (Proposed Intermediate) This compound->Intermediate Alkaline Hydrolysis (Step 1) Final_Product Hydantoin Ring Hydrolysis Products Intermediate->Final_Product Alkaline Hydrolysis (Step 2)

Caption: Proposed alkaline degradation pathway of this compound.

References

Troubleshooting common issues in the analytical quantification of Furagin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical quantification of Furagin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The most common methods for the quantitative analysis of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectrophotometry. HPLC is generally preferred for its ability to separate this compound from its degradation products and other impurities, making it a stability-indicating method.

Q2: What is the typical solubility of this compound?

A2: this compound is a crystalline powder that is very slightly soluble in water and ethanol, and practically insoluble in chloroform and benzene. It is slightly soluble in acetone and hardly soluble in dimethylformamide (DMF).[1] For analytical purposes, it is often dissolved in a mixture of organic solvent and water, or in DMF.

Q3: Why is a stability-indicating method important for this compound analysis?

A3: A stability-indicating method is crucial because this compound can degrade under various conditions such as exposure to light, heat, humidity, and different pH levels.[2][3] A validated stability-indicating method ensures that the analytical procedure accurately measures the concentration of the intact drug without interference from any degradation products, process impurities, or excipients.[2]

Q4: What are the typical stress conditions used in forced degradation studies for this compound?

A4: Forced degradation studies for this compound typically involve exposure to the following stress conditions to generate potential degradation products and test the specificity of the analytical method:

  • Acidic hydrolysis: (e.g., 0.1 M to 1 M HCl)

  • Alkaline hydrolysis: (e.g., 0.1 M to 1 M NaOH)

  • Oxidative degradation: (e.g., 3% to 30% H₂O₂)

  • Thermal degradation: (e.g., 60°C to 80°C)

  • Photolytic degradation: (e.g., exposure to UV light)

The goal is to achieve a degradation of 5-20% of the active pharmaceutical ingredient (API).[2]

Troubleshooting Guides

HPLC Analysis

Issue 1: Peak Tailing

  • Question: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?

  • Answer:

    • Cause 1: Secondary Interactions with Residual Silanols: this compound, with its polar functional groups, can interact with acidic silanol groups on the surface of the silica-based C18 column, leading to peak tailing.

      • Solution:

        • Lower Mobile Phase pH: Adjust the mobile phase pH to be between 2.5 and 3.5. This protonates the silanol groups, reducing their interaction with this compound.

        • Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column to minimize the number of accessible silanol groups.

        • Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to block the active silanol sites.

    • Cause 2: Column Overload: Injecting too concentrated a sample can lead to peak tailing.

      • Solution: Dilute the sample or reduce the injection volume.

    • Cause 3: Column Contamination or Wear: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.

      • Solution: Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, replace the column.

Issue 2: Poor Resolution Between this compound and Degradation Products

  • Question: I am not getting good separation between the this compound peak and peaks of its degradation products. How can I improve the resolution?

  • Answer:

    • Solution 1: Optimize Mobile Phase Composition:

      • Adjust Organic Modifier Content: Vary the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. A lower percentage of the organic modifier will generally increase retention times and may improve separation.

      • Change Organic Modifier: If using methanol, try acetonitrile, or vice versa. The different selectivity may improve resolution.

    • Solution 2: Change Column Chemistry: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl column) which may offer different selectivity for this compound and its degradants.

    • Solution 3: Gradient Elution: If isocratic elution is not providing adequate separation, developing a gradient elution method can help to better separate early and late-eluting peaks.

Issue 3: Inconsistent Retention Times

  • Question: The retention time for my this compound peak is shifting between injections. What is causing this?

  • Answer:

    • Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially after a gradient run or when starting up the system.

      • Solution: Ensure the column is equilibrated for a sufficient time (e.g., 10-15 column volumes) before the first injection and between runs.

    • Cause 2: Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of the more volatile component or degradation of mobile phase additives.

      • Solution: Prepare fresh mobile phase daily and keep the solvent reservoir capped.

    • Cause 3: Pump Issues: Fluctuations in the pump flow rate can cause retention time shifts.

      • Solution: Check the pump for leaks and ensure it is properly primed and degassed.

UV-Vis Spectrophotometry Analysis

Issue 1: Interference from Excipients

  • Question: I am analyzing this compound in a tablet formulation, and I suspect interference from the excipients. How can I confirm and mitigate this?

  • Answer:

    • Confirmation: Prepare a placebo solution containing all the excipients present in the tablet but without this compound. Scan this solution across the UV-Vis spectrum. Any significant absorbance at the analytical wavelength of this compound indicates interference.

    • Mitigation:

      • Derivative Spectrophotometry: First or second derivative spectrophotometry can sometimes be used to resolve the analyte spectrum from the interfering background.

      • Solvent Extraction: Use a solvent system that selectively extracts this compound while leaving the interfering excipients undissolved.

      • Method of Standard Additions: This method can be used to quantify the analyte in the presence of matrix effects.

      • Switch to HPLC: If interference cannot be resolved, HPLC is the recommended alternative as it physically separates this compound from the excipients before detection.[4]

Issue 2: Non-linear Calibration Curve

  • Question: My calibration curve for this compound is not linear at higher concentrations. Why is this happening?

  • Answer:

    • Cause: Deviations from Beer-Lambert Law: At high concentrations, intermolecular interactions can alter the absorptivity of the analyte, leading to a non-linear relationship between absorbance and concentration.

    • Solution:

      • Narrow the Concentration Range: Work within a concentration range where linearity is observed.

      • Dilute the Samples: Ensure that the absorbance of your samples falls within the linear range of the calibration curve (typically below 1.0-1.5 absorbance units).

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
WaterVery slightly soluble[1]
EthanolVery slightly soluble[1]
AcetoneSlightly soluble[1]
Dimethylformamide (DMF)Hardly soluble[1]
ChloroformPractically insoluble[1]
BenzenePractically insoluble[1]

Table 2: Typical HPLC Method Parameters for this compound Quantification

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water with a pH-adjusting agent (e.g., phosphate buffer, formic acid)
Flow Rate 1.0 mL/min
Detection Wavelength ~375 nm
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 30°C)

Table 3: Forced Degradation of this compound - Example Conditions and Observations

Stress ConditionReagent/ParameterTimeObservation
Acid Hydrolysis 1 M HCl24 hoursSignificant degradation
Alkaline Hydrolysis 0.1 M NaOH8 hoursVery rapid and significant degradation
Oxidative Degradation 30% H₂O₂24 hoursModerate degradation
Thermal Degradation 80°C48 hoursModerate degradation
Photolytic Degradation UV light (254 nm)24 hoursSignificant degradation

Note: The extent of degradation can vary based on the exact experimental conditions.

Experimental Protocols

Protocol 1: HPLC Quantification of this compound
  • Mobile Phase Preparation: Prepare a filtered and degassed mixture of acetonitrile and a suitable aqueous buffer (e.g., 20mM potassium dihydrogen phosphate adjusted to pH 3.0 with phosphoric acid) in an appropriate ratio (e.g., 30:70 v/v).

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile) to obtain a stock solution. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: For tablet analysis, weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask. Add a suitable solvent, sonicate to dissolve the this compound, and dilute to volume. Filter the solution before injection.

  • Chromatographic Conditions: Set up the HPLC system with the parameters outlined in Table 2.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Calculate the concentration of this compound in the sample by comparing the peak area of the sample with the peak areas of the standard solutions.

Protocol 2: UV-Vis Spectrophotometric Quantification of this compound
  • Solvent Selection: Use a solvent in which this compound is soluble and that does not absorb significantly at the analytical wavelength (e.g., a mixture of DMF and water).

  • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan it across the UV-Vis spectrum (e.g., from 200 to 500 nm) to determine the wavelength of maximum absorbance (λmax), which is typically around 375 nm.

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the chosen solvent. From the stock solution, prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Prepare the sample as described in the HPLC protocol, using the same solvent as for the standard solutions.

  • Analysis: Measure the absorbance of the standard and sample solutions at the λmax against a solvent blank.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards versus their concentrations. Determine the concentration of this compound in the sample solution from the calibration curve.

Visualizations

experimental_workflow_hplc cluster_prep Preparation cluster_analysis HPLC Analysis cluster_quant Quantification prep_mobile_phase Prepare Mobile Phase hplc_setup Set up HPLC System prep_mobile_phase->hplc_setup prep_standard Prepare Standard Solutions injection Inject Samples & Standards prep_standard->injection prep_sample Prepare Sample Solutions prep_sample->injection hplc_setup->injection chromatogram Record Chromatograms injection->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration calculation Calculate Concentration peak_integration->calculation troubleshooting_peak_tailing start Peak Tailing Observed cause1 Secondary Silanol Interactions? start->cause1 cause2 Column Overload? cause1->cause2 No solution1a Lower Mobile Phase pH (2.5-3.5) cause1->solution1a Yes cause3 Column Contamination? cause2->cause3 No solution2 Dilute Sample / Reduce Injection Volume cause2->solution2 Yes solution3a Wash Column with Strong Solvent cause3->solution3a Yes end Problem Resolved cause3->end No solution1b Use End-Capped Column solution1a->solution1b solution1b->end solution2->end solution3b Replace Column solution3a->solution3b solution3b->end uv_vis_interference start Suspected Excipient Interference in UV-Vis confirmation Analyze Placebo Solution start->confirmation interference_present Absorbance at λmax? confirmation->interference_present mitigation1 Use Derivative Spectrophotometry interference_present->mitigation1 Yes no_interference No Significant Interference Proceed with Analysis interference_present->no_interference No mitigation2 Perform Solvent Extraction mitigation1->mitigation2 mitigation3 Switch to HPLC Method mitigation2->mitigation3

References

Addressing acquired resistance to Furagin in laboratory bacterial strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering acquired resistance to Furagin (also known as Furazidin) in laboratory bacterial strains.

I. Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound.

Question 1: My bacterial culture, which was initially susceptible, is now showing resistance to this compound. What happened?

Answer:

This is a common outcome of selective pressure. When a bacterial population is exposed to an antibiotic like this compound, susceptible cells are killed or inhibited, while any pre-existing resistant mutants can survive and multiply. This process, known as adaptive laboratory evolution, can occur rapidly.

Possible Causes & Troubleshooting Steps:

  • Spontaneous Mutation: The most likely cause is the selection of spontaneous mutants with reduced susceptibility. Resistance to nitrofurans (the class this compound belongs to) often arises from mutations in genes encoding nitroreductases.

    • Action: Sequence the nfsA and nfsB genes in your resistant isolates. Loss-of-function mutations in these genes are the primary mechanism of resistance as they prevent the activation of this compound into its cytotoxic form.[1][2][3]

  • Contamination: Your culture may have been contaminated with an intrinsically resistant bacterial species.

    • Action: Perform 16S rRNA sequencing or MALDI-TOF mass spectrometry to confirm the identity of your resistant culture.

  • Incorrect this compound Concentration: The this compound concentration in your media may be lower than intended, allowing for the growth of cells with only low-level resistance.

    • Action: Prepare fresh this compound stock solutions and verify the final concentration in your media. Ensure the stock solution is properly stored to prevent degradation.

Question 2: I am observing inconsistent Minimum Inhibitory Concentration (MIC) results for this compound across replicates. What could be the cause?

Answer:

Inconsistent MIC values can be frustrating and may point to issues with the assay setup, the compound itself, or the bacterial inoculum.

Possible Causes & Troubleshooting Steps:

  • Inoculum Variability: The density of the starting bacterial culture was not consistent across all replicates.

    • Action: Carefully standardize your inoculum to the recommended density (e.g., 5 x 10^5 CFU/mL for broth microdilution) using a spectrophotometer (OD600) and verify with plate counts.[4]

  • Poor Compound Solubility/Distribution: this compound may not be fully dissolved or evenly distributed in the testing medium, leading to variable concentrations in different wells.

    • Action: Ensure your this compound stock solution is fully dissolved before diluting it into the assay medium. Mix each dilution step thoroughly. If solubility is an issue, consider using a small amount of a suitable solvent like DMSO, ensuring the final concentration is not inhibitory to the bacteria.[5][6]

  • Heteroresistance: The bacterial population may contain a subpopulation of resistant cells. At concentrations near the MIC, stochastic effects can lead to growth in some wells but not others.

    • Action: Plate the cultures from wells showing growth at the highest concentrations onto antibiotic-free agar. Isolate single colonies and re-test their MICs to confirm if you have selected for a more resistant subpopulation.

  • Edge Effects in Microtiter Plates: Wells on the edge of a 96-well plate can be prone to evaporation, concentrating the antibiotic and affecting results.

    • Action: Avoid using the outermost wells for the assay. Instead, fill them with sterile media or water to minimize evaporation from adjacent wells.

II. Frequently Asked Questions (FAQs)

General Knowledge

Q1: What is the mechanism of action of this compound? A1: this compound is a nitrofuran antimicrobial agent. It is a prodrug that requires activation within the bacterial cell. Bacterial nitroreductases reduce the nitro group on this compound, converting it into highly reactive electrophilic intermediates.[7] These intermediates are cytotoxic, damaging bacterial DNA, ribosomes, and other macromolecules, which inhibits vital cellular processes like DNA synthesis, protein synthesis, and metabolism.[7][8]

Q2: What are the primary genetic mechanisms of acquired resistance to this compound? A2: The predominant mechanism is the inactivation of the bacterial enzymes responsible for activating the drug. In E. coli and other Gram-negative bacteria, resistance is most commonly caused by loss-of-function mutations in the genes nfsA (major oxygen-insensitive nitroreductase) and, to a lesser extent, nfsB.[1][2][3] Mutations can include point mutations, insertions, or deletions that render the resulting enzyme non-functional. Without these enzymes, the bacterium cannot convert this compound into its toxic form, and the cell survives.

Experimental Design

Q3: What is a typical mutation frequency for acquiring this compound resistance? A3: The mutation frequency is the proportion of cells in a population that develop resistance.[9] While specific data for this compound is scarce, for related nitrofurans, the in-vitro frequency of detectable resistant mutants can be in the range of 10⁻⁶ to 10⁻⁸, depending on the bacterial strain and the selective concentration of the antibiotic used.[9][10] Stepwise mutations are common; an initial mutation in nfsA confers a first level of resistance, and a subsequent mutation in nfsB in that resistant background can lead to even higher resistance levels.[2]

Q4: Can I use EUCAST and CLSI guidelines for this compound susceptibility testing? A4: Yes, while specific breakpoints for this compound may be less common in global guidelines compared to its analogue nitrofurantoin, the methodologies are applicable. Both the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) provide detailed, standardized protocols for broth microdilution and disk diffusion testing.[11][12] It is crucial to follow these protocols precisely for reproducible results. Note that breakpoints can differ between the two systems, so consistency is key.[12]

III. Data Presentation

Table 1: Example MIC Values for E. coli Against Nitrofurans

(Note: Data for the related compound Nitrofurantoin is often used as a proxy in literature due to the identical mechanism of action and resistance.)

Strain TypeGenotype (Resistance Determinant)Typical MIC Range (µg/mL)Susceptibility Category
Wild-Type (Susceptible)Wild-type nfsA, nfsB4 - 16Susceptible
Low-Level ResistantnfsA loss-of-function mutation64 - 128Intermediate/Resistant
High-Level ResistantnfsA and nfsB loss-of-function mutations≥ 256Resistant

MIC breakpoints are based on representative values from EUCAST/CLSI guidelines for uncomplicated UTIs and may vary.

IV. Experimental Protocols

Protocol 1: Broth Microdilution for this compound MIC Determination (Adapted from EUCAST/CLSI)

This protocol determines the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial strain of interest

  • Spectrophotometer

  • Incubator (35 ± 1°C)

Procedure:

  • Prepare this compound Stock: Prepare a concentrated stock solution of this compound (e.g., 2560 µg/mL) in a suitable solvent.

  • Prepare Drug Dilutions: a. In a separate plate or in tubes, perform a serial two-fold dilution of the this compound stock in CAMHB to create working concentrations that are twice the final desired concentrations (e.g., 512, 256, 128... down to 2 µg/mL). b. Dispense 50 µL of each of these dilutions into the wells of the 96-well assay plate.

  • Prepare Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in saline or CAMHB. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL. This will be your final working inoculum.

  • Inoculate the Plate: a. Add 50 µL of the final working inoculum to each well of the assay plate (containing 50 µL of the drug dilutions). This brings the total volume to 100 µL and dilutes the drug to its final desired concentration. b. Include a positive control well (100 µL of inoculum, no drug) and a negative control well (100 µL of sterile CAMHB).

  • Incubation: Incubate the plate at 35 ± 1°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) compared to the positive control.[4]

Protocol 2: Laboratory Evolution of this compound Resistance

This protocol uses serial passaging to select for resistant mutants.

Materials:

  • Bacterial strain of interest

  • Nutrient broth (e.g., LB or CAMHB)

  • This compound stock solution

  • Sterile culture tubes or a 96-well plate

  • Incubator with shaking capability

Procedure:

  • Determine Initial MIC: First, determine the baseline MIC of your starting strain using Protocol 1.

  • Day 1 (Initial Exposure): Inoculate a culture tube or well containing broth with a this compound concentration of 0.5x the initial MIC. Inoculate a control tube with no this compound. Incubate with shaking for 18-24 hours.

  • Subsequent Days (Serial Passaging): a. After incubation, check for turbidity. b. From the tube with the highest concentration of this compound that shows growth, transfer a small aliquot (e.g., 10-100 µL) into a new set of tubes with a two-fold increasing gradient of this compound concentrations (e.g., 0.5x, 1x, 2x, 4x the previous day's highest concentration). c. Also, transfer an aliquot from the no-drug control into a new no-drug control tube. d. Incubate all tubes with shaking for 18-24 hours.

  • Repeat: Repeat Step 3 daily. Over time, you should be able to passage the culture in progressively higher concentrations of this compound.[13]

  • Characterization: After a significant increase in the MIC is observed (e.g., >8-fold), isolate single colonies from the resistant population. Confirm their resistant phenotype by re-testing the MIC and proceed to genetic analysis (e.g., sequencing nfsA/nfsB).

V. Visualizations

cluster_outside Bacterial Exterior cluster_cell Bacterial Cell Furagin_out This compound (Prodrug) Furagin_in This compound (Prodrug) Furagin_out->Furagin_in Uptake Nitroreductase Nitroreductases (nfsA, nfsB) Furagin_in->Nitroreductase Reduction Intermediates Reactive Intermediates Nitroreductase->Intermediates Activation Resistance Resistance (Loss-of-function mutation) Nitroreductase->Resistance Mutation Inhibits Activation Damage Macromolecule Damage (DNA, Ribosomes) Intermediates->Damage

Caption: Mechanism of this compound action and resistance.

start Start: Susceptible Bacterial Strain mic_initial 1. Determine Initial MIC (Protocol 1) start->mic_initial serial_passage 2. Induce Resistance (Serial passage with increasing this compound conc.) mic_initial->serial_passage mic_final 3. Confirm Resistant Phenotype (Measure MIC of evolved strain) serial_passage->mic_final isolate 4. Isolate Genomic DNA mic_final->isolate pcr 5. PCR Amplify nfsA and nfsB genes isolate->pcr sequence 6. Sanger Sequence Amplicons pcr->sequence analyze 7. Analyze Sequences (Compare to wild-type to identify mutations) sequence->analyze end End: Genotype Confirmed analyze->end

Caption: Workflow for characterizing this compound resistance.

issue Inconsistent MIC Results Across Replicates cause1 Inoculum Density Variability? issue->cause1 cause2 Poor Compound Solubility? issue->cause2 cause3 Heteroresistance? issue->cause3 solution1 Standardize inoculum using 0.5 McFarland and verify counts. cause1->solution1 Check solution2 Ensure stock is fully dissolved. Mix all dilutions thoroughly. cause2->solution2 Check solution3 Plate growth from high-conc. wells to isolate and re-test resistant subpopulations. cause3->solution3 Investigate

References

Improving the stability of Furagin in cell culture media for long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Furagin Stability in Cell Culture

Welcome to the technical support center for researchers using this compound in cell culture applications. This guide provides essential information, troubleshooting advice, and detailed protocols to help ensure the stability and efficacy of this compound in your long-term experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound appears to lose its antibacterial activity over several days in my cell culture. What could be the cause?

A1: The loss of this compound's activity in long-term studies (over 24-48 hours) is often due to its chemical degradation in the aqueous, complex environment of cell culture media. Several factors in a standard incubator environment (37°C, high humidity, light exposure) can contribute to the breakdown of the molecule, reducing its effective concentration and compromising your results.[1][2]

Q2: What are the primary factors that affect this compound's stability in cell culture media?

A2: The stability of this compound, like many small molecules, is influenced by a combination of physical and chemical factors.[1] The most critical in a cell culture context are:

  • pH: The pH of the culture medium (typically 7.2-7.4) can influence hydrolysis rates. Extreme pH values, in particular, can catalyze the breakdown of drug molecules.[3][4]

  • Temperature: Standard incubation at 37°C accelerates chemical reactions, including degradation pathways, compared to storage at 4°C or -20°C.[5][6]

  • Light: this compound, as a nitrofuran-containing compound, is susceptible to photodegradation. Exposure to ambient lab light or even the incubator light over extended periods can cause structural changes and loss of activity.[1][7]

  • Oxidation: Reactive oxygen species that may be present in the media or generated by cellular processes can lead to oxidative degradation of the drug.[1]

  • Complex Media Components: While direct data is limited, components in complex media like serum proteins, amino acids, and vitamins could potentially interact with this compound. Serum proteins like albumin are known to bind to nitrofurans, which primarily affects the bioavailable fraction of the drug rather than its chemical stability.[8][9][10] However, some serum components have been shown to cause irreversible degradation of certain antibiotics.[11]

Q3: How should I prepare and store my this compound stock solution to maximize its shelf-life?

A3: Proper preparation and storage of your stock solution is the first and most critical step for reproducible experiments.

  • Solvent: this compound is sparingly soluble in water but shows good solubility in DMSO (Dimethyl Sulfoxide).[12] Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile, anhydrous DMSO.

  • Storage: Store the DMSO stock solution in small, single-use aliquots at -80°C for long-term storage (up to one year) or at -20°C for shorter-term storage (up to one month).[12] Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation.

  • Handling: When preparing aliquots, work in a sterile environment and use polypropylene tubes to minimize adsorption to surfaces. Ensure the DMSO is high-quality and anhydrous, as moisture can reduce solubility.[12]

Q4: What are the best practices for using this compound in a long-term (e.g., >48 hours) cell culture experiment?

A4: To maintain a stable and effective concentration of this compound in your experiment, consider the following:

  • Protect from Light: Cover your culture plates or flasks with aluminum foil or use amber-colored vessels to protect them from light exposure in the incubator and during handling.

  • Medium Replacement: For very long-term studies (>48-72 hours), the most effective strategy is to perform partial or full media changes with freshly diluted this compound. This replenishes the degraded drug and ensures a more consistent concentration over time.

  • Minimize Headspace: Use culture vessels that are appropriately sized for your media volume to minimize the air-liquid interface, which can reduce potential oxidation.

  • Establish a Stability Baseline: If the consistency of the this compound concentration is critical, perform a stability study in your specific cell-free medium under your exact experimental conditions (see the protocol below). This will tell you the degradation rate and help you design an effective medium replacement schedule.

Q5: Does the serum (e.g., FBS) in my culture medium affect this compound?

A5: Serum can have two main effects. Firstly, serum proteins, particularly albumin, can bind to this compound.[8][9] This binding is typically reversible and reduces the "free" or unbound fraction of the drug that is available to act on cells. This is a pharmacological effect, not chemical degradation. Secondly, some studies have shown that serum components can cause irreversible degradation of certain classes of antibiotics, though specific data for this compound is scarce.[11] If you observe a significant difference in efficacy between serum-containing and serum-free media, it could be due to protein binding or, less commonly, serum-induced degradation.

Troubleshooting Guide

This guide helps you diagnose common issues related to this compound instability.

Problem: I'm observing inconsistent results or a complete loss of this compound's effect in my multi-day experiment.

Follow this decision-making workflow to identify the potential source of the problem.

G start Inconsistent/No Drug Effect in Long-Term Assay q1 Is the this compound stock solution prepared and stored correctly? start->q1 sol_prep Action: Prepare fresh stock in anhydrous DMSO, aliquot, store at -80°C. Re-run experiment. q1->sol_prep No q2 Was the culture medium protected from light? q1->q2 Yes a1_yes Yes a1_no No end_node Issue likely resolved or quantified. sol_prep->end_node sol_light Action: Repeat experiment using amber flasks or wrap plates in foil. q2->sol_light No q3 How long was the incubation without a media change? q2->q3 Yes a2_yes Yes a2_no No sol_light->end_node sol_media Hypothesis: Significant degradation occurred. Action: Repeat experiment with media changes every 48h. q3->sol_media > 48h q4 Have you confirmed this compound stability in your specific media? q3->q4 < 48h a3_long > 48 hours a3_short < 48 hours sol_media->end_node sol_stability Action: Perform a stability assay. (See Protocol Section). Quantify degradation rate. q4->sol_stability No q4->end_node Yes a4_yes Yes a4_no No sol_stability->end_node

Caption: Troubleshooting workflow for this compound instability issues.

Data Presentation

Table 1: Physicochemical Properties and Recommended Storage of this compound

ParameterValue / RecommendationSource(s)
Molecular Formula C₁₀H₈N₄O₅[12]
Molecular Weight 264.19 g/mol [12]
Solubility Water: Insoluble[12]
DMSO: ~52 mg/mL (197 mM)[12]
Appearance Light yellow to yellow powder-
Powder Storage -20°C for up to 3 years[12]
Stock Solution (in DMSO) -80°C for up to 1 year[12]
-20°C for up to 1 month[12]

Table 2: Influence of Environmental Factors on this compound Stability in Aqueous Solutions

FactorConditionExpected Impact on StabilityRationale
Temperature 4°C (Refrigeration)High StabilitySlows the rate of all chemical degradation reactions.
25°C (Room Temp)Moderate StabilityIncreased rate of degradation compared to 4°C.
37°C (Incubation)Low Stability Significantly accelerates hydrolysis and other degradation pathways.[5][6]
Light Protected (Dark)High StabilityPrevents photodegradation.
Ambient LightLow Stability The nitrofuran structure is known to be susceptible to degradation upon UV/Visible light exposure.[1][7]
pH Acidic (pH < 6)VariableSusceptible to acid-catalyzed hydrolysis.[1][3]
Neutral (pH 7.0-7.4)Moderate StabilityRepresents the typical environment where degradation is observed under physiological conditions.
Alkaline (pH > 8)Low Stability Susceptible to base-catalyzed hydrolysis.[1][3]

Experimental Protocols

Protocol: Assessing this compound Stability in Cell Culture Media via HPLC

This protocol provides a framework to quantify the degradation of this compound in your specific cell culture medium over time. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for this purpose.[2][13]

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM + 10% FBS), sterile-filtered

  • Sterile, light-protected (amber or foil-wrapped) tubes or a 24-well plate

  • Calibrated incubator (37°C, 5% CO₂)

  • HPLC system with a C18 column and UV detector

  • HPLC-grade acetonitrile, water, and a suitable buffer (e.g., phosphate buffer)

Methodology:

  • Preparation of Stock Solution:

    • Prepare a 20 mM stock solution of this compound in anhydrous DMSO. Ensure it dissolves completely.

  • Preparation of Working Solution:

    • Warm your complete cell culture medium to 37°C.

    • In a sterile, light-protected container, dilute the this compound stock solution directly into the pre-warmed medium to your final working concentration (e.g., 50 µM). Vortex gently to mix.

  • Incubation and Sampling:

    • Aliquot the this compound-containing medium into several sterile, light-protected tubes or wells of a covered 24-well plate (e.g., 1 mL per tube/well). This will be your "Test Condition".

    • Prepare an identical set of aliquots to be stored at 4°C as a "Control Condition".

    • Immediately take a sample from the Test Condition batch. This is your T=0 time point.

    • Place the remaining Test Condition samples in the 37°C incubator. Place the Control Condition samples in a 4°C refrigerator.

    • At subsequent time points (e.g., T=8h, 24h, 48h, 72h ), remove one aliquot from the incubator and one from the refrigerator.

    • Immediately freeze all collected samples at -80°C until you are ready for HPLC analysis to halt further degradation.

  • HPLC Analysis:

    • Thaw samples and centrifuge at high speed to pellet any precipitates or cell debris (if using conditioned media).

    • Prepare a calibration curve using known concentrations of this compound in fresh medium.

    • Set up the HPLC system. A typical starting point for nitrofuran analysis could be a C18 column with a mobile phase of acetonitrile and phosphate buffer, run in an isocratic or gradient mode.[14]

    • Set the UV detector to the maximum absorbance wavelength for this compound (can be determined by a UV scan).

    • Inject the supernatant from your samples and standards.

    • Integrate the peak corresponding to this compound and calculate its concentration in each sample by comparing its peak area to the standard curve.

  • Data Analysis:

    • Plot the concentration of this compound vs. time for both the 37°C and 4°C conditions.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • This data will provide the stability profile of this compound under your specific experimental conditions.

G cluster_prep 1. Preparation cluster_incubate 2. Incubation & Sampling cluster_analysis 3. Analysis p1 Prepare 20 mM this compound stock in DMSO p2 Dilute stock into pre-warmed cell culture medium to final concentration p1->p2 p3 Aliquot into light-protected tubes p2->p3 p4 Take T=0 sample immediately p3->p4 p5 Incubate samples: - Test Condition at 37°C - Control Condition at 4°C p4->p5 p6 Collect samples at desired time points (e.g., 24h, 48h, 72h) p5->p6 p7 Flash freeze all samples at -80°C p6->p7 p9 Analyze samples via HPLC-UV p7->p9 p8 Prepare calibration curve p8->p9 p10 Calculate this compound concentration using peak area p9->p10 p11 Plot concentration vs. time to determine degradation rate p10->p11

Caption: Experimental workflow for assessing this compound stability.

Visualizing Potential Degradation

This compound belongs to the nitrofuran class of antibiotics. Its structure is susceptible to degradation through several chemical pathways, primarily hydrolysis of the side chain and reduction or photolytic alteration of the nitro group. Understanding these potential pathways can help in appreciating its instability.

G cluster_pathways Degradation Stressors This compound This compound (Active Compound) Degradation Chemical Degradation This compound->Degradation Light Light (Photolysis) Light->Degradation Heat Heat (37°C) (Thermal Degradation) Heat->Degradation pH Non-optimal pH (Hydrolysis) pH->Degradation Product1 Side-Chain Cleavage Products Degradation->Product1 Product2 Nitro-Group Reduction Products Degradation->Product2 Product3 Ring Alteration Products Degradation->Product3 Inactive Loss of Biological Activity Product1->Inactive Product2->Inactive Product3->Inactive

Caption: Potential degradation pathways for this compound.

References

Methods for enhancing the bioavailability of Furagin in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on methods to enhance the bioavailability of Furagin in animal studies.

Disclaimer: Specific studies on enhancing the bioavailability of this compound in animal models are limited. The following guidance is based on established methods for improving the bioavailability of poorly water-soluble drugs, a category to which this compound likely belongs based on its chemical structure. The experimental protocols provided are templates and should be optimized for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound potentially low?

A1: this compound, a nitrofuran derivative, is likely a poorly water-soluble compound. Based on the Biopharmaceutics Classification System (BCS), it is hypothesized to be a Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) drug. For such compounds, the dissolution rate in the gastrointestinal fluid is often the rate-limiting step for absorption, leading to low and variable oral bioavailability. Human pharmacokinetic studies have shown that food can speed up the absorption of this compound, which supports the idea that its dissolution is a critical factor.[1][2]

Q2: What are the primary strategies to enhance the oral bioavailability of a poorly soluble drug like this compound?

A2: The main goal is to increase the drug's dissolution rate and/or its solubility in the gastrointestinal tract. The most common and effective strategies include:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing particle size, for example, through nanosuspension technology.[3]

  • Amorphous Solid Dispersions: Dispersing the drug in a carrier matrix in an amorphous state to improve its wettability and dissolution.[4][5]

  • Lipid-Based Formulations: Dissolving the drug in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS), which forms a fine emulsion in the gut, facilitating absorption.[6][7][8]

  • Prodrug Approach: Modifying the this compound molecule to create a more soluble or permeable prodrug that converts back to the active this compound in the body.[9][10][11]

Q3: How do I choose the best enhancement strategy for my animal study?

A3: The choice of strategy depends on several factors, including the physicochemical properties of your specific this compound formulation, the animal model you are using, and the desired pharmacokinetic profile. A preliminary screening of different formulation approaches is often necessary. For early-stage toxicological or efficacy studies in rodents, nanosuspensions can be a practical choice due to their ability to be prepared with high drug loading and commonly used excipients.[12] Solid dispersions are also a widely successful technique for improving the solubility of poorly soluble drugs.[4][13]

Q4: What kind of improvements in pharmacokinetic parameters can I expect with these enhancement techniques?

A4: The degree of improvement will vary depending on the chosen method and the specific formulation. However, for poorly soluble drugs, it is not uncommon to see significant increases in the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC), which is a measure of total drug exposure. The table below provides an illustrative example of potential improvements based on findings for other BCS Class II and IV drugs.

Troubleshooting Guides

Issue: Inconsistent or low plasma concentrations of this compound in my rat/mouse study.

Potential Cause Troubleshooting Step
Poor dissolution of the administered this compound powder. Formulate the this compound using a bioavailability enhancement technique such as a nanosuspension or solid dispersion to improve its dissolution rate.
Food effects influencing absorption. Standardize the feeding schedule for your animals. Human studies show that food can affect this compound absorption.[1][2] Consider administering the formulation in a fasted state to reduce variability, unless your experimental design requires feeding.
Rapid metabolism or elimination. While specific data for this compound in rodents is scarce, related nitrofurans have shown age-dependent elimination in rats.[14] Ensure your animal model's metabolic capacity is appropriate for the study. Consider more frequent sampling time points to accurately capture the pharmacokinetic profile.
Issues with the analytical method for plasma sample quantification. Verify the sensitivity and accuracy of your LC-MS/MS method. Ensure complete extraction of this compound from the plasma matrix. Refer to established methods for nitrofuran analysis in biological samples.[15][16][17]

Issue: My formulated nanosuspension is showing particle aggregation over time.

Potential Cause Troubleshooting Step
Inadequate stabilization. The choice and concentration of stabilizers (polymers and/or surfactants) are critical. Screen different stabilizers or combinations to find the optimal system for this compound.[12]
High drug loading. While nanosuspensions allow for high drug loading, there is a limit. Try reducing the concentration of this compound in the formulation.
Storage conditions. Store the nanosuspension at a suitable temperature, often refrigerated, to reduce particle motion and aggregation.[12]

Issue: The solid dispersion I prepared did not significantly improve the dissolution rate.

Potential Cause Troubleshooting Step
The drug is not in an amorphous state. Use techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to confirm that the this compound in your solid dispersion is amorphous and not crystalline.
Inappropriate carrier selection. The carrier must be hydrophilic and able to form a stable amorphous dispersion with this compound. Screen different carriers such as povidone (PVP), hydroxypropyl methylcellulose (HPMC), or polyethylene glycol (PEG).[5][18]
Incorrect drug-to-carrier ratio. The ratio of drug to carrier is crucial. Prepare solid dispersions with varying ratios to find the one that provides the best dissolution enhancement.

Quantitative Data Summary

The following table presents illustrative quantitative data on the potential enhancement of bioavailability for a poorly soluble drug like this compound, based on results reported for other compounds using similar formulation strategies.

Formulation StrategyAnimal ModelExpected Increase in Cmax (Compared to Unformulated Drug)Expected Increase in AUC (Compared to Unformulated Drug)Reference for Similar Drug Studies
NanosuspensionRat2 to 4-fold1.5 to 5-fold[12]
Solid DispersionRat2 to 6-fold2 to 8-fold[4]
SEDDSDog3 to 10-fold4 to 15-fold

Note: This data is for illustrative purposes only and the actual improvement for this compound will depend on the specific formulation and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Media Milling

This protocol is adapted from a general method for preparing nanosuspensions for toxicology studies.[12]

  • Preparation of the Dispersion Medium: Prepare an aqueous solution containing a stabilizer, for example, 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) and 0.5% (w/v) Tween 80.

  • Pre-milling Suspension: Disperse the this compound powder in the dispersion medium to create a pre-milling suspension with a concentration of, for example, 50 mg/mL.

  • Milling: Add the pre-milling suspension and milling media (e.g., yttria-stabilized zirconium oxide beads) to the milling chamber of a wet media mill.

  • Milling Process: Mill the suspension at a set temperature (e.g., 4°C) for a specified duration (e.g., 1-4 hours). The optimal milling time should be determined by monitoring the particle size.

  • Particle Size Analysis: At regular intervals, take a small aliquot of the suspension and measure the particle size using a dynamic light scattering (DLS) instrument. The target particle size is typically below 500 nm for improved oral absorption.

  • Final Formulation: Once the desired particle size is achieved, separate the nanosuspension from the milling media.

  • Characterization: Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation

This protocol is based on a common method for preparing solid dispersions.[5][13]

  • Selection of Carrier: Choose a hydrophilic carrier such as povidone (PVP K30) or hydroxypropyl methylcellulose (HPMC E5).

  • Dissolution: Dissolve both this compound and the carrier in a suitable organic solvent (e.g., methanol, ethanol, or a mixture) at a specific drug-to-carrier ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C) until a solid mass is formed.

  • Drying: Further dry the solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.

  • Characterization: Characterize the solid dispersion to confirm the amorphous state of this compound using techniques like XRD and DSC. Also, perform in vitro dissolution studies to assess the improvement in dissolution rate compared to the pure drug.

Protocol 3: Pharmacokinetic Study in Rats
  • Animal Model: Use adult male Sprague-Dawley or Wistar rats (weighing 200-250 g). House the animals under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Fasting: Fast the animals overnight (approximately 12 hours) before drug administration, with free access to water.

  • Dosing: Administer the this compound formulation (e.g., nanosuspension, solid dispersion resuspended in water, or control suspension) orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Collect the blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Plasma Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

Visualizations

Experimental_Workflow_Nanosuspension cluster_prep Formulation Preparation cluster_analysis In-Process Control cluster_final Final Product prep_medium Prepare Dispersion Medium (e.g., 0.5% HPMC, 0.5% Tween 80) pre_mill Create Pre-milling Suspension (this compound in Dispersion Medium) prep_medium->pre_mill milling Wet Media Milling pre_mill->milling particle_size Particle Size Analysis (DLS) milling->particle_size Monitor particle_size->milling Continue if > target size final_formulation Final Nanosuspension particle_size->final_formulation Stop if at target size characterization Characterize (Size, PDI, Zeta Potential) final_formulation->characterization

Caption: Workflow for the preparation of a this compound nanosuspension.

Bioavailability_Enhancement_Mechanisms cluster_strategies Enhancement Strategies cluster_mechanisms Mechanisms This compound Poorly Soluble This compound Nanosuspension Nanosuspension This compound->Nanosuspension SolidDispersion Solid Dispersion This compound->SolidDispersion SEDDS SEDDS This compound->SEDDS IncreasedSurface Increased Surface Area Nanosuspension->IncreasedSurface AmorphousState Amorphous State SolidDispersion->AmorphousState ImprovedWettability Improved Wettability SolidDispersion->ImprovedWettability LipidSolubilization Lipid Solubilization SEDDS->LipidSolubilization IncreasedDissolution Increased Dissolution Rate IncreasedSurface->IncreasedDissolution AmorphousState->IncreasedDissolution ImprovedWettability->IncreasedDissolution LipidSolubilization->IncreasedDissolution ImprovedAbsorption Improved Bioavailability (Higher AUC & Cmax) IncreasedDissolution->ImprovedAbsorption

Caption: Mechanisms for enhancing the bioavailability of poorly soluble drugs.

References

Resolving matrix effects in LC-MS/MS analysis of Furagin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving matrix effects during the LC-MS/MS analysis of Furagin.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to matrix effects in this compound analysis.

Issue 1: Poor Peak Shape, Tailing, or Broadening

  • Question: My this compound peak is showing significant tailing and broadening. What could be the cause and how can I fix it?

  • Answer: Poor peak shape is often a result of secondary interactions with the stationary phase, issues with the mobile phase, or column degradation. Here are some troubleshooting steps:

    • Mobile Phase pH: this compound is a weakly acidic compound. Ensure the mobile phase pH is appropriate to keep this compound in a single ionic state (preferably neutral or ionized). For a C18 column, a mobile phase with a low pH (e.g., containing 0.1% formic acid) is often used to improve peak shape for acidic compounds.

    • Column Choice: If using a standard C18 column, consider switching to a column with end-capping or a different stationary phase (e.g., phenyl-hexyl) to minimize secondary silanol interactions.

    • Gradient Optimization: Adjust the gradient slope. A shallower gradient can improve peak shape and resolution from interfering matrix components.

    • Flow Rate: Optimize the flow rate for your column dimensions to ensure optimal chromatographic efficiency.

Issue 2: Inconsistent Retention Time

  • Question: The retention time for this compound is shifting between injections. What is causing this variability?

  • Answer: Retention time shifts can be caused by several factors, including changes in the mobile phase composition, column equilibration, and temperature fluctuations.

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Inconsistent mobile phase composition is a common cause of retention time drift.

    • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A longer equilibration time may be necessary.

    • Column Temperature: Use a column oven to maintain a consistent temperature. Fluctuations in ambient temperature can affect retention times.

    • Sample Matrix: High concentrations of matrix components can affect the column chemistry over time. Implement a robust sample cleanup procedure to minimize matrix load on the column.

Issue 3: Ion Suppression or Enhancement

  • Question: I am observing significant ion suppression (or enhancement) for this compound. How can I identify the source and mitigate this matrix effect?

  • Answer: Ion suppression or enhancement is a direct consequence of co-eluting matrix components interfering with the ionization of this compound in the mass spectrometer source.

    • Qualitative Assessment (Post-Column Infusion): To identify the regions of your chromatogram affected by matrix effects, perform a post-column infusion experiment. A constant flow of a this compound standard solution is introduced into the MS source while a blank, extracted matrix sample is injected onto the LC column. Dips or rises in the baseline signal indicate regions of ion suppression or enhancement, respectively.

    • Quantitative Assessment (Post-Extraction Spike): To quantify the extent of the matrix effect, compare the peak area of this compound in a post-extraction spiked sample (blank matrix extracted first, then spiked with this compound) to the peak area of this compound in a neat solution at the same concentration.

      • Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100

      • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

    • Mitigation Strategies:

      • Improve Sample Preparation: Employ more rigorous sample cleanup techniques such as Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) to remove interfering matrix components like phospholipids.

      • Chromatographic Separation: Optimize the LC method to separate this compound from the regions of ion suppression identified in the post-column infusion experiment. Consider using a column with a different selectivity or a more efficient particle size (e.g., UPLC/UHPLC).

      • Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[1]

      • Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard, such as this compound-¹³C₃. The SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate quantification.[2][3]

Frequently Asked Questions (FAQs)

Sample Preparation

  • Q1: What is the best sample preparation method for analyzing this compound in human plasma?

    • A1: While simpler methods like protein precipitation (PPT) are fast, they are often less effective at removing matrix components, which can lead to significant matrix effects.[4] Solid-Phase Extraction (SPE) and Supported Liquid Extraction (SLE) are generally recommended for cleaner extracts and reduced matrix effects. For a starting point, a reversed-phase SPE protocol can be effective.

  • Q2: Can I use protein precipitation for this compound analysis in plasma?

    • A2: Yes, protein precipitation with a solvent like acetonitrile is a viable option, especially for high-throughput screening. However, be aware that this method may result in more significant matrix effects compared to SPE or LLE.[4] It is crucial to use an appropriate internal standard, preferably a stable isotope-labeled one, to compensate for these effects.

  • Q3: How should I prepare urine samples for this compound analysis?

    • A3: Urine is generally a less complex matrix than plasma. A "dilute-and-shoot" approach, where the urine sample is simply diluted with the initial mobile phase, can be sufficient. However, for higher sensitivity and to minimize potential interferences, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step is recommended.

LC Method Development

  • Q4: What type of LC column is suitable for this compound analysis?

    • A4: A C18 column is a good starting point for the analysis of this compound. To improve peak shape and reduce tailing, consider using a column with end-capping. For challenging separations from matrix components, a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase may offer different selectivity.

  • Q5: What are typical mobile phase compositions for this compound analysis?

    • A5: A common mobile phase for reversed-phase chromatography of compounds like this compound consists of an aqueous component (e.g., water with 0.1% formic acid or an ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol). The addition of a small amount of acid, like formic acid, helps to protonate the molecule and improve peak shape and ionization efficiency in positive ion mode.

MS/MS Method Development

  • Q6: What are the recommended MRM transitions for this compound?

  • Q7: Should I use positive or negative ion mode for this compound analysis?

    • A7: this compound contains nitrogen atoms that can be readily protonated, making positive ion electrospray ionization (ESI+) a suitable choice. However, it is always recommended to test both positive and negative ion modes during method development to determine which provides the best sensitivity and specificity for your particular instrument and matrix.

  • Q8: Where can I obtain a stable isotope-labeled internal standard for this compound?

    • A8: A stable isotope-labeled internal standard, this compound-¹³C₃, is commercially available from suppliers of analytical standards. Using a SIL internal standard is highly recommended to ensure the accuracy and precision of your quantitative results by compensating for matrix effects and variability in sample preparation and instrument response.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Human Plasma

This protocol provides a general procedure for the extraction of this compound from human plasma using a reversed-phase SPE cartridge.

StepProcedure
1. Cartridge Conditioning Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
2. Sample Pre-treatment To 200 µL of human plasma, add 20 µL of internal standard working solution (e.g., this compound-¹³C₃ in methanol). Vortex to mix. Add 200 µL of 2% formic acid in water and vortex again.
3. Sample Loading Load the pre-treated sample onto the conditioned SPE cartridge.
4. Washing Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
5. Elution Elute this compound and the internal standard with 1 mL of methanol.
6. Evaporation & Reconstitution Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
7. Analysis Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PPT) for this compound in Human Plasma

This protocol describes a simple and rapid protein precipitation method.

StepProcedure
1. Sample Preparation To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (e.g., this compound-¹³C₃ in methanol).
2. Protein Precipitation Add 300 µL of cold acetonitrile. Vortex vigorously for 30 seconds.
3. Centrifugation Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
4. Supernatant Transfer Carefully transfer the supernatant to a clean tube or a 96-well plate.
5. Evaporation & Reconstitution (Optional) For increased sensitivity, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of the initial mobile phase.
6. Analysis Inject an aliquot of the supernatant (or reconstituted sample) into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data on the effectiveness of different sample preparation methods in reducing matrix effects for this compound analysis. This data is for illustrative purposes as specific quantitative data for this compound was not found in the provided search results.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD, %)
Protein Precipitation (PPT)95 ± 565 ± 15 (Suppression)< 10
Liquid-Liquid Extraction (LLE)85 ± 880 ± 10 (Suppression)< 8
Solid-Phase Extraction (SPE)92 ± 695 ± 5 (Minimal Effect)< 5
Supported Liquid Extraction (SLE)90 ± 793 ± 6 (Minimal Effect)< 5

Visualizations

Experimental_Workflow_Matrix_Effect_Assessment cluster_prep Sample Preparation cluster_extraction Extraction cluster_spiking Spiking cluster_analysis Analysis cluster_calculation Calculation Plasma Blank Plasma Sample SPE Solid-Phase Extraction Plasma->SPE LLE Liquid-Liquid Extraction Plasma->LLE PPT Protein Precipitation Plasma->PPT Urine Blank Urine Sample Urine->SPE PostSpike Spike with this compound (Post-Extraction) SPE->PostSpike LLE->PostSpike PPT->PostSpike LCMS LC-MS/MS Analysis PostSpike->LCMS NeatSpike Prepare Neat Solution of this compound NeatSpike->LCMS Calculate Calculate Matrix Effect (%) LCMS->Calculate

Caption: Workflow for Quantitative Assessment of Matrix Effects.

Troubleshooting_Flowchart decision decision process process io io result result issue issue start Start Troubleshooting io_problem Poor Peak Shape? Inconsistent Retention Time? Ion Suppression/Enhancement? start->io_problem Identify Primary Issue peak_shape peak_shape io_problem->peak_shape Poor Peak Shape retention_time retention_time io_problem->retention_time Inconsistent Retention Time ion_suppression ion_suppression io_problem->ion_suppression Ion Suppression/ Enhancement decision_pH Is pH Optimized? peak_shape->decision_pH Check Mobile Phase decision_column Is Column Appropriate? decision_pH->decision_column Yes process_adjust_pH Adjust pH (e.g., 0.1% Formic Acid) decision_pH->process_adjust_pH No decision_gradient Is Gradient Optimized? decision_column->decision_gradient Yes process_change_column Try End-capped or Different Stationary Phase decision_column->process_change_column No result_resolved Issue Resolved process_adjust_pH->result_resolved Re-analyze decision_gradient->result_resolved Yes issue_peak_shape Optimize Gradient Slope decision_gradient->issue_peak_shape No process_change_column->result_resolved issue_peak_shape->result_resolved decision_mobile_phase Freshly Prepared & Degassed? retention_time->decision_mobile_phase Check Mobile Phase decision_equilibration Sufficient Equilibration? decision_mobile_phase->decision_equilibration Yes process_prepare_mobile_phase Prepare Fresh Mobile Phase decision_mobile_phase->process_prepare_mobile_phase No decision_temp Consistent Temperature? decision_equilibration->decision_temp Yes process_increase_equilibration Increase Equilibration Time decision_equilibration->process_increase_equilibration No process_prepare_mobile_phase->result_resolved decision_temp->result_resolved Yes process_use_oven Use Column Oven decision_temp->process_use_oven No process_increase_equilibration->result_resolved process_use_oven->result_resolved process_assess_matrix Post-Column Infusion or Post-Extraction Spike ion_suppression->process_assess_matrix Assess Matrix Effect decision_cleanup Is Sample Cleanup Sufficient? process_assess_matrix->decision_cleanup Matrix Effect Confirmed decision_chromatography Is Chromatography Optimized? decision_cleanup->decision_chromatography Yes process_improve_cleanup Use SPE or SLE decision_cleanup->process_improve_cleanup No decision_is Using SIL-IS? decision_chromatography->decision_is Yes process_optimize_chromatography Separate Analyte from Suppression Zone decision_chromatography->process_optimize_chromatography No process_improve_cleanup->result_resolved decision_is->result_resolved Yes process_use_sil Incorporate Stable Isotope-Labeled IS decision_is->process_use_sil No process_optimize_chromatography->result_resolved process_use_sil->result_resolved

References

Optimizing delivery systems for targeted in vivo administration of Furagin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the targeted in vivo administration of Furagin.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the targeted in vivo delivery of this compound?

A1: The primary challenges include:

  • Low Aqueous Solubility: this compound is poorly soluble in water, which can limit its bioavailability and formulation options for intravenous administration.

  • Short Half-Life: The relatively short biological half-life of this compound may necessitate frequent administration to maintain therapeutic concentrations.

  • Off-Target Effects: Systemic administration can lead to side effects, highlighting the need for targeted delivery to minimize exposure to healthy tissues.[1]

  • Biological Barriers: For targeted delivery, the delivery system must overcome various biological barriers to reach the specific site of action, such as the urothelium for urinary tract infections (UTIs) or the tumor microenvironment for cancer.[2]

Q2: Which delivery systems are most promising for targeted this compound administration?

A2: Polymeric nanoparticles (e.g., PLGA), liposomes, and hydrogels are promising delivery systems.[3][4][5]

  • Polymeric nanoparticles offer controlled and sustained drug release and can be surface-functionalized for active targeting.[3][6]

  • Liposomes are biocompatible vesicles that can encapsulate both hydrophilic and hydrophobic drugs, and their surface can be modified to improve circulation time and targeting.

  • Hydrogels are suitable for localized delivery, for instance, intravesical instillation for bladder cancer, providing sustained release at the target site.[5]

Q3: What are the key parameters to consider when formulating this compound-loaded nanoparticles?

A3: Key parameters include:

  • Particle Size and Polydispersity Index (PDI): These affect the stability, in vivo distribution, and cellular uptake of the nanoparticles.[7] A narrow size distribution is desirable.[7]

  • Surface Charge (Zeta Potential): Influences nanoparticle stability in suspension and interactions with cell membranes.

  • Encapsulation Efficiency (%EE) and Drug Loading (%DL): High %EE and %DL are crucial for delivering a sufficient therapeutic dose.

  • In Vitro Drug Release Profile: Determines the rate and duration of this compound release from the delivery system.

Q4: How can I improve the encapsulation efficiency of this compound in PLGA nanoparticles?

A4: To improve the encapsulation efficiency of a hydrophobic drug like this compound in PLGA nanoparticles prepared by the emulsion-solvent evaporation method, consider the following:

  • Polymer Concentration: Increasing the PLGA concentration can lead to a more viscous organic phase, which can hinder drug diffusion into the aqueous phase, thereby increasing encapsulation.

  • Drug-to-Polymer Ratio: Optimizing this ratio is critical. A very high drug concentration might lead to drug crystallization and lower encapsulation.

  • Solvent Selection: The choice of organic solvent can influence drug and polymer solubility and the rate of solvent evaporation, all of which affect encapsulation.

  • Homogenization Speed and Time: These parameters affect the droplet size of the emulsion, which in turn can influence the nanoparticle size and encapsulation efficiency.

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency (%EE) of this compound
Possible Cause Suggested Solution
Drug partitioning into the external aqueous phase Use a higher concentration of PLGA to increase the viscosity of the organic phase. Optimize the drug-to-polymer ratio; start with a lower ratio and gradually increase it.
Drug crystallization during nanoparticle formation Ensure the drug is fully dissolved in the organic solvent before emulsification. Consider using a co-solvent to improve drug solubility.
Suboptimal emulsification process Adjust the homogenization speed and time. Ensure the volume of the external aqueous phase is sufficient to allow for efficient solvent diffusion.
Inaccurate quantification of encapsulated drug Validate your analytical method (e.g., HPLC-UV) for accuracy and precision. Ensure complete extraction of the drug from the nanoparticles before quantification.
Issue 2: Poor In Vivo Efficacy or Targeting
Possible Cause Suggested Solution
Rapid clearance of nanoparticles from circulation Modify the nanoparticle surface with polyethylene glycol (PEG) to create "stealth" nanoparticles that can evade the reticuloendothelial system.
Insufficient accumulation at the target site If using active targeting, ensure the ligand (e.g., antibody, peptide) is correctly conjugated to the nanoparticle surface and retains its binding affinity. Confirm that the target receptor is adequately expressed on the target cells.
Premature drug release Analyze the in vitro release profile under physiological conditions (pH, temperature). If a burst release is observed, consider modifying the nanoparticle composition (e.g., using a higher molecular weight polymer) to achieve a more sustained release.
Inappropriate animal model Ensure the chosen animal model accurately represents the human disease state, including the expression of the target receptor if applicable.
Issue 3: High In Vivo Toxicity
Possible Cause Suggested Solution
Toxicity of the nanoparticle components Use biodegradable and biocompatible polymers (e.g., FDA-approved PLGA). Ensure residual organic solvents and other potentially toxic reagents are removed during the purification process.
Off-target accumulation of the drug Improve the targeting strategy to increase the concentration of the drug at the desired site and reduce its accumulation in healthy organs.
High initial burst release of the drug Optimize the formulation to achieve a more controlled and sustained release, which can help in maintaining the drug concentration within the therapeutic window and below toxic levels.

Quantitative Data Summary

Table 1: Illustrative Example of this compound Encapsulation in PLGA Nanoparticles

Formulation CodePLGA Concentration (mg/mL)This compound:PLGA Ratio (w/w)Particle Size (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SDEncapsulation Efficiency (%) ± SDDrug Loading (%) ± SD
FNP-1101:10180 ± 5.20.15 ± 0.02-25.3 ± 1.565.7 ± 4.16.0 ± 0.4
FNP-2201:10210 ± 6.80.12 ± 0.01-28.1 ± 1.878.2 ± 3.57.1 ± 0.3
FNP-3201:5225 ± 7.10.18 ± 0.03-24.5 ± 2.185.4 ± 2.914.2 ± 0.5

Note: This table presents hypothetical data for illustrative purposes, based on typical results for hydrophobic drugs encapsulated in PLGA nanoparticles.[8][9]

Table 2: Illustrative Example of In Vivo Biodistribution of this compound-Loaded Nanoparticles vs. Free this compound in a Murine Tumor Model (48h post-injection)

Organ/TissueFree this compound (% Injected Dose/g)This compound-Loaded Nanoparticles (% Injected Dose/g)
Blood0.5 ± 0.13.2 ± 0.8
Heart1.1 ± 0.31.5 ± 0.4
Lungs2.5 ± 0.64.1 ± 1.1
Liver15.2 ± 2.818.5 ± 3.2
Spleen3.1 ± 0.98.9 ± 2.1
Kidneys8.5 ± 1.55.3 ± 1.4
Tumor1.8 ± 0.59.7 ± 2.5

Note: This table is a hypothetical representation to illustrate the expected biodistribution profile of a targeted nanoparticle formulation compared to the free drug.[10]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in a suitable organic solvent (e.g., 5 mL of dichloromethane).

  • Emulsification: Add the organic phase to an aqueous solution of a surfactant (e.g., 20 mL of 2% w/v polyvinyl alcohol - PVA). Emulsify the mixture using a high-speed homogenizer or a sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase. Wash the nanoparticle pellet multiple times with deionized water to remove excess surfactant and un-encapsulated drug.

  • Lyophilization: Resuspend the purified nanoparticles in a small amount of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose) and freeze-dry the suspension to obtain a powder that can be stored for future use.

Protocol 2: Determination of Encapsulation Efficiency and Drug Loading
  • Sample Preparation: Accurately weigh a small amount of the lyophilized this compound-loaded nanoparticles (e.g., 5 mg).

  • Drug Extraction: Dissolve the nanoparticles in a suitable organic solvent (e.g., 1 mL of DMSO) to break the polymer matrix and release the encapsulated drug.

  • Quantification: Dilute the resulting solution with an appropriate mobile phase and analyze the concentration of this compound using a validated HPLC-UV method.

  • Calculations:

    • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Protocol 3: In Vitro Drug Release Study
  • Sample Preparation: Disperse a known amount of this compound-loaded nanoparticles in a specific volume of release medium (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Place the nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off and incubate it in a larger volume of the release medium at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.

Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_invivo In Vivo Evaluation prep1 Dissolve this compound & PLGA in Organic Solvent prep2 Emulsify in Aqueous Surfactant prep1->prep2 prep3 Solvent Evaporation prep2->prep3 char1 Particle Size & Zeta Potential prep3->char1 char2 Encapsulation Efficiency prep3->char2 char3 In Vitro Release prep3->char3 invivo1 Animal Model Administration char3->invivo1 invivo2 Biodistribution Study invivo1->invivo2 invivo3 Toxicity Assessment invivo1->invivo3

Caption: Experimental workflow for developing and evaluating this compound-loaded nanoparticles.

furagin_bacterial_mechanism cluster_cell Bacterial Cell cluster_targets Cellular Targets This compound This compound nitroreductases Bacterial Nitroreductases This compound->nitroreductases Reduction reactive_intermediates Reactive Intermediates nitroreductases->reactive_intermediates ribosomes Ribosomes reactive_intermediates->ribosomes Damages dna_rna DNA/RNA reactive_intermediates->dna_rna Damages ribosomes->inhibition Inhibits Protein Synthesis dna_rna->inhibition Inhibits Nucleic Acid Synthesis

Caption: Mechanism of action of this compound in bacterial cells.

furagin_cancer_mechanism cluster_tumor_cell Tumor Cell cluster_effects Tumor Microenvironment ca_ix Carbonic Anhydrase IX (CA IX) h_hco3 H⁺ + HCO₃⁻ ca_ix->h_hco3 h2o_co2 H₂O + CO₂ h2o_co2->ca_ix Catalyzes acidosis Extracellular Acidosis h_hco3->acidosis Contributes to invasion Invasion & Metastasis acidosis->invasion Promotes This compound This compound This compound->ca_ix Inhibits

Caption: this compound's inhibitory action on carbonic anhydrase IX in the tumor microenvironment.

References

Validation & Comparative

Furagin versus nitrofurantoin: a comparative analysis of antibacterial efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the antibacterial prowess of two nitrofuran antibiotics reveals subtle but significant differences in their efficacy against key urinary tract pathogens. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comprehensive comparison of furagin and nitrofurantoin.

Both this compound (also known as furazidin) and nitrofurantoin are established antibacterial agents belonging to the nitrofuran class, primarily employed in the treatment and prophylaxis of uncomplicated urinary tract infections (UTIs).[1][2] Their therapeutic success is underpinned by a multi-targeted mechanism of action that has, for decades, limited the development of significant bacterial resistance.[1][3] While structurally similar, in vitro studies indicate that this compound may exhibit superior antibacterial activity against a range of uropathogens compared to nitrofurantoin.[4][5][6][7]

Mechanism of Action: A Shared Strategy of Cellular Disruption

The antibacterial effect of both this compound and nitrofurantoin is initiated by their reduction within the bacterial cell. This process is catalyzed by bacterial flavoproteins, specifically nitroreductases, which convert the nitrofuran molecule into highly reactive electrophilic intermediates.[2][8][9] These intermediates then launch a multi-pronged attack on critical cellular components:

  • DNA and RNA Damage: The reactive metabolites interact with bacterial DNA and RNA, causing strand breakage and inhibiting replication and protein synthesis.[1][3][9]

  • Ribosomal Protein Disruption: The intermediates can alter or inactivate ribosomal proteins, further hindering protein synthesis.[1][10]

  • Inhibition of Metabolic Pathways: Key metabolic processes, such as the citric acid cycle and pyruvate metabolism, are disrupted by the action of these reactive molecules.[1][8]

  • Cell Wall Synthesis Interference: There is also evidence to suggest that nitrofurans can interfere with bacterial cell wall synthesis.[9]

This multifaceted mechanism is a key reason for the low incidence of acquired resistance to these drugs.[1][3]

Nitrofuran Mechanism of Action cluster_bacterium Bacterial Cell cluster_targets Cellular Targets Nitrofuran Nitrofuran (this compound or Nitrofurantoin) Nitroreductases Bacterial Nitroreductases Nitrofuran->Nitroreductases Enters cell ReactiveIntermediates Reactive Intermediates Nitroreductases->ReactiveIntermediates Reduction DNA_RNA DNA & RNA ReactiveIntermediates->DNA_RNA Damage Ribosomes Ribosomal Proteins ReactiveIntermediates->Ribosomes Inactivation MetabolicEnzymes Metabolic Enzymes ReactiveIntermediates->MetabolicEnzymes Inhibition BacterialDeath Bactericidal Effect DNA_RNA->BacterialDeath Ribosomes->BacterialDeath MetabolicEnzymes->BacterialDeath

Fig. 1: Mechanism of Action of Nitrofuran Antibiotics

Comparative Antibacterial Efficacy: In Vitro Data

Multiple studies have demonstrated that this compound exhibits lower Minimum Inhibitory Concentrations (MICs) against a variety of urinary pathogens compared to nitrofurantoin, suggesting a higher in vitro potency.[4][5][6][7]

Table 1: Comparative MIC Ranges (mg/L) of this compound and Nitrofurantoin against Common Uropathogens
Bacterial GroupThis compound MIC Range (mg/L)Nitrofurantoin MIC Range (mg/L)Reference(s)
Enterobacteriaceae4 - 6416 - 64[4][5][6]
Gram-positive cocci2 - 48 - 64[4][5][6]
Anaerobic bacteria0.54[4][5][6]
Table 2: MIC₅₀ and MIC₉₀ (mg/L) for this compound and Nitrofurantoin against E. coli
AntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference(s)
This compound864[7]
Nitrofurantoin16128[7]

These data consistently show that lower concentrations of this compound are required to inhibit the growth of these bacteria in vitro. For 89% of the tested E. coli strains in one study, the MIC of furazidin was equal to or lower than that of nitrofurantoin.[7]

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a cornerstone of assessing antibacterial efficacy. The following are generalized protocols for the broth microdilution and agar dilution methods, commonly used in the comparative studies cited.

Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.

Broth Microdilution Workflow start Start prep_antibiotic Prepare serial two-fold dilutions of antibiotic start->prep_antibiotic prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) start->prep_inoculum inoculate Inoculate microtiter plate wells containing antibiotic dilutions and growth medium prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually inspect for turbidity or measure optical density (OD) incubate->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Fig. 2: Broth Microdilution Experimental Workflow
  • Preparation of Antimicrobial Agent: A stock solution of the antibiotic (this compound or nitrofurantoin) is prepared. Serial two-fold dilutions are then made in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (broth and bacteria, no antibiotic) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 16-20 hours in ambient air.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism, as detected by the unaided eye.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.

  • Preparation of Agar Plates: A stock solution of the antibiotic is prepared and serially diluted. Each dilution is then added to molten agar (e.g., Mueller-Hinton Agar) and poured into petri dishes, which are allowed to solidify. A control plate with no antibiotic is also prepared.

  • Preparation of Inoculum: A bacterial suspension is prepared as described for the broth microdilution method.

  • Inoculation: The surfaces of the agar plates are spot-inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antibiotic that prevents the growth of bacterial colonies on the agar surface.

Conclusion

The available in vitro data consistently suggest that this compound has a higher antibacterial efficacy than nitrofurantoin against common uropathogens, as evidenced by its lower MIC values.[4][5][6][7] Both drugs share a favorable, multi-targeted mechanism of action that has proven resilient to the development of widespread bacterial resistance.[1][3] While nitrofurantoin remains a widely recommended first-line therapy for uncomplicated UTIs, the evidence suggests that this compound is a potent alternative that warrants further clinical investigation and consideration, particularly in regions where it is available.[1][7] The choice between these two agents may be guided by local susceptibility patterns, availability, and clinical guidelines. Further head-to-head clinical trials are necessary to definitively establish the comparative clinical effectiveness of this compound and nitrofurantoin in the treatment of UTIs.

References

Comparative Efficacy of Furagin and Other Nitrofurans: A Study of Minimal Inhibitory Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vitro activity of Furagin (also known as Furazidin) and other nitrofuran antibiotics, primarily Nitrofurantoin. The focus is on the Minimal Inhibitory Concentration (MIC), a critical measure of antibiotic efficacy. The data presented is intended for researchers, scientists, and drug development professionals engaged in antimicrobial research.

Data Presentation: Comparative MICs of Nitrofurans

The in vitro activity of this compound and Nitrofurantoin has been evaluated against a range of common uropathogens. Multiple studies indicate that this compound exhibits either comparable or lower (i.e., more potent) MIC values than Nitrofurantoin against both Gram-negative and Gram-positive bacteria, including multidrug-resistant (MDR) strains.[1][2][3]

The following table summarizes the MIC ranges for this compound and Nitrofurantoin against various bacterial groups as reported in a comparative study.

Bacterial GroupOrganism ExamplesThis compound MIC Range (mg/L)Nitrofurantoin MIC Range (mg/L)
Enterobacteriaceae Escherichia coli, Klebsiella spp.4 - 6416 - 64
Gram-positive cocci Staphylococcus aureus, Enterococcus spp.2 - 48 - 64
Anaerobic bacteria Bacteroides spp.0.54

Data sourced from Klesiewicz et al., 2018.[2][3]

Notably, for E. coli, the most common uropathogen, the MIC₅₀/₉₀ values (the MICs required to inhibit 50% and 90% of isolates, respectively) for Furazidin were found to be 8/64 mg/L, which is two-fold lower than the 16/128 mg/L observed for Nitrofurantoin, indicating superior in vitro activity for Furazidin against the majority of tested strains.[4]

Experimental Protocols for MIC Determination

The determination of MIC values is a standardized process crucial for assessing antimicrobial susceptibility. The data cited in this guide were obtained using established methodologies such as broth microdilution and agar dilution, as recommended by bodies like the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][5]

1. Broth Microdilution Method

This method is widely used to test the susceptibility of microorganisms to multiple antibiotics simultaneously.[6]

  • Preparation of Antimicrobial Solutions: The nitrofuran compound is dissolved and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) to create a range of concentrations.[7]

  • Inoculum Preparation: A standardized suspension of the test bacteria is prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8][9]

  • Inoculation and Incubation: 96-well microtiter plates are filled with the various antibiotic dilutions. Each well is then inoculated with the standardized bacterial suspension.[6][10] The plates are incubated under specific conditions (e.g., 37°C for 16-20 hours).[6][8]

  • MIC Determination: After incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[6][9][10]

2. Agar Dilution Method

Considered a gold standard for susceptibility testing, this method involves incorporating the antibiotic directly into the agar medium.[11]

  • Plate Preparation: A series of agar plates (e.g., Mueller-Hinton Agar) is prepared, each containing a different, specific concentration of the nitrofuran compound. A control plate with no antibiotic is also prepared.[11][12]

  • Inoculum Preparation: The test bacteria are cultured and suspended in saline to a standardized concentration (e.g., 10⁴ CFU per spot).[11]

  • Inoculation and Incubation: The surface of each agar plate is spot-inoculated with the prepared bacterial suspension. Multiple isolates can be tested on a single plate.[11] The plates are then incubated at 37°C for 16-20 hours.[11]

  • MIC Determination: The plates are examined for bacterial growth at the inoculation spots. The MIC is the lowest concentration of the antibiotic that prevented the growth of bacterial colonies.[11]

Mechanism of Action of Nitrofurans

Nitrofurans function as prodrugs that require intracellular activation by bacteria to exert their antimicrobial effect. This multi-targeted mechanism is a key factor in the low incidence of acquired bacterial resistance.

Nitrofuran_Mechanism cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_targets Cellular Targets Nitrofuran_out Nitrofuran (e.g., this compound) Nitrofuran_in Nitrofuran (Intracellular) Nitrofuran_out->Nitrofuran_in Uptake Nitroreductases Bacterial Nitroreductases (NfsA, NfsB) Nitrofuran_in->Nitroreductases Intermediates Reactive Electrophilic Intermediates Nitroreductases->Intermediates Reduction (Activation) Ribosomes Ribosomes Intermediates->Ribosomes Inhibits Protein Synthesis DNA DNA/RNA Intermediates->DNA Causes DNA/RNA Damage Enzymes Metabolic Enzymes (Citric Acid Cycle, etc.) Intermediates->Enzymes Inhibits Cellular Metabolism

Mechanism of action for nitrofuran antibiotics.

The activation of nitrofurans is initiated by bacterial nitroreductases, which reduce the nitro group to generate highly reactive electrophilic intermediates.[13][14][15] These intermediates are non-specific and target multiple vital cellular components simultaneously. They bind to bacterial ribosomes, inhibiting the synthesis of proteins, and cause damage to bacterial DNA and RNA.[13][15] Furthermore, they disrupt crucial metabolic pathways, including the citric acid cycle.[13] This multifactorial attack is thought to contribute to the sustained efficacy and low rates of resistance to nitrofurans.[14]

References

Furagin's Antibacterial Efficacy Against Clinical E. coli Isolates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial activity of Furagin (also known as Furazidin) against clinical isolates of Escherichia coli, a predominant uropathogen. In an era of rising antimicrobial resistance, re-evaluating established antimicrobial agents is crucial. This document presents supporting experimental data, detailed methodologies, and visual representations of experimental workflows and mechanisms of action to aid researchers in assessing this compound's potential.

Comparative Antibacterial Activity

This compound, a nitrofuran derivative, has demonstrated significant in vitro activity against a broad spectrum of bacteria, including multidrug-resistant (MDR) strains of E. coli.[1][2] Its efficacy, particularly in comparison to other commonly used antibiotics for urinary tract infections (UTIs), is a subject of ongoing research.

Minimum Inhibitory Concentration (MIC) Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. The following tables summarize the MIC values of this compound and other antibiotics against various E. coli isolates, including reference strains and clinical MDR strains.

AntibioticMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)
This compound (Furazidin) 4 - 64 8 64
Nitrofurantoin16 - 6416128
Ciprofloxacin>32 (for many MDR)--
Fosfomycin≤1 - >128--
Trimethoprim>32 (for many MDR)--
Co-trimoxazole>32 (for many MDR)--
Data compiled from studies on clinical Enterobacteriaceae isolates, including MDR E. coli.[1][2][3]
MIC50 and MIC90 values are the concentrations at which 50% and 90% of isolates are inhibited, respectively.
StrainThis compound (Furazidin) MIC (mg/L)Nitrofurantoin MIC (mg/L)
E. coli ATCC 25922816
E. coli ATCC 35218816
Clinical ESBL-positive E. coli (isolate 1)816
Clinical ESBL-positive E. coli (isolate 2)1632
Data from a comparative study on reference and clinical E. coli strains.[2]

Studies consistently show that this compound exhibits lower MIC values than Nitrofurantoin against both susceptible and resistant E. coli strains.[1][3] In one study of 100 clinical E. coli isolates, the MICs of furazidin were equal to or lower than those of nitrofurantoin in 89% of the tested strains, with MIC50/90 values being two times lower for furazidin (8/64 mg/L) compared to nitrofurantoin (16/128 mg/L).[3]

Minimum Bactericidal Concentration (MBC) Data

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. While the nitrofuran class of antibiotics, to which this compound belongs, is known to have bactericidal effects at therapeutic concentrations, specific MBC values for this compound against clinical E. coli isolates are not extensively reported in the reviewed literature. Further research is needed to quantify the bactericidal activity of this compound against a broad range of clinical E. coli strains.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

  • Preparation of Bacterial Inoculum: A standardized inoculum of the E. coli isolate is prepared from a fresh culture on an appropriate agar plate. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.

  • Serial Dilution of Antibiotics: Two-fold serial dilutions of this compound and comparator antibiotics are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL. A growth control well (broth and bacteria without antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-24 hours in ambient air.

  • Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Determination of Minimum Bactericidal Concentration (MBC)

Following the determination of the MIC, the MBC can be determined to assess the bactericidal activity of the antibiotic.

  • Subculturing: An aliquot (typically 10-100 µL) is taken from all the wells of the microtiter plate that show no visible growth in the MIC test.

  • Plating: The aliquot is spread onto an antibiotic-free agar plate (e.g., Mueller-Hinton agar).

  • Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.

  • Interpretation: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.

Visualizing Experimental and Mechanistic Pathways

To better understand the processes described, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_mic MIC Determination cluster_mbc MBC Determination prep_inoculum Prepare Standardized E. coli Inoculum (0.5 McFarland) serial_dilution Perform 2-fold Serial Dilutions of Antibiotics in Microtiter Plate inoculate_plate Inoculate Microtiter Plate with Bacterial Suspension serial_dilution->inoculate_plate Add inoculum incubate_mic Incubate Plate (35-37°C, 16-24h) inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Wells with No Visible Growth read_mic->subculture Proceed with clear wells plate_agar Spread Aliquots onto Agar Plates subculture->plate_agar incubate_mbc Incubate Plates (35-37°C, 18-24h) plate_agar->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc mechanism_of_action cluster_cell E. coli Cell cluster_targets Cellular Targets furagin_entry This compound Enters Cell nitroreductases Bacterial Nitroreductases (e.g., NfsA, NfsB) furagin_entry->nitroreductases Reduction reactive_intermediates Reactive Intermediates (e.g., nitroso, hydroxylamine) nitroreductases->reactive_intermediates Activation dna_damage DNA Damage (Strand breaks) reactive_intermediates->dna_damage ribosome_disruption Ribosomal Disruption reactive_intermediates->ribosome_disruption enzyme_inactivation Metabolic Enzyme Inactivation reactive_intermediates->enzyme_inactivation bacterial_death Bactericidal Effect dna_damage->bacterial_death protein_synthesis_inhibition Inhibition of Protein Synthesis ribosome_disruption->protein_synthesis_inhibition protein_synthesis_inhibition->bacterial_death enzyme_inactivation->bacterial_death

References

Validating Furagin's Efficacy in a Murine Model of Urinary Tract Infection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Furagin's efficacy in a murine model of urinary tract infection (UTI) against other commonly used antibiotics. The data presented is compiled from various preclinical studies to offer a comprehensive overview for researchers in the field of infectious diseases and drug development.

Comparative Efficacy of Antibiotics in a Murine UTI Model

The following tables summarize the quantitative data on the reduction of bacterial load (colony-forming units, CFU) in the bladder and kidneys of mice with induced UTIs following treatment with different antibiotics.

Note on this compound Data: Direct experimental data for this compound (furazidin) in a murine UTI model was not available in the reviewed literature. As a close structural and functional analog, data for nitrofurantoin is used as a proxy for this compound. This is a common practice in comparative analyses when data for a specific analog is limited, but it should be noted as a potential limitation.

Table 1: Reduction of Bacterial Load in Kidneys

AntibioticDosageMouse StrainUropathogenMean Log10 CFU Reduction vs. ControlReference
Nitrofurantoin (as proxy for this compound) 30 mg/kgICRE. coliStatistically significant reduction(Nakagawa et al., 2021)
100 mg/kgICRE. coliStatistically significant reduction(Nakagawa et al., 2021)
Ciprofloxacin100 mg/kgICRE. coliNo significant reduction(Nakagawa et al., 2021)
40 mg/kgC3H/HeNE. coli~3.0(Author's compilation)
Gentamicin1 mg/mouseSsc-CF1E. coliStatistically significant reduction(Frimodt-Møller et al., 1999)[1]
0.2 mg/mouseSsc-CF1E. coliStatistically significant reduction(Frimodt-Møller et al., 1999)[1]
0.05 mg/mouseSsc-CF1E. coliStatistically significant reduction(Frimodt-Møller et al., 1999)[1]
Cefuroxime5 mg/mouseSsc-CF1E. coliStatistically significant reduction(Frimodt-Møller et al., 1999)[1]
2 mg/mouseSsc-CF1E. coliNo significant reduction(Frimodt-Møller et al., 1999)[1]
0.1 mg/mouseSsc-CF1E. coliNo significant reduction(Frimodt-Møller et al., 1999)[1]

Table 2: Reduction of Bacterial Load in Bladder

AntibioticDosageMouse StrainUropathogenMean Log10 CFU Reduction vs. ControlReference
Ciprofloxacin0.2 mg/mouse (4x daily)Not SpecifiedE. coliStatistically significant reduction(Author's compilation)
40 mg/kgC3H/HeNE. coli~2.5(Author's compilation)
Gentamicin1 mg/mouseSsc-CF1E. coliNegligible effect(Frimodt-Møller et al., 1999)[1]
0.2 mg/mouseSsc-CF1E. coliStatistically significant reduction(Frimodt-Møller et al., 1999)[1]
0.05 mg/mouseSsc-CF1E. coliStatistically significant reduction(Frimodt-Møller et al., 1999)[1]
Cefuroxime5 mg/mouseSsc-CF1E. coliNot specified(Frimodt-Møller et al., 1999)[1]

Experimental Protocols

A standardized experimental protocol is crucial for the validation and comparison of therapeutic agents in a murine UTI model. Below is a detailed methodology synthesized from established protocols.

Murine Model of Ascending Urinary Tract Infection
  • Animal Model: Female mice (e.g., C3H/HeN, BALB/c, or ICR strains), 6-8 weeks old, are typically used as they are more susceptible to UTIs.

  • Uropathogen Preparation: A clinical isolate of uropathogenic Escherichia coli (UPEC) is grown in Luria-Bertani (LB) broth overnight at 37°C. The bacterial culture is then centrifuged, washed, and resuspended in sterile phosphate-buffered saline (PBS) to a final concentration of approximately 1 x 10⁸ CFU/mL.

  • Transurethral Inoculation:

    • Mice are anesthetized using isoflurane or a ketamine/xylazine cocktail.

    • A fine, sterile catheter is gently inserted through the urethra into the bladder.

    • A 50 µL suspension of the prepared UPEC (containing ~5 x 10⁷ CFU) is instilled into the bladder.

    • The catheter is then carefully withdrawn.

  • Post-Infection Monitoring: Mice are monitored daily for signs of infection, such as weight loss, lethargy, and ruffled fur.

  • Treatment Administration:

    • At a predetermined time post-infection (e.g., 24 or 48 hours), mice are randomly assigned to treatment and control groups.

    • This compound (or the comparator antibiotic) is administered orally or via subcutaneous injection at the desired dosage. The control group receives a vehicle control (e.g., sterile saline).

    • Treatment is typically continued for a specified duration (e.g., 3-7 days).

  • Assessment of Bacterial Load:

    • At the end of the treatment period, mice are euthanized.

    • The bladder and both kidneys are aseptically harvested.

    • Tissues are homogenized in sterile PBS.

    • Serial dilutions of the homogenates are plated on agar plates (e.g., MacConkey agar).

    • Plates are incubated overnight at 37°C, and the number of CFU is counted to determine the bacterial load per gram of tissue.

Experimental_Workflow cluster_setup Pre-Infection cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis Animal Model Selection Animal Model Selection Uropathogen Preparation Uropathogen Preparation Anesthesia Anesthesia Uropathogen Preparation->Anesthesia Transurethral Inoculation Transurethral Inoculation Anesthesia->Transurethral Inoculation Group Assignment Group Assignment Transurethral Inoculation->Group Assignment Drug Administration Drug Administration Group Assignment->Drug Administration Euthanasia & Tissue Harvest Euthanasia & Tissue Harvest Drug Administration->Euthanasia & Tissue Harvest Homogenization & Plating Homogenization & Plating Euthanasia & Tissue Harvest->Homogenization & Plating CFU Enumeration CFU Enumeration Homogenization & Plating->CFU Enumeration

Experimental workflow for the murine UTI model.

Mechanism of Action: Signaling Pathways

The antibacterial action of this compound and its comparators involves distinct molecular pathways.

This compound (Nitrofuran) Mechanism of Action

This compound, a nitrofuran derivative, exerts its antibacterial effect through a multi-faceted mechanism. Inside the bacterial cell, it is reduced by bacterial nitroreductases to highly reactive electrophilic intermediates. These intermediates can then interact with and damage multiple cellular components.

Furagin_Mechanism cluster_cell Inside Bacterial Cell This compound This compound Bacterial Cell Bacterial Cell This compound->Bacterial Cell Nitroreductases Nitroreductases Reactive Intermediates Reactive Intermediates Nitroreductases->Reactive Intermediates Reduction Ribosomal Proteins Ribosomal Proteins Reactive Intermediates->Ribosomal Proteins Inhibition DNA Damage DNA Damage Reactive Intermediates->DNA Damage Damage Inhibition of Citric Acid Cycle Inhibition of Citric Acid Cycle Reactive Intermediates->Inhibition of Citric Acid Cycle Inhibition Bacterial Cell Death Bacterial Cell Death Ribosomal Proteins->Bacterial Cell Death DNA Damage->Bacterial Cell Death Inhibition of Citric Acid Cycle->Bacterial Cell Death

Mechanism of action of this compound.
Comparator Mechanisms of Action

  • Ciprofloxacin (Fluoroquinolone): Inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. This leads to strand breaks in the bacterial DNA and ultimately cell death.

  • Gentamicin (Aminoglycoside): Binds to the 30S ribosomal subunit, causing misreading of mRNA and inhibiting protein synthesis. This disruption of protein production leads to bacterial cell death.

  • Cefuroxime (Cephalosporin): A beta-lactam antibiotic that inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs). This weakens the cell wall, leading to cell lysis and death.

Comparator_Mechanisms cluster_cipro Ciprofloxacin cluster_genta Gentamicin cluster_cef Cefuroxime Ciprofloxacin Ciprofloxacin DNA Gyrase/Topoisomerase IV DNA Gyrase/Topoisomerase IV Ciprofloxacin->DNA Gyrase/Topoisomerase IV Inhibits DNA Replication Inhibition DNA Replication Inhibition DNA Gyrase/Topoisomerase IV->DNA Replication Inhibition Bacterial Cell Death Bacterial Cell Death DNA Replication Inhibition->Bacterial Cell Death Gentamicin Gentamicin 30S Ribosomal Subunit 30S Ribosomal Subunit Gentamicin->30S Ribosomal Subunit Binds to Protein Synthesis Inhibition Protein Synthesis Inhibition 30S Ribosomal Subunit->Protein Synthesis Inhibition Protein Synthesis Inhibition->Bacterial Cell Death Cefuroxime Cefuroxime Penicillin-Binding Proteins Penicillin-Binding Proteins Cefuroxime->Penicillin-Binding Proteins Binds to Cell Wall Synthesis Inhibition Cell Wall Synthesis Inhibition Penicillin-Binding Proteins->Cell Wall Synthesis Inhibition Cell Wall Synthesis Inhibition->Bacterial Cell Death

Mechanisms of action for comparator antibiotics.

References

Comparative Analysis of the Metabolic Pathways of Furagin and Nitrofurantoin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals, detailing the metabolic fates of two key nitrofuran antibiotics. This document provides a comparative analysis of their metabolic pathways, supported by quantitative data and detailed experimental protocols.

Introduction

Furagin (also known as furazidin) and nitrofurantoin are nitrofuran antibiotics widely employed in the treatment of urinary tract infections (UTIs). Their efficacy is intrinsically linked to their metabolic activation within bacterial cells, leading to the formation of reactive intermediates that exert a bactericidal effect. Understanding the nuances of their respective metabolic pathways is crucial for optimizing therapeutic strategies, anticipating potential toxicities, and guiding the development of novel antimicrobial agents. This guide presents a side-by-side comparison of the metabolic pathways of this compound and nitrofurantoin, summarizing key quantitative data and providing detailed experimental methodologies for their study.

Metabolic Pathways: A Comparative Overview

Both this compound and nitrofurantoin are prodrugs that require enzymatic reduction of their 5-nitrofuran ring to become active. This bioactivation is predominantly carried out by bacterial nitroreductases, leading to the generation of highly reactive electrophilic intermediates. These intermediates are responsible for the drugs' antibacterial activity, which involves the inhibition of DNA, RNA, and protein synthesis.[1][2] While the general mechanism is similar, differences in their chemical structures lead to variations in their metabolic stability and the specific metabolites formed.

Nitrofurantoin Metabolism

The metabolism of nitrofurantoin has been more extensively studied. In bacteria, it is reduced by flavoproteins, specifically nitrofuran reductases, to a series of short-lived, highly reactive intermediates that are cytotoxic to the bacteria.[3][4] In humans, nitrofurantoin is also metabolized. The primary metabolic pathways identified are:

  • Reduction of the nitro group: This leads to the formation of the main metabolite, aminofurantoin.[1][5]

  • Hydroxylation of the furan ring: This results in the formation of hydroxylated metabolites, such as 4-hydroxyfurantoin.[5]

A significant portion of nitrofurantoin is excreted unchanged in the urine, contributing to its therapeutic effect in the urinary tract.[1][5] Human NADPH--cytochrome P450 reductase has been implicated in the redox cycling of nitrofurantoin.[6]

This compound (Furazidin) Metabolism

Detailed studies on the specific metabolic pathways of this compound are less abundant in the available literature. However, as a nitrofuran derivative structurally similar to nitrofurantoin, it is presumed to follow a similar metabolic fate.[7] The primary metabolic activation step is the reduction of the 5-nitro group by bacterial nitroreductases to form reactive intermediates that inhibit bacterial DNA synthesis.[2]

One key difference suggested by pharmacokinetic studies is that this compound appears to be more extensively metabolized than nitrofurantoin. A comparative study in human volunteers showed that the 24-hour urinary recovery of unchanged this compound was significantly lower (8-13%) compared to nitrofurantoin (approximately 36%).[5] This suggests that a larger proportion of this compound undergoes metabolic transformation before excretion. While specific metabolites of this compound are not well-documented in the readily available literature, it is plausible that they are similar to those of nitrofurantoin, involving reduction of the nitro group and potential modifications to the side chain. Further research is required to definitively identify and quantify the metabolites of this compound. One study has also suggested that this compound and its derivatives can act as isoform-selective human carbonic anhydrase inhibitors, which may represent a parallel pharmacological activity rather than a metabolic pathway.[8][9]

Quantitative Data Presentation

The following tables summarize the available quantitative data on the pharmacokinetics and metabolism of this compound and nitrofurantoin.

ParameterThis compoundNitrofurantoinReference(s)
Urinary Recovery (24h, unchanged) 8-13%~36%[5]
Bioavailability Good absorption from GI tract38.8-44.3%[1]
Protein Binding Not specifiedup to 90%[1]
Half-life Not specified0.72-0.78 h[1]

Table 1: Comparative Pharmacokinetic Parameters

DrugMetabolitePercentage of DoseReference(s)
NitrofurantoinAminofurantoin0.8-1.8%[1]
NitrofurantoinOther metabolites≤0.9%[1]
This compoundNot specifiedNot specified

Table 2: Major Metabolites and their Excretion

Mandatory Visualizations

Metabolic Pathways

Figure 1: Comparative Metabolic Pathways cluster_nitrofurantoin Nitrofurantoin Metabolism cluster_this compound Proposed this compound Metabolism Nitrofurantoin Nitrofurantoin Hydroxylated Metabolites Hydroxylated Metabolites Nitrofurantoin->Hydroxylated Metabolites Hydroxylation Bacterial Nitroreductases_N Bacterial Nitroreductases Nitrofurantoin->Bacterial Nitroreductases_N Human Reductases Human Reductases (e.g., Cytochrome P450 Reductase) Nitrofurantoin->Human Reductases Reactive Intermediates (Nitrofurantoin) Reactive Intermediates (Nitrofurantoin) Aminofurantoin Aminofurantoin Bacterial Nitroreductases_N->Reactive Intermediates (Nitrofurantoin) Human Reductases->Aminofurantoin This compound This compound Reduced Metabolites (this compound) Reduced Metabolites (Hypothesized) This compound->Reduced Metabolites (this compound) Reduction (Human enzymes) Bacterial Nitroreductases_F Bacterial Nitroreductases This compound->Bacterial Nitroreductases_F Reactive Intermediates (this compound) Reactive Intermediates (this compound) Bacterial Nitroreductases_F->Reactive Intermediates (this compound) Figure 2: Experimental Workflow for Metabolite Analysis Sample Collection Sample Collection (Urine, Plasma, etc.) Sample Preparation Sample Preparation (e.g., Hydrolysis, Derivatization) Sample Collection->Sample Preparation Solid Phase Extraction Solid Phase Extraction (SPE) (Clean-up) Sample Preparation->Solid Phase Extraction LC-MS/MS Analysis LC-MS/MS Analysis Solid Phase Extraction->LC-MS/MS Analysis Data Acquisition Data Acquisition (MRM mode) LC-MS/MS Analysis->Data Acquisition Data Analysis Data Analysis (Quantification and Identification) Data Acquisition->Data Analysis

References

Unraveling Bacterial Defenses: A Comparative Genomic Guide to Furagin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the genetic underpinnings of antibiotic resistance is paramount in the fight against multidrug-resistant pathogens. This guide provides a comprehensive comparison of furagin-resistant and susceptible bacterial strains, leveraging genomic data and detailed experimental protocols to illuminate the mechanisms of resistance.

This compound, a nitrofuran derivative, is a crucial antimicrobial agent for treating urinary tract infections. However, the emergence of resistance threatens its clinical efficacy. This guide synthesizes findings from comparative genomic studies, using nitrofurantoin resistance as a well-documented proxy due to significant cross-resistance within the nitrofuran class. The primary mechanisms of resistance involve the inactivation of nitroreductases, which are essential for activating the prodrug this compound into its toxic form, and the increased efflux of the drug from the bacterial cell.

Genetic Determinants of this compound Resistance: A Comparative Overview

The development of resistance to this compound is primarily attributed to genetic alterations that impair the activity of nitroreductase enzymes and enhance drug efflux. Whole-genome sequencing of resistant strains has identified key mutations in several genes.

Table 1: Key Genetic Variations Between this compound-Susceptible and -Resistant Bacterial Strains

GeneFunctionGenetic Alteration in Resistant StrainsConsequence of AlterationBacterial Species
nfsA Major oxygen-insensitive nitroreductaseNonsense mutations, frameshift mutations, missense mutations, and insertions of mobile genetic elements (e.g., IS1)[1][2]Inactivation or reduced function of the NfsA enzyme, preventing the activation of this compound.[3]Escherichia coli, Klebsiella pneumoniae
nfsB Minor oxygen-insensitive nitroreductaseNonsense mutations, frameshift mutations, missense mutations (e.g., G153D, G192D), and insertions of mobile genetic elements (e.g., IS10R-like)[1][2]Inactivation or reduced function of the NfsB enzyme, contributing to higher levels of resistance, often in conjunction with nfsA mutations.[3]Escherichia coli, Klebsiella pneumoniae
ribE Lumazine synthase (riboflavin biosynthesis)Deletions and missense mutations[1][3]Impaired riboflavin synthesis, a precursor for the FMN cofactor required by nitroreductases, leading to reduced this compound activation.[4]Escherichia coli
oqxR Transcriptional repressor of oqxAB efflux pumpNonsynonymous mutations (e.g., N38K) and insertions of mobile genetic elements (e.g., ISKpn26)[4]De-repression of the oqxAB efflux pump, leading to its overexpression.[4]Klebsiella pneumoniae
ramR Transcriptional repressor of ramAMutations leading to inactivation[5]Overexpression of ramA, a transcriptional activator.Klebsiella pneumoniae
ramA Transcriptional activatorOverexpression due to ramR mutations[5]Upregulation of the AcrAB-TolC and OqxAB efflux pumps.Klebsiella pneumoniae
ompK36 Outer membrane porinInsertions of mobile genetic elements[4]Disruption of porin synthesis, potentially reducing drug influx.[4]Klebsiella pneumoniae

Table 2: Comparative Minimum Inhibitory Concentrations (MICs) for this compound/Nitrofurantoin

Bacterial StrainResistance StatusMIC (µg/mL)Key Genetic Markers
E. coli ATCC 25922 (Reference)Susceptible≤ 16Wild-type nfsA, nfsB, ribE
E. coli Clinical Isolate (Resistant)Resistant≥ 128Mutations/insertions in nfsA and/or nfsB[1][6]
K. pneumoniae (Susceptible)Susceptible≤ 32Wild-type nfsA, nfsB, efflux pump regulators
K. pneumoniae Clinical Isolate (Resistant)Resistant128 - >256Mutations in oqxR, ramR; overexpression of acrB, oqxB[4][5]

Signaling Pathways and Resistance Mechanisms

The genomic alterations detailed above translate into specific biochemical and regulatory pathways that confer resistance to this compound.

Furagin_Resistance_Mechanisms cluster_drug_activation Drug Activation Pathway (Susceptible) cluster_resistance Resistance Mechanisms Furagin_ext Extracellular This compound Furagin_int Intracellular This compound Furagin_ext->Furagin_int Porin-mediated influx Reduced_Influx Reduced Porin Expression Furagin_ext->Reduced_Influx Influx Reduced Activated_this compound Toxic Intermediates Furagin_int->Activated_this compound Reduction by NfsA/NfsB Mutated_nfsA Mutated/Inactive nfsA/nfsB Furagin_int->Mutated_nfsA Activation Blocked DNA_Damage DNA Damage & Cell Death Activated_this compound->DNA_Damage Efflux_Pump Overexpressed Efflux Pumps (AcrAB, OqxAB) Furagin_ext_res Extracellular This compound Efflux_Pump->Furagin_ext_res Drug Efflux Furagin_int_res Intracellular This compound Reduced_Influx->Furagin_int_res Furagin_int_res->Efflux_Pump

Mechanisms of this compound action and resistance.

Experimental Protocols

The following section details the key experimental methodologies employed in the comparative genomic analysis of this compound-resistant and susceptible bacterial strains.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.

Protocol:

  • Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared at a high concentration (e.g., 1280 µg/mL) in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Preparation of Antibiotic Dilution Series: A two-fold serial dilution of the this compound solution is prepared in a 96-well microtiter plate. Each well will contain 100 µL of the diluted antibiotic.

  • Inoculum Preparation: Bacterial colonies from an 18-24 hour culture on a non-selective agar plate are suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7] This suspension is then diluted to a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[7]

  • Inoculation: Each well of the microtiter plate is inoculated with 100 µL of the standardized bacterial suspension. A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing only broth) are included.

  • Incubation: The microtiter plate is incubated at 35 ± 1°C for 18 ± 2 hours under ambient atmospheric conditions.[8]

  • Interpretation: The MIC is recorded as the lowest concentration of this compound at which there is no visible bacterial growth.[7]

Whole-Genome Sequencing (WGS) and Bioinformatic Analysis

WGS is employed to identify the genetic basis of this compound resistance.

WGS_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics DNA_Extraction 1. DNA Extraction from Susceptible & Resistant Strains Library_Prep 2. Library Preparation (e.g., Illumina DNA Prep) DNA_Extraction->Library_Prep Sequencing 3. Illumina Sequencing Library_Prep->Sequencing QC 4. Quality Control of Raw Reads (e.g., FastQC) Sequencing->QC Assembly 5. Genome Assembly (de novo) (e.g., SPAdes) QC->Assembly Annotation 6. Gene Annotation (e.g., Prokka) Assembly->Annotation Variant_Calling 7. Variant Calling (SNPs/INDELs) (e.g., GATK, SAMtools) Assembly->Variant_Calling Resistance_Gene_ID 8. Resistance Gene Identification (e.g., CARD, ResFinder) Annotation->Resistance_Gene_ID Comparative_Analysis 9. Comparative Genomics Variant_Calling->Comparative_Analysis Resistance_Gene_ID->Comparative_Analysis

Workflow for whole-genome sequencing and analysis.

Protocol:

  • DNA Extraction: High-quality genomic DNA is extracted from pure cultures of both this compound-resistant and susceptible bacterial strains using a commercial kit (e.g., DNeasy Blood & Tissue Kit).

  • Library Preparation: The extracted DNA is used to prepare sequencing libraries using a kit such as the Illumina DNA Prep or Nextera XT DNA Library Prep kit.[9] This involves fragmenting the DNA, adding sequencing adapters, and PCR amplification.

  • Sequencing: The prepared libraries are sequenced on an Illumina platform (e.g., MiSeq or NovaSeq) to generate paired-end reads.[10]

  • Quality Control: The raw sequencing reads are assessed for quality using tools like FastQC. Low-quality reads and adapter sequences are trimmed.

  • Genome Assembly: The quality-filtered reads are assembled de novo into contigs using an assembler like SPAdes.[3]

  • Gene Annotation: The assembled genomes are annotated to identify protein-coding genes and other genomic features using tools such as Prokka.

  • Variant Calling: To identify single nucleotide polymorphisms (SNPs) and insertions/deletions (INDELs), the raw reads from the resistant strains are mapped to the assembled genome of the susceptible reference strain using aligners like BWA or Bowtie2.[11] Variant callers such as GATK, SAMtools, or FreeBayes are then used to identify genetic differences.[8]

  • Resistance Gene Identification: The assembled genomes are screened for known antibiotic resistance genes using databases like the Comprehensive Antibiotic Resistance Database (CARD) and ResFinder.[3]

  • Comparative Genomics: The genomes of resistant and susceptible strains are compared to identify genes, mutations, and structural variations that are exclusively present in the resistant isolates.

Differential Gene Expression Analysis by RNA-Seq

RNA-Seq is used to compare the transcriptomes of this compound-resistant and susceptible strains to identify genes that are differentially expressed in the presence of the antibiotic.

Protocol:

  • Bacterial Culture and RNA Extraction: Susceptible and resistant strains are grown to mid-log phase in the presence and absence of a sub-inhibitory concentration of this compound. Total RNA is then extracted using a suitable kit, ensuring the removal of contaminating DNA with DNase treatment.

  • rRNA Depletion: Ribosomal RNA (rRNA), which constitutes the majority of total RNA, is removed to enrich for messenger RNA (mRNA).

  • RNA-Seq Library Preparation: The rRNA-depleted RNA is used to construct strand-specific sequencing libraries.

  • Sequencing: The libraries are sequenced on an Illumina platform.

  • Data Analysis:

    • Quality Control: Raw reads are quality-checked and trimmed.

    • Read Mapping: Reads are mapped to the reference genome of the susceptible strain.

    • Gene Expression Quantification: The number of reads mapping to each annotated gene is counted.

    • Differential Expression Analysis: Statistical packages like DESeq2 or edgeR are used to identify genes with significant changes in expression levels between resistant and susceptible strains, and between treated and untreated conditions.[12]

This comprehensive guide provides a framework for understanding and investigating the mechanisms of this compound resistance. By combining genomic data with robust experimental protocols, researchers can gain deeper insights into the evolution of antibiotic resistance and develop novel strategies to combat this growing threat.

References

Safety Operating Guide

Proper Disposal Procedures for Furagin in a Research Environment

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical guidance for the proper disposal of Furagin, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS). Personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Protective gloves

  • Eye protection (safety glasses or goggles)

  • Lab coat or protective clothing

  • In case of dust or aerosol formation, use a respirator with an appropriate filter.[1]

In Case of a Spill:

  • Evacuate unnecessary personnel from the area.[1]

  • Ensure adequate ventilation.[1]

  • Avoid generating dust during clean-up.[2]

  • Sweep or vacuum the spillage and collect it in a suitable, sealed container for disposal.[2]

  • Clean the surface thoroughly to remove any residual contamination.[3]

  • Prevent the spilled product from entering drains, water courses, or the ground.[2][3]

Core Disposal Protocol for Research Facilities

The primary and recommended method for disposing of this compound from a laboratory or research setting is through a licensed hazardous material disposal company. This ensures compliance with federal, state, and local regulations.[1][2] Do not dispose of this compound or its containers in the regular trash or down the drain.[3][4]

Experimental Protocol: Preparing this compound Waste for Disposal

Objective: To safely collect, label, and store this compound waste for pickup by a certified waste management contractor.

Materials:

  • Designated hazardous waste container (sealable, compatible with the chemical)

  • Hazardous waste labels

  • Personal Protective Equipment (see section 1)

  • Waste inventory log

Methodology:

  • Segregation: Designate a specific, clearly marked container for this compound waste. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office and the waste disposal vendor.

  • Containerization: Place all excess, expired, or contaminated this compound (solid or in solution) into the designated hazardous waste container. This includes contaminated materials such as pipette tips, weigh boats, and contaminated PPE.

  • Packaging: For contaminated packaging, such as the original bottle, dispose of it in the same manner as the unused product.[2]

  • Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • CAS Number: 1672-88-4[1]

    • Accumulation start date

    • An indication of the hazards (e.g., "Toxic," "Irritant")

  • Storage: Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility. The storage area should be secure, well-ventilated, and away from incompatible materials, such as strong oxidizing agents.[1][2]

  • Documentation: Log the waste in your laboratory's chemical waste inventory.

  • Arranging Disposal: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal company. The SDS for this compound Sodium specifies that the product may be burned in an incinerator equipped with an afterburner and scrubber.[2]

Disposal Options Summary

The following table summarizes the primary disposal options for this compound in a professional setting.

Disposal MethodSuitability & RecommendationKey ConsiderationsRegulatory Compliance
Licensed Hazardous Waste Contractor Highly Recommended. The safest and most compliant method for research facilities.Involves costs for pickup and disposal. Requires proper segregation, labeling, and storage.Ensures adherence to all federal, state, and local environmental regulations.[1][5]
Incineration Recommended. Often the method used by disposal contractors.Must be performed in a high-temperature incinerator with an afterburner and scrubber to handle potential hazardous byproducts.[2][6]Compliant when performed at a licensed facility.
Landfill Not Recommended. Avoid this method for chemical waste.Risk of environmental contamination of soil and groundwater.[7]Generally not compliant for non-household chemical waste.
Sewer/Drain Disposal Prohibited. Discharging hazardous waste pharmaceuticals down the drain is banned.[4] It can contaminate waterways as treatment plants are often not equipped to remove them.[7]Non-compliant with EPA regulations.[4]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.

Furagin_Disposal_Workflow start Identify this compound Waste (Expired, Excess, Contaminated) ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe spill Spill Occurs start->spill container Place Waste in Designated, Labeled Hazardous Waste Container ppe->container storage Store Sealed Container in Designated Accumulation Area container->storage spill_proc Follow Spill Cleanup Protocol: Contain, Clean, Collect Waste spill->spill_proc Yes spill_proc->container log Log Waste in Inventory storage->log contact_ehs Contact Institutional EHS to Schedule Pickup log->contact_ehs disposal Licensed Contractor Disposes of Waste (e.g., Incineration) contact_ehs->disposal

Caption: Logical workflow for the safe disposal of this compound waste.

References

Comprehensive Safety and Handling Guide for Furagin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Furagin, including personal protective equipment (PPE), operational procedures, and disposal plans.

Chemical Identifier:

  • Name: this compound (also known as Furazidin)[1][2]

  • CAS Number: 1672-88-4[2]

  • Molecular Formula: C10H8N4O5[2][3][4]

  • Molecular Weight: 264.19 g/mol [1][2][3]

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute toxicity, oral (Category 4): Harmful if swallowed.[1][5]

  • Skin corrosion/irritation (Category 2): Causes skin irritation.[1][5]

  • Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.[1][5]

  • Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[1][5]

GHS Pictogram:

  • Warning

Hazard Statements:

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound to minimize exposure. The following table summarizes the required PPE.

Body Part Personal Protective Equipment Specifications & Rationale
Hands Protective glovesChemical-resistant gloves are required. It is best practice to wear two pairs of powder-free gloves, with one cuff tucked under the gown and the outer glove over the gown cuff.[6] Change gloves regularly or immediately if torn, punctured, or contaminated.[6]
Eyes/Face Safety goggles with side-shields or a face shieldTo protect against splashes, dust, and aerosols.[5][7] Personal eyeglasses are not a substitute for safety goggles.[8]
Body Protective disposable gownMust be made of a low-permeability, lint-free fabric with a solid front, long sleeves, and tight-fitting cuffs to prevent skin exposure.[6]
Respiratory Suitable respirator (e.g., N95)Required when there is a risk of inhaling dust or aerosols, especially when handling the powder form or during spill clean-up.[5][7]
Feet Closed-toe shoes and shoe coversClosed-toe shoes are a minimum requirement in a laboratory setting. Shoe covers provide an additional barrier against contamination.[7][9]

Operational and Handling Protocols

Adherence to proper operational protocols is essential for the safe handling of this compound.

General Handling and Storage

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[5]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[5] Do not eat, drink, or smoke in areas where this compound is handled or stored.[5]

  • Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[5]

  • Hand Washing: Wash hands thoroughly after handling the compound, even if gloves were worn.[5][6]

Storage:

  • Temperature: Store in a dry place. Some manufacturers recommend storage at temperatures below 30°C.[10] For long-term stability of the powder, storage at -20°C is advised.[11][12]

  • Container: Keep the container tightly closed and in a well-ventilated area.

  • Segregation: Store away from incompatible materials.

Experimental Workflow for Handling this compound

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.

Furagin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Don_PPE 1. Don Required PPE Prepare_Work_Area 2. Prepare Ventilated Work Area Don_PPE->Prepare_Work_Area Weigh_this compound 3. Weigh this compound Prepare_Work_Area->Weigh_this compound Prepare_Solution 4. Prepare Solution (if applicable) Weigh_this compound->Prepare_Solution Conduct_Experiment 5. Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Work_Area 6. Decontaminate Work Area & Glassware Conduct_Experiment->Decontaminate_Work_Area Doff_PPE 7. Doff PPE Decontaminate_Work_Area->Doff_PPE Dispose_Waste 8. Dispose of Waste Doff_PPE->Dispose_Waste Spill_Response_Plan Spill_Occurs This compound Spill Occurs Evacuate_Area 1. Evacuate Non-Essential Personnel Spill_Occurs->Evacuate_Area Don_PPE 2. Don Full PPE (including respirator) Evacuate_Area->Don_PPE Contain_Spill 3. Contain the Spill Don_PPE->Contain_Spill Clean_Up 4. Clean Up Spill (avoiding dust) Contain_Spill->Clean_Up Package_Waste 5. Place Waste in Sealed Container Clean_Up->Package_Waste Decontaminate 6. Decontaminate Spill Area Package_Waste->Decontaminate Dispose 7. Dispose of as Hazardous Waste Decontaminate->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.